CP 316311
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJGVQTBLJRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431305 | |
| Record name | CP-316311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175139-41-0 | |
| Record name | CP-316311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-316311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-316311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of CP-316311: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316311 is a potent and selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. CP-316311 competitively binds to the CRH1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing hormone (CRH). This antagonism effectively blunts the physiological responses to stress, primarily through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Despite promising preclinical data, clinical trials of CP-316311 for major depressive disorder were terminated due to a lack of efficacy. This guide serves as a comprehensive resource for understanding the molecular interactions and physiological effects of this compound.
Introduction
Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two main G-protein coupled receptors, CRH1 and CRH2. The CRH1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and anxiety, such as the amygdala and cortex. Overactivation of the CRH/CRH1 receptor system has been implicated in the pathophysiology of several stress-related disorders, including anxiety and depression.
CP-316311 emerged from a series of 2-aryloxy-4-alkoxy-pyridines as a high-affinity, selective antagonist for the CRH1 receptor. Its development was aimed at providing a novel therapeutic approach for major depressive disorder by targeting the underlying neuroendocrine dysregulation.
Core Mechanism of Action: CRH1 Receptor Antagonism
The primary mechanism of action of CP-316311 is the competitive antagonism of the CRH1 receptor. By binding to the receptor, CP-316311 prevents the endogenous ligand, CRH, from initiating its signaling cascade. This action effectively decouples the stress-induced release of CRH from its physiological consequences.
Molecular Interaction and Binding Affinity
CP-316311 exhibits high affinity for the human and rat CRH1 receptors. The potency of this interaction has been quantified through various in vitro assays.
Table 1: In Vitro Binding Affinity and Functional Activity of CP-316311
| Parameter | Species | Assay Type | Value (nM) | Reference |
| IC50 | Rat | Receptor Binding ([¹²⁵I]oCRF displacement from cortex) | 6.8 | [1] |
| Ki | Rat | Adenylate Cyclase (inhibition of CRF-stimulated activity in cortex) | 7.6 | [1] |
| Ki | Human | Adenylate Cyclase (inhibition of CRF-stimulated activity in IMR32 cells) | 8.5 | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Downstream Signaling Pathway
The CRH1 receptor is a Gs-protein coupled receptor. Upon activation by CRH, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and kinases within the mitogen-activated protein kinase (MAPK) cascade. This signaling ultimately leads to the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary. CP-316311 blocks this entire sequence of events by preventing the initial receptor activation.
In Vivo Pharmacology: Modulation of the HPA Axis
The efficacy of CP-316311 in vivo has been demonstrated through its ability to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Oral administration of CP-316311 has been shown to reduce stress-induced elevations of ACTH and corticosterone (B1669441) in animal models.
Table 2: In Vivo Effects of CP-316311 on the HPA Axis in Rats
| Parameter | Model | Effect | Dose | Reference |
| ¹²⁵I-oCRF Binding | Ex vivo receptor occupancy | >80% inhibition | 3.2 mg/kg | [1] |
| HPA Axis Activation | Attenuation | MED of 10 mg/kg, p.o. | 10 mg/kg | [1] |
MED: Minimum Effective Dose. p.o.: per os (by mouth).
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of CP-316311 for the CRH1 receptor.
Methodology:
-
Membrane Preparation: Crude cortical membranes are prepared from male Sprague-Dawley rats. The cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 2 mM EGTA. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the prepared cortical membranes, [¹²⁵I]-ovineCRF as the radioligand, and varying concentrations of CP-316311 or vehicle. Non-specific binding is determined in the presence of a saturating concentration of unlabeled CRH.
-
Incubation: The plates are incubated for a specified time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylate Cyclase Functional Assay
Objective: To determine the functional antagonist activity of CP-316311 at the CRH1 receptor.
Methodology:
-
Cell Culture/Membrane Preparation: The assay can be performed using either cultured cells endogenously expressing the CRH1 receptor (e.g., human IMR32 neuroblastoma cells) or prepared cortical membranes as described above.
-
Assay Reaction: The reaction mixture contains the cell membranes or whole cells, varying concentrations of CP-316311, a fixed concentration of CRH to stimulate the receptor, and ATP as the substrate for adenylyl cyclase. The reaction buffer typically includes phosphodiesterase inhibitors to prevent the degradation of cAMP.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The data are analyzed to determine the concentration of CP-316311 that inhibits the CRH-stimulated cAMP production by 50% (IC50). The apparent Ki value is then calculated.
In Vivo Assessment of HPA Axis Modulation
Objective: To evaluate the effect of CP-316311 on the HPA axis response to stress in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are housed under controlled conditions with a regular light-dark cycle.
-
Drug Administration: CP-316311 is administered orally (p.o.) at various doses. The vehicle control group receives the formulation without the active compound.
-
Stress Induction: After a predetermined pretreatment time, the animals are subjected to a stressor, such as restraint stress or forced swim stress.
-
Blood Sampling: Blood samples are collected at specific time points before, during, and after the stressor. This is often done via an indwelling catheter to minimize sampling-induced stress.
-
Hormone Measurement: Plasma levels of ACTH and corticosterone are measured using specific and sensitive immunoassays (e.g., ELISA or RIA).
-
Data Analysis: The hormone levels are compared between the vehicle-treated and CP-316311-treated groups to assess the degree of attenuation of the stress-induced HPA axis response.
References
Pharmacological Profile of CP-316311: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316311 is a potent and selective, orally active nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been investigated for its potential therapeutic utility in stress-related disorders, particularly major depressive disorder. This technical guide provides a comprehensive overview of the pharmacological profile of CP-316311, detailing its in vitro and in vivo properties. The document includes a summary of its binding affinity, functional antagonism, and effects on the hypothalamic-pituitary-adrenal (HPA) axis. Detailed experimental protocols for key assays, quantitative data presented in tabular format, and visualizations of relevant biological pathways and experimental workflows are provided to support further research and development efforts.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The actions of CRF are primarily mediated through the CRF1 receptor, a G-protein coupled receptor (GPCR). Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric and neurological disorders, including depression and anxiety. Consequently, CRF1 receptor antagonists have been pursued as a promising therapeutic strategy. CP-316311 emerged from a series of 2-aryloxy-4-alkoxy-pyridines as a potent and selective antagonist of the CRF1 receptor.[1] This guide delineates the preclinical pharmacological characteristics of this compound.
In Vitro Pharmacology
Receptor Binding Affinity
CP-316311 demonstrates high affinity for the CRF1 receptor. In vitro binding studies using rat cortical membranes have determined a potent inhibition of radioligand binding.
Table 1: In Vitro Receptor Binding Affinity of CP-316311
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| IC50 | 6.8 nM | Rat | Cortex | Not Specified | [1][2] |
A competitive radioligand binding assay is utilized to determine the affinity of CP-316311 for the CRF1 receptor.
-
Receptor Source: Membranes prepared from the cerebral cortex of male Sprague-Dawley rats.
-
Radioligand: [¹²⁵I]Tyr-sauvagine, a high-affinity radioligand for CRF receptors.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA.
-
Procedure:
-
Rat cortical membranes (50-120 µg protein) are incubated with a fixed concentration of [¹²⁵I]Tyr-sauvagine (e.g., 0.1-0.3 nM) and varying concentrations of CP-316311.
-
The incubation is carried out in a final volume of 250 µL in 96-well plates.
-
The mixture is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF analog (e.g., 1 µM sauvagine).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Functional Antagonism
CP-316311 acts as a functional antagonist, inhibiting the downstream signaling cascade initiated by CRF1 receptor activation. Specifically, it blocks CRF-stimulated adenylate cyclase activity.
Table 2: In Vitro Functional Antagonism of CP-316311
| Parameter | Value | Species | Cell Line | Assay | Reference |
| Apparent Ki | 7.6 nM | Rat | Cortex | Adenylate Cyclase Activity | [1] |
| Apparent Ki | 8.5 nM | Human | IMR-32 | Adenylate Cyclase Activity | [1] |
This assay measures the ability of CP-316311 to inhibit the production of cyclic AMP (cAMP) in response to CRF stimulation.
-
Cell Line: Human neuroblastoma IMR-32 cells, which endogenously express functional CRF1 receptors.[4][5]
-
Procedure:
-
IMR-32 cells are cultured to near confluence in appropriate media.
-
Cells are pre-incubated with varying concentrations of CP-316311 for a specified period (e.g., 15-30 minutes).
-
The cells are then stimulated with a fixed concentration of CRF (e.g., 10-100 nM) for a defined time (e.g., 10-15 minutes) at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular concentration of cAMP is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis: The concentration of CP-316311 that produces 50% of the maximal inhibition of CRF-stimulated cAMP production is determined. The apparent inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology
Receptor Occupancy
Ex vivo studies have demonstrated that CP-316311 can occupy CRF1 receptors in the brain following systemic administration.
Table 3: In Vivo Receptor Occupancy of CP-316311
| Dose (mg/kg) | Route of Administration | % Inhibition of [¹²⁵I]oCRF binding | Species | Reference |
| 3.2 | Not Specified | >80% | Rat | [1] |
This method assesses the degree to which CP-316311 binds to and occupies CRF1 receptors in the brain after in vivo administration.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered CP-316311 or vehicle at various doses and routes.
-
At a specified time point post-administration, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain sections are prepared using a cryostat.
-
The sections are incubated with a saturating concentration of a suitable CRF1 radioligand (e.g., [¹²⁵I]oCRF or [¹²⁵I]Tyr-sauvagine).
-
After incubation, the sections are washed to remove unbound radioligand.
-
The amount of radioligand binding is quantified using autoradiography and image analysis.
-
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated controls.
Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
CP-316311 has been shown to significantly attenuate the activation of the HPA axis in response to stress.
Table 4: In Vivo HPA Axis Modulation by CP-316311
| MED (mg/kg, p.o.) | Effect | Species | Reference |
| 10 | Attenuation of HPA axis activation | Rat | [1] |
MED: Minimum Effective Dose
This protocol is designed to evaluate the effect of CP-316311 on stress-induced increases in plasma ACTH and corticosterone (B1669441).
-
Animals: Male Sprague-Dawley rats.
-
Stress Model: A common method is the use of a restraint stressor. Animals are placed in a well-ventilated restraint tube for a defined period (e.g., 15-30 minutes).
-
Procedure:
-
Rats are pre-treated with CP-316311 or vehicle at various doses via oral gavage.
-
After a specified pre-treatment time (e.g., 60 minutes), the animals are subjected to the stressor.
-
Blood samples are collected at various time points (e.g., before, during, and after stress) via tail-nick or indwelling catheter.
-
Plasma is separated by centrifugation.
-
Plasma concentrations of ACTH and corticosterone are measured using specific immunoassays (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis: The time course of ACTH and corticosterone levels in response to stress is compared between the CP-316311-treated and vehicle-treated groups.
Pharmacokinetics
Limited publicly available data exists on the detailed pharmacokinetic profile of CP-316311. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties in various preclinical species.
Selectivity Profile
Signaling Pathway and Experimental Workflow Visualizations
Caption: CRF1 Receptor Signaling Pathway and the Antagonistic Action of CP-316311.
Caption: Experimental Workflow for the Pharmacological Characterization of CP-316311.
Conclusion
CP-316311 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its high in vitro affinity and functional antagonism, coupled with its demonstrated in vivo activity in occupying central CRF1 receptors and attenuating the HPA axis response to stress, established it as a significant tool for investigating the role of the CRF system in health and disease. Although its clinical development for major depressive disorder was discontinued (B1498344) due to a lack of efficacy, the preclinical pharmacological data presented in this guide remain valuable for researchers in the fields of neuroscience, pharmacology, and drug discovery. The detailed methodologies and compiled data provide a solid foundation for the use of CP-316311 as a reference compound and for the design of future studies aimed at understanding CRF1 receptor pharmacology. Further elucidation of its full pharmacokinetic and selectivity profiles would provide an even more complete understanding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent corticotropin-releasing factor(1) receptor desensitization and downregulation in the human neuroblastoma cell line IMR-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human neuroblastoma cell line, IMR-32, expresses functional corticotropin-releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-316311: A Technical Overview of a Selective CRH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316311 is a non-peptide, selective antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). Developed as a potential therapeutic for major depressive disorder, its clinical advancement was halted due to a lack of efficacy. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of CP-316311, with a focus on its pharmacological profile and mechanism of action. Due to the discontinuation of its development, detailed preclinical in vivo pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols, are not extensively available in the public domain. This document synthesizes the accessible information to serve as a resource for researchers in the field of neuropharmacology and drug development.
Introduction
Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its interaction with the CRH1 receptor. The CRH1 receptor system has been a significant target for the development of novel treatments for stress-related psychiatric disorders, including major depression and anxiety. CP-316311 emerged as a potent and selective antagonist for this receptor. This guide details its binding and functional characteristics at the molecular level and summarizes the outcomes of its clinical evaluation.
In Vitro Properties
The in vitro profile of CP-316311 demonstrates its high affinity and functional antagonism at the CRH1 receptor.
Quantitative Data: Binding Affinity and Functional Antagonism
The following tables summarize the key quantitative metrics for CP-316311's interaction with human and rat CRH1 receptors.
Table 1: Binding Affinity of CP-316311 for CRH1 Receptors
| Species | Assay Type | Parameter | Value (nM) |
| Human | Displacement of [125I]oCRF from CHO cells expressing human CRH1 receptor | IC50 | 92 |
| Rat | Displacement of [125I]oCRF from rat cortex CRH1 receptor | IC50 | 6.8 |
Table 2: Functional Antagonist Activity of CP-316311 at CRH1 Receptors
| Species | Assay Type | Parameter | Value (nM) |
| Human | Antagonism of CRF-stimulated adenylate cyclase activity in IMR32 cells | Ki | 8.5 |
| Rat | Antagonism of CRF-stimulated adenylate cyclase activity in rat cortex | Ki | 7.6 |
Mechanism of Action: CRH1 Receptor Signaling
CP-316311 exerts its effects by blocking the downstream signaling cascades initiated by the binding of CRH to the CRH1 receptor. The CRH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is central to the physiological actions of CRH.
Experimental Protocols
Detailed experimental protocols for the characterization of CP-316311 are not publicly available. However, based on the nature of the reported data, the following general methodologies were likely employed.
This assay is used to determine the binding affinity (IC50) of a compound for a receptor.
This assay measures the ability of a compound to inhibit the functional response of a receptor to its natural ligand.
In Vivo Properties
Detailed preclinical in vivo data for CP-316311, including pharmacokinetic parameters in animal models and dose-response relationships in behavioral assays, are not widely published. The majority of the available in vivo information comes from a clinical trial in humans.
Preclinical Studies
While specific data is scarce, it can be inferred from its progression to clinical trials that CP-316311 likely demonstrated an acceptable safety profile and central nervous system penetration in preclinical animal models.
Clinical Studies
A significant clinical trial was conducted to evaluate the efficacy and safety of CP-316311 for the treatment of major depressive disorder.
Table 3: Overview of the Phase 2 Clinical Trial for CP-316311
| Parameter | Details |
| Study Design | 6-week, randomized, double-blind, placebo- and active-controlled (sertraline), parallel-group trial. |
| Population | 123 outpatients with recurrent major depressive disorder.[1] |
| Dosage | 400 mg of CP-316311 twice daily.[1] |
| Primary Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) score.[1] |
| Outcome | The trial was terminated for futility at a planned interim analysis.[1] There was no significant difference in the change in HAM-D score between the CP-316311 and placebo groups.[1] |
| Safety and Tolerability | CP-316311 was reported to be safe and well-tolerated in the study population.[1] |
Conclusion
CP-316311 is a well-characterized in vitro tool compound that exhibits high affinity and selective antagonism for the CRH1 receptor. Despite its promising preclinical profile, it failed to demonstrate efficacy in a clinical trial for major depressive disorder. The lack of extensive public data on its preclinical in vivo properties underscores the challenges in translating preclinical findings to clinical success for this therapeutic target. Nevertheless, the information available on CP-316311 remains valuable for researchers investigating the role of the CRH1 receptor in health and disease and for those involved in the design of new central nervous system therapeutics.
References
The Role of CP-316311 in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates a myriad of physiological processes. Dysregulation of the HPA axis is implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. Corticotropin-releasing factor (CRF) and its principal receptor, the CRF1 receptor, are key mediators of the HPA axis response to stress. This technical guide provides an in-depth analysis of CP-316311, a potent and selective CRF1 receptor antagonist, and its role in modulating the HPA axis. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction to the HPA Axis and CRF1 Receptors
The HPA axis is a complex cascade initiated by the release of corticotropin-releasing factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus in response to a stressor. CRF travels through the hypophyseal portal system to the anterior pituitary gland, where it stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH is then released into the systemic circulation and acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone (B1669441) in rodents. Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to terminate the stress response.
The CRF1 receptor, a G-protein coupled receptor, is the primary mediator of the effects of CRF on the anterior pituitary. Upon CRF binding, the CRF1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in the synthesis and release of ACTH. Given its central role in initiating the stress response, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel treatments for stress-related disorders.
CP-316311: A Potent and Selective CRF1 Receptor Antagonist
CP-316311 is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor. Its chemical structure is 2-(2,4,6-trimethylphenoxy)-4-(1-ethylpropoxy)-6-methylpyridine. Preclinical studies have demonstrated its ability to block the effects of CRF both in vitro and in vivo, thereby attenuating the activation of the HPA axis.
Mechanism of Action
CP-316311 exerts its effects by competitively binding to the CRF1 receptor, preventing the binding of endogenous CRF. This blockade inhibits the downstream signaling cascade, including the CRF-stimulated increase in adenylate cyclase activity and subsequent ACTH release. By attenuating the central and peripheral effects of CRF, CP-316311 effectively dampens the physiological response to stress.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for CP-316311.
Table 1: In Vitro Activity of CP-316311
| Parameter | Value | Cell/Tissue System | Reference |
| CRF1 Receptor Binding Affinity (IC50) | 6.8 nM | Rat cortical membranes | [1] |
| CRF-stimulated Adenylate Cyclase Inhibition (Ki) | 7.6 nM | Rat cortex | [1] |
| CRF-stimulated Adenylate Cyclase Inhibition (Ki) | 8.5 nM | Human IMR-32 cells | [1] |
Table 2: In Vivo Effects of CP-316311 in Rats
| Parameter | Dose | Effect | Reference |
| Inhibition of 125I-oCRF binding | 3.2 mg/kg, p.o. | >80% inhibition in the brain | [1] |
| Attenuation of HPA Axis Activation (MED) | 10 mg/kg, p.o. | Significant attenuation | [1] |
MED: Minimum Effective Dose p.o.: Oral administration
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CP-316311.
CRF1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (IC50) of CP-316311 for the CRF1 receptor.
Materials:
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[125I]Tyr0-ovine CRF (125I-oCRF) as the radioligand
-
CP-316311 (or other test compounds)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% bovine serum albumin (BSA)
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA
-
Non-specific binding control: 1 µM unlabeled CRF
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenizing fresh or frozen rat cortex in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]oCRF (final concentration ~0.1-0.2 nM), and 50 µL of varying concentrations of CP-316311 (e.g., 10-11 to 10-5 M). For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of 1 µM unlabeled CRF.
-
Add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of CP-316311 by non-linear regression analysis of the competition binding data.
CRF-Stimulated Adenylate Cyclase Activity Assay
Objective: To determine the functional antagonist activity of CP-316311 by measuring its ability to inhibit CRF-stimulated cAMP production.
Materials:
-
Rat cortical homogenates or cultured cells expressing CRF1 receptors (e.g., IMR-32 cells)
-
CRF (ovine or human/rat)
-
CP-316311 (or other test compounds)
-
Assay buffer: Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
-
ATP and a GTP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare the cell homogenates or harvest cultured cells and resuspend in assay buffer.
-
Pre-incubate the cell preparation with varying concentrations of CP-316311 for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a submaximal concentration of CRF (e.g., 100 nM) and the ATP/GTP regenerating system.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 5 minutes.
-
Centrifuge the samples to pellet the cellular debris.
-
Measure the amount of cAMP in the supernatant using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of CRF-stimulated cAMP production at each concentration of CP-316311.
-
Determine the Ki value of CP-316311 from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of HPA Axis Attenuation in a Rat Stress Model
Objective: To evaluate the in vivo efficacy of CP-316311 in attenuating the stress-induced rise in plasma ACTH and corticosterone.
Animals:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Animals should be housed under standard conditions (12:12 h light/dark cycle, food and water ad libitum) and allowed to acclimatize for at least one week before the experiment.
Procedure:
-
Drug Administration: Administer CP-316311 or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) orally (p.o.) via gavage at various doses (e.g., 3, 10, 30 mg/kg) at a specific time point before stress exposure (e.g., 60-120 minutes).
-
Stress Induction: Expose the animals to a standardized stressor. A common model is restraint stress:
-
Place the rat in a well-ventilated plastic restrainer for a defined period (e.g., 15-30 minutes).
-
-
Blood Sampling:
-
Immediately after the stress period, collect blood samples for hormone analysis. A common method is via tail-nick or from the trunk following decapitation.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) for ACTH measurement.
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
Hormone Analysis:
-
Measure plasma ACTH concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Measure plasma corticosterone concentrations using a specific RIA or ELISA kit.
-
-
Data Analysis:
-
Compare the plasma ACTH and corticosterone levels in the CP-316311-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the minimum effective dose (MED) of CP-316311 required to produce a significant attenuation of the stress response.
-
Visualizations: Signaling Pathways and Experimental Workflows
HPA Axis Signaling Pathway and Point of Intervention for CP-316311
Caption: HPA axis signaling and CP-316311's site of action.
Experimental Workflow for In Vivo Evaluation of CP-316311
Caption: Workflow for in vivo HPA axis modulation studies.
Discussion and Future Directions
The preclinical data strongly support the role of CP-316311 as a potent and selective CRF1 receptor antagonist that effectively attenuates HPA axis activity. Its ability to block the effects of CRF at the pituitary level, thereby reducing ACTH and corticosterone release in response to stress, highlights its therapeutic potential for stress-related disorders.
Future research should focus on fully characterizing the pharmacokinetic and pharmacodynamic profile of CP-316311 in different species, including non-human primates, to better predict its clinical efficacy. Further studies are also warranted to explore the effects of chronic CP-316311 administration on HPA axis function and to assess its potential for tolerance or withdrawal effects. Investigating the efficacy of CP-316311 in a wider range of behavioral models of anxiety and depression will also be crucial in defining its therapeutic utility.
Conclusion
CP-316311 is a valuable research tool for elucidating the role of the CRF1 receptor in the HPA axis and a promising lead compound for the development of novel therapeutics for stress-related psychiatric and endocrine disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
Investigating the Therapeutic Potential of CP-316311: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the therapeutic potential of CP-316311, focusing on its mechanism of action, preclinical pharmacology, and relevant signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research and development.
Introduction
Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is the principal regulator of the HPA axis. Upon release from the hypothalamus, CRF binds to CRF receptors in the anterior pituitary, stimulating the secretion of adrenocorticotropic hormone (ACTH), which in turn triggers the release of cortisol from the adrenal glands. Beyond its neuroendocrine functions, CRF acts as a neurotransmitter in extra-hypothalamic brain regions, influencing a wide range of behaviors, particularly those related to stress and anxiety.
There are two main CRF receptor subtypes, CRF1 and CRF2, which are G-protein coupled receptors (GPCRs). The CRF1 receptor is widely distributed in the brain, including the cortex, amygdala, and hippocampus, and is believed to mediate the anxiogenic effects of CRF. Consequently, antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for the treatment of stress-related disorders.
CP-316311 is a potent and selective small molecule antagonist of the CRF1 receptor. While a clinical trial for major depressive disorder was terminated due to a lack of efficacy, the therapeutic potential of CP-316311 for other conditions, such as anxiety disorders and substance use disorders, warrants further investigation. This guide aims to provide researchers with the necessary information to explore these possibilities.
Mechanism of Action
CP-316311 exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby blocking the binding of endogenous CRF. This antagonism prevents the activation of downstream signaling cascades that are normally initiated by CRF binding. The primary signaling pathway associated with the CRF1 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor by CRF leads to a conformational change in the receptor, which in turn activates the Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. This pathway is central to the physiological and behavioral responses to stress.
Figure 1: Simplified CRF1 Receptor Signaling Pathway.
Quantitative Data
The potency of CP-316311 has been characterized through in vitro binding and functional assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Assay System | Value | Reference |
| IC50 | - | CRF1 Receptor Binding | 6.8 nM | [1] |
| Ki | Rat | CRF-stimulated adenylate cyclase activity in cortex | 7.6 nM | [1] |
| Ki | Human | Endogenously expressed CRF1 receptors in IMR32 cells | 8.5 nM | [1] |
Therapeutic Potential in Anxiety and Substance Use Disorders
While the clinical development of CP-316311 for depression was halted, preclinical evidence for CRF1 antagonists suggests potential therapeutic utility in other stress-related conditions.
Anxiety Disorders
Substance Use Disorders
Stress is a major factor in the initiation, maintenance, and relapse of substance use disorders. The CRF system is hyperactive during withdrawal from chronic drug use and is implicated in stress-induced drug seeking. Preclinical models have demonstrated that CRF1 receptor antagonists can reduce the self-administration of alcohol and other drugs of abuse, as well as block stress-induced reinstatement of drug-seeking behavior.
Experimental Protocols
To facilitate further investigation into the therapeutic potential of CP-316311, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of CP-316311 for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand, e.g., [125I]Tyr-Sauvagine.
-
CP-316311 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist like Antalarmin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of CP-316311 or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of CP-316311 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay.
This functional assay measures the ability of CP-316311 to antagonize CRF-stimulated cAMP production.
Materials:
-
Cells expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF.
-
CP-316311 at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 30 minutes).
-
Add varying concentrations of CP-316311 to the wells and incubate for a defined time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80) and incubate for another period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the log concentration of CP-316311 and fit the data to a dose-response curve to determine the IC50 for the inhibition of CRF-stimulated cAMP production.
In Vivo Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera positioned above the maze.
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
This test assesses anxiety-like behavior by measuring the rodent's tendency to bury a noxious stimulus.
Apparatus:
-
A test chamber with a layer of bedding material.
-
A stationary probe that can deliver a mild electric shock.
Procedure:
-
Habituate the animal to the test chamber without the probe for a few days.
-
On the test day, place the animal in the chamber with the electrified probe.
-
When the animal touches the probe, a brief, mild shock is delivered.
-
Observe and record the animal's behavior for a set period (e.g., 15 minutes).
-
Measure the duration and intensity of burying behavior (e.g., time spent pushing bedding towards the probe, height of the bedding piled against the probe).
-
Anxiolytic compounds are expected to decrease the burying behavior.
This paradigm is used to study fear learning and memory.
Apparatus:
-
A conditioning chamber where an auditory cue (conditioned stimulus, CS) can be paired with a mild foot shock (unconditioned stimulus, US).
Procedure:
-
Conditioning: Place the animal in the conditioning chamber. Present the auditory cue followed by the foot shock. Repeat this pairing several times.
-
Contextual Fear Testing: The following day, place the animal back into the same conditioning chamber (without the cue or shock) and measure freezing behavior, which is a species-typical fear response.
-
Cued Fear Testing: On a subsequent day, place the animal in a novel context and present the auditory cue (without the shock). Measure freezing behavior.
-
Administration of an anxiolytic compound like CP-316311 before the testing phase is expected to reduce freezing behavior.
Conclusion
CP-316311 is a potent and selective CRF1 receptor antagonist with a well-defined mechanism of action. Although its initial development for depression was not successful, its pharmacological profile suggests significant therapeutic potential for other stress-related disorders, including anxiety and substance use disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy of CP-316311 in relevant preclinical models. Further research is warranted to fully elucidate the therapeutic utility of this compound and to identify patient populations that may benefit from CRF1 receptor antagonism.
References
CP-316311: A CRF1 Receptor Antagonist for Research in Non-Depressive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-316311 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). While initially investigated for major depressive disorder, its mechanism of action suggests significant potential for research in a range of non-depressive, stress-related conditions such as anxiety and substance use disorders. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways relevant to the investigation of CP-316311 in these alternative therapeutic areas.
Core Pharmacology and Mechanism of Action
CP-316311 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by corticotropin-releasing factor (CRF). This action modulates the hypothalamic-pituitary-adrenal (HPA) axis and extra-hypothalamic stress circuits implicated in anxiety and addiction.
In Vitro Pharmacology
Quantitative analysis of CP-316311's interaction with the CRF1 receptor has been determined through various in vitro assays. The following table summarizes key binding and functional parameters.
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| IC50 | Rat | Cortex | 6.8 nM | [1] |
| Ki | Rat | Cortex (adenylate cyclase activity) | 7.6 nM | [1] |
| Ki | Human | IMR32 cells (adenylate cyclase activity) | 8.5 nM | [1] |
Table 1: In Vitro Pharmacological Data for CP-316311
In Vivo Pharmacology
In vivo studies in rats have demonstrated the ability of CP-316311 to penetrate the central nervous system and engage with its target.
| Parameter | Species | Effect | Dosage | Reference |
| Receptor Occupancy | Rat | >80% inhibition of 125I-oCRF binding | 3.2 mg/kg | [1] |
| HPA Axis Attenuation | Rat | Significant attenuation of HPA axis activation | 10 mg/kg (p.o.) | [1] |
Table 2: In Vivo Pharmacological Data for CP-316311
Signaling Pathways
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). However, it can also couple to other G-proteins, initiating a cascade of intracellular events relevant to anxiety and stress responses.
Preclinical Research in Non-Depressive Disorders
The role of CRF and the CRF1 receptor in mediating stress responses provides a strong rationale for investigating CRF1 antagonists like CP-316311 in anxiety and substance use disorders.
Anxiety Models
Preclinical studies in animal models of anxiety, such as the elevated plus-maze, have demonstrated the anxiolytic potential of CRF1 receptor antagonists. These compounds typically increase the time rodents spend in the open arms of the maze, indicating a reduction in anxiety-like behavior.
This protocol is a standard method for assessing anxiety-like behavior in rodents and can be adapted for testing the effects of CP-316311.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats are commonly used.
-
Procedure:
-
Administer CP-316311 or vehicle control at a predetermined time before testing (e.g., 30-60 minutes).
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: The primary outcome measures are the percentage of time spent in the open arms and the number of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
References
The Rise and Fall of CP 316311: A Technical Review of a Selective CRH1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor that was investigated for the treatment of major depressive disorder (MDD). The rationale for its development was rooted in the well-established hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, mediated by CRH, plays a crucial role in the pathophysiology of depression and other stress-related disorders.[1][2][3] By blocking the action of CRH at its primary receptor in the central nervous system, this compound was designed to normalize HPA axis function and thereby exert an antidepressant effect. Despite a promising preclinical profile, the clinical development of this compound was ultimately terminated due to a lack of efficacy. This guide provides a comprehensive technical overview of the history and development of this compound, from its mechanism of action to the clinical trial that sealed its fate.
Mechanism of Action: Targeting the CRH1 Receptor
This compound acts as a competitive antagonist at the CRH1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain regions implicated in the stress response, such as the pituitary gland, cortex, amygdala, and hippocampus. The binding of CRH to the CRH1 receptor initiates a signaling cascade that is central to the body's stress response.
CRH1 Receptor Signaling Pathway
The primary signaling pathway activated by the CRH1 receptor involves its coupling to the Gαs protein. This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in neuronal function and plasticity.
Alternate signaling pathways for the CRH1 receptor have also been described, including coupling to Gq/11, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, CRH1 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) cascade. By competitively blocking the binding of CRH to the CRH1 receptor, this compound was expected to attenuate these downstream signaling events, thereby mitigating the physiological and behavioral consequences of excessive CRH activity.
Preclinical Development
Chemical Synthesis
The chemical synthesis of this compound has not been explicitly detailed in publicly accessible literature. However, based on its classification as a pyrrolopyrimidine derivative, its synthesis would likely follow established routes for this class of compounds. A general synthetic approach for related tricyclic pyrrolopyrimidine CRH-R1 antagonists has been described, which involves a palladium-mediated intramolecular Heck reaction as a key step in constructing the tricyclic core.[4] The synthesis typically begins with a substituted pyrimidine, which undergoes a series of reactions to build the pyrrolopyrimidine core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.[4]
Clinical Trial and Termination of Development
This compound was evaluated in a single pivotal Phase II clinical trial (NCT00143091) for the treatment of outpatients with major depressive disorder.[5] The study was a six-week, fixed-dose, double-blind, double-dummy, placebo- and active-controlled multicenter trial.[2][3]
Experimental Protocol
Study Design: The trial employed a randomized, parallel-group design.[5] Participants were assigned to one of three treatment arms:
-
This compound
-
Sertraline (an established SSRI antidepressant, serving as the active comparator)
-
Placebo
Patient Population: The study enrolled outpatients diagnosed with major depressive disorder.
Primary Endpoint: The primary measure of efficacy was the change from baseline in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D).[2][3]
Statistical Analysis: A group sequential design was utilized, which allowed for a planned interim analysis to assess for futility or overwhelming efficacy.[2][3]
Results
The clinical trial was terminated on March 17, 2006, based on the recommendation of the data monitoring committee following a planned interim analysis.[5] The decision to halt the trial was due to a lack of efficacy, as the this compound treatment group did not show a statistically significant difference from the placebo group on the primary endpoint.[2][3][5] Importantly, the active comparator, sertraline, did demonstrate a significant improvement in HAM-D scores compared to placebo, which validated the trial's ability to detect an antidepressant signal.[2][3] The termination was not due to any safety concerns.[5]
Quantitative Data Summary
While the full dataset with baseline and endpoint HAM-D scores and their standard deviations is not publicly available, the key outcome of the interim analysis is summarized below.
| Treatment Group | Number of Patients (Interim Analysis) | Change from Baseline in HAM-D Score vs. Placebo |
| This compound | 28 | Not Statistically Significant |
| Sertraline | 30 | Statistically Significant |
| Placebo | 31 | - |
Conclusion
The development of this compound represents a significant effort to translate the compelling preclinical evidence supporting the role of the CRH1 receptor in depression into a novel therapeutic. While the compound was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy in a well-controlled clinical trial.[2][3] The reasons for this failure are likely multifactorial and may include issues related to pharmacokinetics, target engagement in the intended patient population, or the complexity of the neurobiology of depression itself, which may not be adequately addressed by targeting the CRH1 pathway alone. The story of this compound serves as a valuable case study in the challenges of psychiatric drug development and highlights the critical need for a deeper understanding of the underlying pathophysiology of major depressive disorder to guide future therapeutic strategies.
References
- 1. Study protocol for a phase 1, randomised, double-blind, placebo-controlled study to investigate the safety, tolerability and pharmacokinetics of ascending topical doses of TCP-25 applied to epidermal suction blister wounds in healthy male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
The Anxiolytic Potential of CP-316311: A Technical Guide to its Effects on Stress-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-related psychiatric disorders, including anxiety and depression, represent a significant global health burden. The corticotropin-releasing factor (CRF) system, and particularly the CRF type 1 (CRF1) receptor, has been a key focus of research for novel therapeutic interventions due to its central role in mediating the body's neuroendocrine, autonomic, and behavioral responses to stress.[1] Overactivity in the brain's CRF-CRF1 signaling system is believed to contribute to the development of these disorders.[2] This has led to the development of CRF1 receptor antagonists as potential anxiolytics and antidepressants.[1]
CP-316311 is a potent and selective nonpeptide antagonist of the CRF1 receptor.[3][4] It binds with nanomolar affinity to human CRF1 receptors and readily enters the central nervous system after oral administration.[3] Preclinical studies have been conducted to evaluate the efficacy of CP-316311 in mitigating stress-induced behavioral changes. This technical guide provides an in-depth overview of the effects of CP-316311 on stress-induced behaviors, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways. While CP-316311 ultimately failed to demonstrate efficacy in clinical trials for major depressive disorder, an examination of its preclinical profile remains valuable for understanding the role of the CRF1 system in stress and for the future development of related compounds.[5][6]
Mechanism of Action: Targeting the Stress Response
CP-316311 exerts its effects by blocking the action of CRF at the CRF1 receptor. Under stressful conditions, the hypothalamus releases CRF, which then acts on the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH).[7] ACTH, in turn, stimulates the adrenal cortex to release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.[7] This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis. By antagonizing the CRF1 receptor, CP-316311 is designed to dampen the stress-induced activation of the HPA axis and its downstream consequences.
Data Presentation: Preclinical Efficacy of CP-316311
Quantitative data from preclinical studies evaluating the effect of CP-316311 on stress-induced behaviors are summarized below.
Table 1: Effect of CP-316311 on CRF-Stimulated Adenylate Cyclase Activity
| Preparation | Ligand | Parameter | Value | Reference |
| Rat Cortex | CRF | Apparent Ki | 7.6 nM | [8] |
| Human IMR32 Cells | CRF | Apparent Ki | 8.5 nM | [8] |
| Unknown | CRF | IC50 | 6.8 nM | [4][8] |
Table 2: In Vivo Receptor Occupancy of CP-316311 in Rats
| Dose | Percent Inhibition of 125I-oCRF Binding | Reference |
| 3.2 mg/kg | >80% | [8] |
Table 3: Effect of CP-316311 on HPA Axis Activation in Rats
| Dose | Effect | Reference |
| 10 mg/kg, p.o. | Minimal Effective Dose (MED) for attenuating HPA axis activation | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of CP-316311 on stress-induced behaviors are outlined below.
Chronic Social Defeat Stress (CSDS) in Mice
The CSDS paradigm is a validated model for inducing depression- and anxiety-like phenotypes in mice by exposing them to repeated social stress.[9][10]
-
Apparatus: Standard mouse cages.
-
Animals: Aggressor mice (e.g., CD-1 strain) and experimental mice (e.g., C57BL/6J strain).
-
Procedure:
-
Habituation: Aggressor mice are housed individually.
-
Defeat Sessions: An experimental mouse is introduced into the home cage of an aggressor mouse for a short period (e.g., 5-10 minutes) of physical interaction daily for a set number of days (e.g., 10-15 days).[9][10]
-
Sensory Contact: Following the physical interaction, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for continuous sensory (visual, olfactory) but not physical contact.
-
Behavioral Testing: Following the defeat period, mice are tested for social avoidance, anhedonia (e.g., sucrose (B13894) preference test), and anxiety-like behaviors (e.g., elevated plus maze). Social avoidance is typically measured by quantifying the time the experimental mouse spends in an "interaction zone" with a novel aggressor.[9]
-
-
CP-316311 Administration: CP-316311 or vehicle would be administered to the experimental mice, for example, orally (p.o.) or intraperitoneally (i.p.), at specified times before or during the CSDS protocol and/or before behavioral testing.
Elevated Plus Maze (EPM) in Rats
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[11][12]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[11]
-
Animals: Adult rats.
-
Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Test: Each rat is placed in the center of the maze facing an open arm and allowed to freely explore for a set duration (e.g., 5 minutes).[11]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]
-
-
CP-316311 Administration: CP-316311 or vehicle would be administered at a specific time before the EPM test.
Forced Swim Test (FST) in Mice
The FST is a common screening tool for potential antidepressant efficacy, where immobility is interpreted as a state of "behavioral despair."[6]
-
Apparatus: A cylinder filled with water.
-
Animals: Adult mice.
-
Procedure:
-
Pre-test (optional): Mice may be placed in the water for a longer duration (e.g., 15 minutes) 24 hours before the test session to induce a more stable baseline of immobility.
-
Test: Mice are placed in the water-filled cylinder for a shorter period (e.g., 6 minutes).[13]
-
Data Collection: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test. A decrease in immobility time is suggestive of an antidepressant-like effect.[13]
-
-
CP-316311 Administration: CP-316311 or vehicle would be administered at a specific time point before the FST.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Experimental Workflow for Preclinical Evaluation of CP-316311
Discussion and Future Directions
The preclinical data, although limited in the public domain, suggest that CP-316311, as a potent CRF1 receptor antagonist, held promise for the treatment of stress-related disorders. Its ability to occupy CRF1 receptors in the brain and attenuate HPA axis activation in animal models provided a strong rationale for its clinical development.
However, the failure of CP-316311 and other CRF1 antagonists to demonstrate robust efficacy in large-scale clinical trials for depression and anxiety highlights the complexities of translating preclinical findings to human psychopathology.[5][6][14] Several factors may contribute to this translational gap, including the heterogeneity of patient populations, the specific nature of the stress-related symptoms being targeted, and potential differences in the role of the CRF system in chronic versus acute stress conditions.
Future research in this area could focus on:
-
Identifying patient subgroups: Utilizing biomarkers to identify individuals with a hyperactive CRF system who may be more likely to respond to CRF1 antagonist treatment.
-
Exploring different clinical indications: Investigating the efficacy of CRF1 antagonists in other stress-related conditions, such as post-traumatic stress disorder (PTSD) or substance withdrawal, where a more direct link to acute stress responses may exist.
-
Investigating novel CRF-related targets: Exploring the therapeutic potential of targeting other components of the CRF system, such as the CRF2 receptor or CRF-binding protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between motor function and ultrasonic vocalizations induced by maternal separation in rat pups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation-induced ultrasonic vocalization in rat pups: further pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripubertal antagonism of corticotropin-releasing factor receptor 1 results in sustained changes in behavioral plasticity and the transcriptomic profile of the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. Ethological Evaluation of the Effects of Social Defeat Stress in Mice: Beyond the Social Interaction Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic restraint stress in rats causes sustained increase in urinary corticosterone excretion without affecting cerebral or systemic oxidatively generated DNA/RNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 14. Prenatal stress suppresses rat pup ultrasonic vocalization and myoclonic twitching in response to separation - PubMed [pubmed.ncbi.nlm.nih.gov]
The CRF1 Receptor Antagonist CP-316311: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316311 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Initially developed as a potential therapeutic for major depressive disorder, its clinical development was halted due to a lack of efficacy. However, its well-defined pharmacological profile makes it a valuable tool for preclinical neuroscience research aimed at elucidating the role of the CRF1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of CP-316311, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor in the brain, the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Beyond its role in regulating the HPA axis, the CRF/CRF1 system is extensively distributed in extra-hypothalamic brain regions and is implicated in a wide range of behaviors, including anxiety, fear, and depression.
CP-316311 is a small molecule that acts as a potent and selective antagonist at the CRF1 receptor. By blocking the binding of CRF to this receptor, CP-316311 can attenuate the physiological and behavioral responses to stress. While its clinical utility in depression has not been established, it remains a critical pharmacological tool for investigating the multifaceted roles of the CRF1 receptor in the central nervous system.
Mechanism of Action
CP-316311 is a competitive antagonist of the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the CRF1 receptor is the Gs-protein coupled pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this initial step, CP-316311 effectively inhibits CRF-mediated cellular responses.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for CP-316311.
Table 1: In Vitro Pharmacology of CP-316311
| Parameter | Value | Cell Line/Tissue | Reference |
| IC50 | 6.8 nM | Not Specified | [1] |
| Ki (rat CRF1) | 7.6 nM | Rat Cortex | [1] |
| Ki (human CRF1) | 8.5 nM | IMR-32 Cells | [1] |
Table 2: In Vivo Pharmacology of CP-316311 in Rats
| Parameter | Dose | Effect | Reference |
| CRF Binding Inhibition | 3.2 mg/kg | >80% inhibition of ¹²⁵I-oCRF binding | [1] |
| HPA Axis Attenuation (MED) | 10 mg/kg, p.o. | Significant attenuation of HPA axis activation | [1] |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CRF1 receptor and the point of intervention for CP-316311.
Figure 1: CRF1 Receptor Signaling Pathway and CP-316311's Mechanism of Action.
General Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for investigating the effects of CP-316311 on rodent behavior.
Figure 2: General workflow for in vivo behavioral studies with CP-316311.
Experimental Protocols
While specific preclinical studies detailing the use of CP-316311 in a wide range of behavioral paradigms are not extensively available in the public domain, the following protocols are based on established methodologies for assessing the effects of CRF1 receptor antagonists in rodent models of anxiety and stress. Researchers should optimize dosage and administration routes based on the specific research question and animal model.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer CP-316311 (e.g., 10-30 mg/kg, intraperitoneally [i.p.]) or vehicle to the animal. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for subsequent analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Expected Outcome with CP-316311: An anxiolytic-like effect would be indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Chronic Unpredictable Stress (CUS) Model of Depression- and Anxiety-Like Behavior
The CUS model is a well-validated paradigm for inducing behavioral and physiological changes in rodents that are reminiscent of human depression and anxiety.
-
Procedure:
-
Subject rodents to a series of mild, unpredictable stressors over a prolonged period (e.g., 3-6 weeks). Stressors can include:
-
Cage tilt
-
Wet bedding
-
Reversed light/dark cycle
-
Social isolation
-
Restraint stress
-
-
During the stress period, administer CP-316311 (e.g., daily at a dose of 10-30 mg/kg, i.p. or p.o.) or vehicle.
-
Following the stress period, assess behavioral and physiological endpoints.
-
-
Behavioral Assessments:
-
Sucrose (B13894) Preference Test: To measure anhedonia (a core symptom of depression). A decrease in the preference for a sucrose solution over water is indicative of anhedonic-like behavior.
-
Forced Swim Test: To assess behavioral despair. An increase in immobility time is interpreted as a depression-like phenotype.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
-
Expected Outcome with CP-316311: Chronic treatment with CP-316311 may prevent or reverse the development of stress-induced anhedonia, behavioral despair, and anxiety-like behaviors.
Fear Conditioning
Fear conditioning is a form of associative learning where a neutral stimulus (conditioned stimulus, CS; e.g., a tone) is paired with an aversive stimulus (unconditioned stimulus, US; e.g., a mild footshock). This paradigm is used to study the neural mechanisms of fear and anxiety.
-
Apparatus: A conditioning chamber with a grid floor for delivering the footshock and a speaker for presenting the auditory cue.
-
Procedure:
-
Habituation: Place the animal in the conditioning chamber and allow it to explore for a few minutes.
-
Conditioning: Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-second, 0.5 mA footshock). Repeat this pairing several times with an inter-trial interval.
-
Contextual Fear Test: 24 hours after conditioning, place the animal back into the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Test: At a later time point (e.g., 48 hours after conditioning), place the animal in a novel context and present the CS. Measure freezing behavior during the presentation of the CS.
-
-
Drug Administration: CP-316311 can be administered at different stages of the paradigm to investigate its effect on:
-
Acquisition of Fear: Administer before the conditioning phase.
-
Consolidation of Fear Memory: Administer immediately after the conditioning phase.
-
Expression of Fear: Administer before the contextual or cued fear test.
-
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing.
-
Expected Outcome with CP-316311: Administration of CP-316311 is expected to reduce the acquisition, consolidation, or expression of conditioned fear, as indicated by a decrease in freezing behavior.
Potential Applications in Neuroscience Research
CP-316311's utility as a research tool extends beyond the study of depression and anxiety. Its ability to selectively block CRF1 receptors makes it valuable for investigating the role of this system in a variety of neurological and psychiatric conditions, including:
-
Post-Traumatic Stress Disorder (PTSD): By examining its effects in animal models of traumatic stress, such as fear conditioning and reinstatement paradigms.
-
Substance Use Disorders: To investigate the role of stress and CRF in drug-seeking and relapse behaviors.
-
Neurodegenerative Diseases: To explore the potential involvement of the CRF system in the pathophysiology of diseases like Alzheimer's and Parkinson's, where stress is considered a risk factor.
-
Pain and Nociception: To study the modulation of pain perception by the central CRF system.
Conclusion
While CP-316311 did not fulfill its initial promise as a therapeutic agent for major depression, its potent and selective antagonism of the CRF1 receptor makes it an indispensable tool for the neuroscience research community. By utilizing the experimental paradigms outlined in this guide, researchers can further unravel the complex roles of the CRF/CRF1 system in brain function and disease, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
A Technical Review of CP-316311: A Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316311 is a potent and selective, orally active non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1] Developed as a potential therapeutic agent for stress-related disorders, particularly major depression, its investigation provided valuable insights into the role of the CRF system in the central nervous system. Although clinical trials for depression were ultimately terminated due to a lack of efficacy compared to placebo, the preclinical data for CP-316311 remain a significant reference for researchers in the field of neuropharmacology.[1] This document provides an in-depth technical guide to the literature on CP-316311, focusing on its pharmacological data, experimental methodologies, and the signaling pathways it modulates.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | CP-316311 | [1] |
| Chemical Name | 4-(1-ethylpropoxy)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridine | [1] |
| Mechanism of Action | Selective CRF1 Receptor Antagonist | [1] |
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo quantitative data reported for CP-316311.
| Assay | Species/System | Parameter | Value | Reference |
| CRF1 Receptor Binding | Human (IMR32 cells) | IC50 | 6.8 nM | [1] |
| CRF-Stimulated Adenylate Cyclase | Rat Cortex | Ki | 7.6 nM | [1] |
| CRF-Stimulated Adenylate Cyclase | Human CRF1 Receptors (IMR32 cells) | Ki | 8.5 nM | [1] |
Signaling Pathway of CRF1 Receptor and Inhibition by CP-316311
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Its effects are primarily mediated through the CRF1 receptor, a G-protein coupled receptor (GPCR). Upon binding of CRF, the CRF1 receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses, including the transcription of stress-related genes. CP-316311 acts as a competitive antagonist at the CRF1 receptor, preventing CRF from binding and thereby inhibiting the entire downstream signaling cascade.
Caption: CRF1 receptor signaling pathway and its inhibition by CP-316311.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for CP-316311 are provided below. These protocols are based on the primary publication by Chen et al. (2008) and standard pharmacological assays.[1]
In Vitro Assays
1. CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) of CP-316311 to the human CRF1 receptor.
-
Cell Line: Human neuroblastoma IMR-32 cells, which endogenously express the CRF1 receptor.
-
Radioligand: [125I]Tyr0-ovine CRF.
-
Procedure:
-
Prepare cell membranes from IMR-32 cells.
-
Incubate the cell membranes with a fixed concentration of [125I]Tyr0-ovine CRF and varying concentrations of CP-316311 in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA, pH 7.0).
-
Incubate for a specified time (e.g., 2 hours) at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.
-
2. CRF-Stimulated Adenylate Cyclase Activity Assay
-
Objective: To determine the functional antagonist activity (Ki) of CP-316311 at the CRF1 receptor.
-
Tissue/Cells: Rat cortical membranes or membranes from IMR-32 cells.
-
Stimulant: Ovine CRF.
-
Procedure:
-
Prepare membranes from rat cortex or IMR-32 cells.
-
Pre-incubate the membranes with varying concentrations of CP-316311.
-
Initiate the reaction by adding a submaximal concentration of ovine CRF and ATP in an assay buffer containing GTP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by heating or adding a stop solution (e.g., acidic buffer).
-
Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the inhibitory constant (Ki) for CP-316311 using the Cheng-Prusoff equation.
-
Caption: Workflow for the CRF-stimulated adenylate cyclase assay.
In Vivo Assays
1. Ex Vivo CRF1 Receptor Binding Assay
-
Objective: To assess the in vivo occupancy of CRF1 receptors in the brain after oral administration of CP-316311.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer CP-316311 orally to rats at various doses.
-
At a specified time point after administration, euthanize the animals and rapidly remove the brains.
-
Dissect the frontal cortex and prepare crude membrane homogenates.
-
Measure the amount of available CRF1 receptors in the homogenates by incubating with a saturating concentration of [125I]Tyr0-ovine CRF.
-
Quantify the bound radioactivity and compare it to that in vehicle-treated control animals to determine the percentage of receptor occupancy.
-
2. Stress-Induced ACTH Release
-
Objective: To evaluate the in vivo efficacy of CP-316311 in blocking the activation of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Animals: Male Sprague-Dawley rats.
-
Stressor: Intracerebroventricular (ICV) administration of CRF.
-
Procedure:
-
Administer CP-316311 orally to rats at various doses.
-
After a pre-treatment period, administer CRF via an ICV cannula to induce a stress response.
-
Collect blood samples at various time points after CRF administration.
-
Measure plasma adrenocorticotropic hormone (ACTH) concentrations using a specific radioimmunoassay (RIA).
-
Compare the ACTH levels in CP-316311-treated animals to those in vehicle-treated animals to determine the dose-dependent inhibition of the stress response.
-
Caption: Workflow for assessing the inhibition of stress-induced ACTH release.
Conclusion
CP-316311 is a well-characterized, potent, and selective CRF1 receptor antagonist. The preclinical data demonstrate its clear mechanism of action and in vivo efficacy in animal models of stress. While it did not prove effective for the treatment of major depressive disorder in clinical trials, the extensive preclinical research provides a valuable foundation for the continued investigation of the CRF system and the development of novel therapeutics targeting the CRF1 receptor for other stress-related indications. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in this field.
References
Preclinical Safety and Tolerability Profile of CP-316,311: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316,311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The CRH system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress and has been implicated in the pathophysiology of several psychiatric disorders, including major depressive disorder and anxiety.[1] By blocking the action of CRH at the CRH1 receptor, compounds like CP-316,311 were hypothesized to offer a novel therapeutic approach for these conditions.
This technical guide provides an overview of the safety and tolerability profile of CP-316,311, with a focus on the available preclinical and clinical data. While detailed quantitative preclinical toxicology data for CP-316,311 is not extensively available in the public domain, this document synthesizes the known clinical outcomes and outlines the general principles and methodologies applied in the preclinical safety assessment of such small molecule drug candidates.
Mechanism of Action: The CRF Signaling Pathway
CP-316,311 exerts its pharmacological effect by antagonizing the CRH1 receptor, a G-protein coupled receptor. In response to stress, the hypothalamus releases CRH, which binds to CRH1 receptors in the anterior pituitary gland. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis. Chronic hyperactivity of the HPA axis is often observed in patients with major depression. CP-316,311 was designed to interrupt this pathway at the level of the CRH1 receptor, thereby normalizing HPA axis function.
Clinical Safety and Tolerability
A significant source of safety information for CP-316,311 comes from a 6-week, randomized, placebo-controlled clinical trial in patients with recurrent major depressive disorder.[1] In this study, 123 patients were assigned to receive either 400 mg of CP-316,311 twice daily, sertraline, or a placebo.[1]
The key findings from this trial regarding the safety and tolerability of CP-316,311 are summarized below:
-
General Tolerability : CP-316,311 was reported to be safe and well-tolerated by the study population.[1]
-
Trial Termination : The trial was terminated early due to a lack of efficacy (futility), not because of any safety concerns.[1][2] An interim analysis showed no significant difference in the primary efficacy endpoint between the CP-316,311 and placebo groups.[1]
General Principles of Preclinical Safety and Tolerability Assessment
Prior to human clinical trials, all investigational new drugs, including CP-316,311, undergo a rigorous preclinical safety and toxicology evaluation. The primary goals of these studies are to identify potential target organs of toxicity, determine a safe starting dose for clinical studies, and understand the dose-response relationship for any observed adverse effects.
The standard preclinical toxicology program for a small molecule drug candidate typically includes:
-
Acute Toxicity Studies : These studies involve the administration of a single, high dose of the drug to animal models (usually one rodent and one non-rodent species) to determine the median lethal dose (LD50) and identify the signs of acute toxicity.
-
Repeat-Dose Toxicity Studies : To assess the effects of longer-term exposure, animals are administered the drug daily for a specified period (e.g., 28 days, 90 days). These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology Studies : These studies investigate the potential effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies : A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity Studies : Long-term studies in animals are performed to evaluate the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicity Studies : These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a generalized workflow for the preclinical safety assessment of a novel small molecule drug candidate.
Conclusion
While specific, quantitative preclinical safety data for CP-316,311 remains largely within proprietary domains, the available clinical information clearly indicates that the compound was safe and well-tolerated in humans at a dose of 400 mg twice daily for 6 weeks.[1] The termination of its clinical development was based on a lack of efficacy in treating major depressive disorder, not on safety concerns.[1][2] The preclinical development of CP-316,311 would have followed a rigorous and standardized pathway of toxicological and safety pharmacology studies to ensure its suitability for human trials. This overview provides a framework for understanding the safety profile of CP-316,311 within the broader context of pharmaceutical development.
References
CP 316311: A Technical Guide to its Interaction with the Corticotropin-Releasing Hormone (CRH) System
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 316311 is a potent and selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). This document provides a comprehensive technical overview of this compound, focusing on its pharmacological interaction with the CRH system. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for key in vitro assays, and an overview of its preclinical and clinical evaluation. The information presented is intended to serve as a resource for researchers and professionals involved in the study of CRH1 receptor antagonism and the development of novel therapeutics for stress-related disorders.
Introduction
The corticotropin-releasing hormone (CRH) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of various psychiatric and metabolic disorders, including anxiety, depression, and irritable bowel syndrome. The CRH1 receptor, a G-protein coupled receptor, is the principal mediator of the anxiogenic and stress-inducing effects of CRH in the central nervous system. Consequently, CRH1 receptor antagonists have been a major focus of drug discovery efforts.
This compound emerged as a promising small molecule antagonist with high affinity and selectivity for the human CRH1 receptor. This guide details the fundamental pharmacological properties of this compound and its interaction with the CRH system.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the CRH1 receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Species | Receptor | Radioligand | Value (nM) |
| Ki | Human | CRH1 | [125I]Sauvagine | 8.5[1] |
| Ki | Rat | CRH1 | [125I]Sauvagine | 7.6[1] |
| IC50 | - | CRF1 | - | 6.8[1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Stimulant | Parameter | Value (nM) |
| Adenylate Cyclase Activity | IMR32 (human neuroblastoma) | CRF | Apparent Ki | 8.5[1] |
| Adenylate Cyclase Activity | Rat Cortex | CRF | Apparent Ki | 7.6[1] |
Table 3: Clinical Trial Information for this compound (NCT00143091)
| Phase | Indication | Dosage | Outcome |
| Phase 2 | Major Depressive Disorder | 400 mg twice daily | Terminated for futility (no significant difference from placebo on primary endpoint)[2][3][4][5][6] |
Signaling Pathways and Experimental Workflows
CRH1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CRH1 receptor and the mechanism of action of this compound.
Experimental Workflow for In Vitro Assays
The logical flow of the key in vitro experiments used to characterize this compound is depicted below.
Experimental Protocols
CRH1 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity (Ki) of this compound for the CRH1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line endogenously expressing the human CRH1 receptor (e.g., IMR32 neuroblastoma cells) or from rat cortical tissue.
-
Radioligand: [125I]Sauvagine, a high-affinity CRH receptor agonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRH receptor agonist or antagonist (e.g., 1 µM sauvagine (B13155) or a reference CRH1 antagonist).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of serially diluted this compound or vehicle.
-
50 µL of [125I]Sauvagine at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylate Cyclase Functional Assay
This protocol measures the ability of this compound to inhibit CRF-stimulated cyclic AMP (cAMP) production, providing a measure of its functional antagonism at the CRH1 receptor.
Materials:
-
Cells: A cell line expressing the CRH1 receptor, such as IMR32 cells.
-
Stimulant: Corticotropin-releasing hormone (CRH).
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer containing ATP and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Stimulation: Add CRH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of CRF-stimulated cAMP production.
-
Calculate the apparent Ki value using an appropriate pharmacological model.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CRH1 receptor. Its high in vitro affinity and functional antagonism have been demonstrated through rigorous experimental evaluation. While a clinical trial in major depressive disorder did not demonstrate efficacy, the compound remains a valuable tool for preclinical research into the role of the CRH system in stress-related pathophysiology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of CRH1 receptor antagonism. Although CP-316,311 was found to be safe and well-tolerated in the clinical trial, it did not show effectiveness in treating major depression.[7]
References
- 1. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator CGP7930 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary-adrenal secretion by a corticotropin releasing hormone antagonist in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro release of ACTH by synthetic CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Synthesis and Purification of CP 316311: A Methodological Review
Despite a comprehensive search of available scientific literature and chemical databases, detailed protocols for the synthesis and purification of the specific compound designated as CP 316311 could not be located. This suggests that "this compound" may be an internal, unpublished, or incorrect designation for a chemical entity.
For researchers, scientists, and drug development professionals, the lack of public information on a compound of interest presents a significant challenge. Typically, the synthesis of a novel small molecule involves a series of chemical reactions to construct the desired molecular framework, followed by rigorous purification to isolate the compound in a highly pure form suitable for biological testing and further development.
This document aims to provide a generalized framework and hypothetical protocols for the synthesis and purification of a novel chemical entity, based on common practices in medicinal chemistry. It will also outline the type of data that would be crucial for the characterization and quality control of such a compound.
Hypothetical Synthesis and Purification Workflow
The journey from starting materials to a purified active pharmaceutical ingredient (API) is a multi-step process. A generalized workflow is presented below, which would be tailored based on the specific chemical structure of the target molecule.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Experimental Protocols: A Generalized Approach
Without a specific structure for this compound, the following protocols are illustrative of common laboratory techniques.
General Synthesis Protocol
This hypothetical protocol assumes a palladium-catalyzed cross-coupling reaction, a common method in drug discovery.
Materials and Reagents:
-
Aryl Halide (Starting Material 1)
-
Boronic Acid or Ester (Starting Material 2)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring tools (e.g., TLC, LC-MS)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General Purification Protocol: Column Chromatography and Recrystallization
Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the solvent system and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
Recrystallization:
-
Dissolve the purified compound in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
If impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final, highly pure product.
Data Presentation: Characterization of a Novel Compound
The successful synthesis and purification of a new chemical entity would be confirmed by a suite of analytical data. This data is crucial for confirming the structure and assessing the purity of the compound.
| Analytical Technique | Parameter | Hypothetical Data for a Pure Compound |
| HPLC | Purity | >98% (by peak area at a specific wavelength) |
| LC-MS | Molecular Weight | Observed [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass |
| ¹H NMR | Chemical Structure | Chemical shifts, integration, and coupling constants consistent with the proposed structure |
| ¹³C NMR | Carbon Skeleton | Number and chemical shifts of signals corresponding to the carbon atoms in the molecule |
| HRMS | Elemental Formula | Measured mass within ±5 ppm of the calculated mass for the proposed elemental formula |
Signaling Pathways and Logical Relationships
In the context of drug discovery, a newly synthesized compound is often designed to interact with a specific biological target, such as an enzyme or a receptor, within a signaling pathway. The diagram below illustrates a generic signaling cascade that a hypothetical inhibitor like this compound might target.
Preparation of Stock Solutions for the CRF1 Receptor Antagonist CP-316311: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of CP-316311, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step procedure for dissolution, and recommendations for storage to maintain the integrity and stability of the compound. All quantitative data is presented in a clear, tabular format, and key workflows are visualized using diagrams.
Introduction
CP-316311 is a small molecule inhibitor that specifically targets the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 signaling pathway plays a crucial role in the body's response to stress. Activation of CRF1 by its endogenous ligand, corticotropin-releasing factor (CRF), initiates a cascade of downstream signaling events, primarily through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is implicated in a variety of physiological and pathological processes, including anxiety, depression, and irritable bowel syndrome. By blocking the CRF1 receptor, CP-316311 serves as a valuable tool for investigating the roles of the CRF system in these conditions and holds potential for therapeutic development. Accurate preparation of CP-316311 stock solutions is the first and a critical step for in vitro and in vivo studies.
Physicochemical Properties of CP-316311
A summary of the known physicochemical properties of CP-316311 is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 327.2 g/mol | [1] |
| Chemical Formula | C₁₈H₂₁N₃O₂ | N/A |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in DMSO | General knowledge for hydrophobic compounds |
| Storage (Solid) | -20°C | General recommendation |
| Storage (Solution) | -20°C or -80°C | General recommendation |
Experimental Protocol: Preparation of a 10 mM CP-316311 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of CP-316311 in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro assays.
Materials:
-
CP-316311 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL) or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety Precautions: Before handling CP-316311, review the Safety Data Sheet (SDS) if available. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Calculating the Required Mass of CP-316311: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 327.2 g/mol x 1000 mg/g = 3.272 mg
-
Weighing the Compound:
-
Carefully weigh out the calculated amount of CP-316311 powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the CP-316311 powder.
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid in solubilization. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the CP-316311 is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to a few weeks), store the aliquots at -20°C. For long-term storage, it is advisable to store the aliquots at -80°C.
-
Diagrams
Diagram 1: Experimental Workflow for CP-316311 Stock Solution Preparation
Caption: Workflow for preparing a CP-316311 stock solution.
Diagram 2: Simplified CRF1 Signaling Pathway
References
Application Notes and Protocols for CP 316311
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the handling, storage, and use of CP 316311, a selective non-peptide corticotropin-releasing hormone type 1 (CRH1) receptor antagonist. The information compiled herein is based on the known properties of similar non-peptide CRH1 antagonists and general best practices for handling poorly soluble drug candidates. Due to the proprietary nature of clinical trial compounds, specific stability and degradation data for this compound are not publicly available.
Introduction to this compound
This compound is a potent and selective antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The CRH1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRH system has been implicated in the pathophysiology of several psychiatric and anxiety disorders. As a CRH1 antagonist, this compound was investigated for its therapeutic potential in treating major depressive disorder.
Recommended Storage and Handling
While specific stability data for this compound is not available, the following recommendations are based on the general characteristics of non-peptide CRH1 antagonists, which are often lipophilic and have poor aqueous solubility.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C | Desiccate | Protect from light |
| In Solution | -80°C (long-term) or -20°C (short-term) | Inert gas (e.g., argon or nitrogen) | Protect from light |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid Inhalation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Moisture Sensitivity: As the stability of many non-peptide CRH1 antagonists can be affected by moisture, it is recommended to handle the compound in a dry environment and to store it with a desiccant.
-
Solution Preparation: Due to its likely poor water solubility, this compound will likely require solubilization in an organic solvent, such as DMSO or ethanol, before preparing aqueous buffers. It is advisable to prepare concentrated stock solutions in a suitable organic solvent and then dilute them with the aqueous buffer of choice immediately before use.
Signaling Pathway of CRH1 Receptor and Inhibition by this compound
The CRH1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, corticotropin-releasing hormone (CRH), the receptor activates a downstream signaling cascade, primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in the stress response. This compound, as a competitive antagonist, is expected to bind to the CRH1 receptor and prevent the binding of CRH, thereby inhibiting this signaling pathway.
CP 316311: In Vitro Dose-Response Characteristics at the CRH1 Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP 316311 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1, a G protein-coupled receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological and behavioral responses to stress. Dysregulation of the CRH/CRHR1 system has been implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. Understanding the in vitro dose-response relationship of CRHR1 antagonists like this compound is fundamental for preclinical drug development and for elucidating the compound's mechanism of action.
These application notes provide a summary of the available in vitro quantitative data for this compound, detailed protocols for key experiments to determine its dose-response curve, and a diagram of the relevant signaling pathway.
Data Presentation
The following table summarizes the quantitative in vitro data for this compound, indicating its potency in inhibiting the CRH1 receptor.
| Parameter | Value | Species/System | Reference |
| IC50 | 6.8 nM | Rat Cortex | [1] |
| Apparent Ki | 7.6 nM | Rat Cortex | [1] |
| Apparent Ki | 8.5 nM | Human IMR32 cells | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radioligand to the CRH1 receptor. The apparent Ki value is an indicator of the binding affinity of the antagonist to the receptor.
Signaling Pathway
This compound exerts its effects by blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing hormone (CRH) to the CRHR1. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the dose-response of CRHR1 antagonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the IC50 value of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CRH1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CRH1 receptor (e.g., rat cortex homogenate or from a recombinant cell line).
-
Radioligand: e.g., [¹²⁵I]-Tyr⁰-Sauvagine or other suitable CRH1 receptor radioligand.
-
This compound stock solution (e.g., in DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRH1 receptor agonist or antagonist (e.g., unlabeled CRH).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: this compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Functional Assay: cAMP Measurement
This protocol determines the functional antagonist activity of this compound by measuring its ability to inhibit CRH-stimulated cAMP production in whole cells.
Materials:
-
A cell line endogenously or recombinantly expressing the CRH1 receptor (e.g., IMR32 or HEK293-CRHR1).
-
Cell culture medium.
-
CRH (agonist).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the CRHR1-expressing cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment:
-
Remove the culture medium and replace it with a buffer containing a PDE inhibitor.
-
Add this compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Stimulation: Add CRH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the basal control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data with the CRH-stimulated response set to 100% and the basal level (no CRH) to 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or apparent Ki value.
-
Conclusion
The provided data and protocols offer a comprehensive guide for the in vitro characterization of this compound's dose-response at the CRH1 receptor. Accurate determination of its potency and mechanism of action is a critical step in the evaluation of its therapeutic potential for stress-related disorders. The experimental workflows and signaling pathway diagram serve as valuable tools for researchers in the design and interpretation of their studies.
References
Application Notes and Protocols: Evaluating a Novel CRF1 Receptor Antagonist in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The corticotropin-releasing hormone (CRH) system is a critical mediator of the stress response, and antagonists of the CRH receptor 1 (CRF1) have been investigated for their potential as anxiolytic agents. While specific preclinical data on CP-316311 in animal models of anxiety are not extensively available in the public domain, this document provides a generalized protocol for evaluating a novel CRF1 receptor antagonist in established rodent models of anxiety-like behavior. The following application notes detail the experimental workflow, behavioral testing protocols, and data presentation for assessing the anxiolytic potential of such a compound.
Introduction to CRF1 Receptor Antagonism in Anxiety
Corticotropin-releasing hormone (CRH) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRH are primarily mediated by the CRF1 receptor, which is densely expressed in brain regions implicated in fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex. Dysregulation of the CRH system has been linked to the pathophysiology of anxiety and depressive disorders.[1][2] Consequently, CRF1 receptor antagonists are a promising class of compounds for the treatment of these conditions. The protocol outlined below provides a framework for the preclinical evaluation of a novel CRF1 receptor antagonist's efficacy in rodent models.
Experimental Workflow
A typical experimental workflow for evaluating a novel CRF1 receptor antagonist involves several key stages, from animal acclimatization to behavioral testing and data analysis.
Caption: Experimental workflow for preclinical anxiolytic drug testing.
Signaling Pathway of CRF1 Receptor Antagonism
CRF1 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by the binding of CRH. This generally leads to a reduction in neuronal excitability in stress-related circuits.
Caption: Simplified CRF1 receptor signaling pathway and antagonist action.
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays to assess anxiety-like behavior in rodents.[3][4][5][6][7]
Animals and Housing
-
Species: Male C57BL/6 mice (8-12 weeks old) are commonly used due to their consistent behavioral phenotypes.
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimatization: Allow at least one week of acclimatization to the facility before any experimental procedures. Handle the mice for a few minutes each day for 3-4 days prior to testing to reduce handling stress.
Drug Preparation and Administration
-
Vehicle: The choice of vehicle will depend on the solubility of the test compound. A common vehicle is a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Test Compound: Dissolve the CRF1 receptor antagonist in the vehicle to the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Positive Control: A standard anxiolytic such as diazepam (1-2 mg/kg) can be used as a positive control.
-
Administration: Administer all solutions via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. The injection should be given 30 minutes prior to behavioral testing to allow for drug absorption and distribution.
Behavioral Testing Battery
To obtain a comprehensive assessment of anxiety-like behavior, a battery of tests is recommended. It is advisable to perform the tests in order of increasing stressfulness (e.g., Open Field Test, followed by Elevated Plus Maze, and then Light-Dark Box).
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is characterized by an aversion to the brightly lit center of the arena.[3][7]
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. The arena is typically divided into a central zone (25% of the total area) and a peripheral zone.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for 5-10 minutes.
-
Record the session using an overhead video camera.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Number of entries into the center zone
-
Total distance traveled (cm) - as a measure of locomotor activity.
-
The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[3][4][7]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two closed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Clean the maze thoroughly with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Percentage of time spent in the open arms (%)
-
Number of entries into the open arms
-
Total number of arm entries - as a measure of general activity.
-
This test is also based on the conflict between the drive to explore and the aversion to brightly illuminated areas.[4][6][7]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the session using an overhead video camera.
-
Clean the apparatus thoroughly with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effects of a Novel CRF1 Antagonist on Behavior in the Open Field Test
| Treatment Group (mg/kg) | n | Time in Center (s) | Entries to Center | Total Distance (cm) |
| Vehicle | 10 | 35.2 ± 4.1 | 12.5 ± 1.8 | 2500 ± 150 |
| CRF1 Antagonist (1) | 10 | 45.8 ± 5.3 | 14.2 ± 2.1 | 2450 ± 130 |
| CRF1 Antagonist (5) | 10 | 60.5 ± 6.8 | 18.9 ± 2.5 | 2520 ± 160 |
| CRF1 Antagonist (10) | 10 | 75.1 ± 7.2 | 22.4 ± 2.8 | 2480 ± 140 |
| Diazepam (2) | 10 | 80.3 ± 8.5 | 25.1 ± 3.0 | 2300 ± 120 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Effects of a Novel CRF1 Antagonist on Behavior in the Elevated Plus Maze Test
| Treatment Group (mg/kg) | n | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | 10 | 28.4 ± 3.5 | 9.5 ± 1.2 | 8.2 ± 1.1 | 30.1 ± 2.5 |
| CRF1 Antagonist (1) | 10 | 38.9 ± 4.2 | 13.0 ± 1.4 | 9.8 ± 1.3 | 29.5 ± 2.8 |
| CRF1 Antagonist (5) | 10 | 55.6 ± 5.8 | 18.5 ± 1.9 | 12.5 ± 1.5 | 31.0 ± 2.6 |
| CRF1 Antagonist (10) | 10 | 70.2 ± 6.9 | 23.4 ± 2.3 | 15.1 ± 1.8 | 30.5 ± 2.4 |
| Diazepam (2) | 10 | 78.5 ± 8.1 | 26.2 ± 2.7 | 16.8 ± 2.0 | 28.9 ± 2.2 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 3: Effects of a Novel CRF1 Antagonist on Behavior in the Light-Dark Box Test
| Treatment Group (mg/kg) | n | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle | 10 | 120.5 ± 10.2 | 15.8 ± 2.0 | 25.3 ± 3.1 |
| CRF1 Antagonist (1) | 10 | 145.2 ± 12.5 | 17.2 ± 2.3 | 30.1 ± 3.5 |
| CRF1 Antagonist (5) | 10 | 180.9 ± 15.8 | 22.5 ± 2.8 | 45.6 ± 4.2 |
| CRF1 Antagonist (10) | 10 | 220.4 ± 18.3 | 28.1 ± 3.1 | 60.2 ± 5.5 |
| Diazepam (2) | 10 | 240.1 ± 20.5 | 32.4 ± 3.5 | 75.8 ± 6.8 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Conclusion
The protocols described provide a robust framework for the initial preclinical assessment of a novel CRF1 receptor antagonist for anxiolytic-like activity. A significant increase in the time spent and entries into the aversive zones of the respective apparatuses, without significant changes in overall locomotor activity, would be indicative of an anxiolytic effect. Following these behavioral assays, further studies could explore the pharmacokinetic profile, potential side effects, and the precise neurobiological mechanisms of the compound.
References
- 1. The role of corticotropin-releasing factor in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 3. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of anxiety disorders and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated behavioral testing and the use of summary measures reveal trait anxiety in preclinical rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CP 316311 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). The CRF system is a critical mediator of the stress response, and dysregulation of this system has been implicated in the pathophysiology of anxiety and depression. As a CRF1 antagonist, this compound has been investigated for its potential therapeutic effects in these disorders. While clinical trials in humans for major depression were terminated due to lack of efficacy, preclinical studies in rodent models are essential to further understand the role of the CRF1 receptor in behavior and to evaluate the potential of similar compounds.
These application notes provide an overview of the administration of this compound in rodent behavioral studies, including its mechanism of action, suggested dosage and administration, and protocols for key behavioral assays. Due to the limited publicly available data specifically for this compound in these models, information from structurally and functionally similar CRF1 antagonists is used to provide guidance.
Mechanism of Action
This compound acts by selectively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF).[1] Under conditions of stress, CRF is released in various brain regions, including the amygdala and prefrontal cortex, leading to physiological and behavioral responses associated with anxiety and fear. By antagonizing the CRF1 receptor, this compound is hypothesized to attenuate these stress-induced responses. Non-peptide CRF1 antagonists have consistently demonstrated anxiolytic-like effects in various rodent models, particularly under stressed conditions.[2]
Signaling Pathway of CRF1 Receptor Antagonism
Caption: Simplified signaling pathway of the CRF1 receptor and its antagonism by this compound.
Quantitative Data Summary
Specific pharmacokinetic and behavioral data for this compound in rodents are not extensively available in the public domain. The following tables provide inferred dosage ranges and a template for expected pharmacokinetic parameters based on data from other small molecule CRF1 antagonists studied in rodents. Researchers should conduct pilot studies to determine the optimal dose and pharmacokinetic profile for their specific experimental conditions.
Table 1: Suggested Dose Ranges for this compound in Rodent Behavioral Studies (Inferred from related CRF1 Antagonists)
| Species | Behavioral Assay | Route of Administration | Inferred Dose Range (mg/kg) | Reference Compounds |
| Mouse | Tail Suspension Test | Intraperitoneal (i.p.) | 3 - 30 | R121919, DMP 696[3] |
| Rat | Defensive Withdrawal | Intraperitoneal (i.p.) | 10 - 30 | DMP696[4] |
| Rat | Anxiety Models | Oral (p.o.) | 10 - 20 | Antalarmin, R121919[5] |
Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) |
| Rat | i.p. | Data not available | Data not available | Data not available | Data not available | N/A | Data not available |
| Rat | p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | i.p. | Data not available | Data not available | Data not available | Data not available | N/A | Data not available |
| Mouse | p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Researchers will need to perform pharmacokinetic studies to populate this table for this compound.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess anxiety- and depression-like behaviors in rodents. These can be adapted for the administration of this compound.
Protocol 1: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic effects of this compound in rats or mice. The EPM is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus
-
Video recording and tracking software
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Syringes and needles for administration
-
Rodents (rats or mice)
Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze experiment with this compound.
Procedure:
-
Animal Habituation: Acclimate the animals to the behavioral testing room for at least 30-60 minutes before the experiment begins.
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage). A typical pre-treatment time is 30-60 minutes before testing, but this should be optimized based on the pharmacokinetic profile of the compound.
-
Testing: a. Place the animal in the center of the elevated plus-maze, facing one of the open arms. b. Start the video recording and allow the animal to explore the maze for a 5-minute session. c. After the session, return the animal to its home cage. d. Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove any olfactory cues.
-
Data Analysis: a. Use video tracking software to score the following parameters:
- Time spent in the open arms
- Time spent in the closed arms
- Number of entries into the open arms
- Number of entries into the closed arms b. Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in both arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. c. An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. d. Total arm entries can be used as a measure of general locomotor activity.
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior
Objective: To assess the antidepressant-like effects of this compound in mice or rats. The FST is based on the principle of behavioral despair, where animals will cease escape-oriented behaviors and become immobile after a period of being in an inescapable stressful situation.
Materials:
-
Cylindrical water tank (for mice: ~20 cm diameter, 30 cm height; for rats: larger)
-
Water at 23-25°C
-
Video recording equipment
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
Rodents (mice are more commonly used)
Experimental Workflow:
Caption: Workflow for the Forced Swim Test experiment with this compound.
Procedure:
-
Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle.
-
Administration: Administer this compound or vehicle. For acute studies, a single injection is given 30-60 minutes before the test. For sub-chronic or chronic studies, the compound is administered daily for a specified period (e.g., 7-21 days), with the test conducted after the final dose.
-
Testing: a. Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (for mice, approximately 15 cm). The water temperature should be maintained at 23-25°C. b. Gently place the animal into the water. c. Record the session for 6 minutes. d. After the 6-minute session, remove the animal, dry it with a towel, and place it in a warm, clean cage before returning it to its home cage. e. Change the water between animals.
-
Data Analysis: a. The primary measure is immobility time, which is defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water. b. Typically, the first 2 minutes of the test are considered a habituation period, and immobility is scored during the last 4 minutes of the 6-minute session. c. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect. d. It is also important to observe for any effects on general swimming or climbing behavior, as these can also be indicative of the drug's mechanism of action.
Concluding Remarks
The administration of this compound and other CRF1 antagonists in rodent behavioral studies is a valuable approach for investigating the role of the CRF system in anxiety and depression. The protocols provided here offer a framework for conducting such studies. However, due to the limited availability of specific data for this compound, it is imperative for researchers to conduct preliminary dose-response and pharmacokinetic studies to establish optimal experimental parameters. Careful experimental design and data interpretation are crucial for advancing our understanding of the therapeutic potential of CRF1 receptor antagonism.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of corticotropin-releasing factor type-1 receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using CP-316311
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316311 is a selective, nonpeptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). CRHR1, a G protein-coupled receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress.[1][2][3] Dysregulation of the CRH/CRHR1 system has been implicated in various stress-related disorders, making CRHR1 antagonists like CP-316311 valuable tools for research and potential therapeutic development.[4] These application notes provide detailed protocols for cell-based assays to characterize the antagonistic properties of CP-316311.
Mechanism of Action
Corticotropin-releasing hormone (CRH) is the primary endogenous ligand for CRHR1. The binding of CRH to CRHR1, which is predominantly coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase.[2][4] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.[4][5] CP-316311 exerts its antagonistic effect by binding to CRHR1, thereby preventing CRH-mediated activation and the subsequent production of cAMP.[3]
Quantitative Data
The following table summarizes the in vitro potency of CP-316311 from published data.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 6.8 nM | Rat Cortex | Radioligand Binding Assay | [6][7] |
| Ki (apparent) | 7.6 nM | Rat Cortex | Adenylate Cyclase Activity Assay | [7] |
| Ki (apparent) | 8.5 nM | Human IMR32 cells | Adenylate Cyclase Activity Assay | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay measures the ability of CP-316311 to compete with a radiolabeled ligand for binding to CRHR1, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human CRHR1.
-
Radioligand: [125I]-oCRH (ovine Corticotropin-Releasing Hormone).
-
Test Compound: CP-316311.
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA.
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter or gamma counter.
-
96-well filter plates.
-
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing human CRHR1 in appropriate media.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Homogenize the cell pellet in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of CP-316311 or vehicle for total binding wells.
-
A high concentration of unlabeled CRH for non-specific binding wells.
-
A fixed concentration of [125I]-oCRH.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Measure the radioactivity on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CP-316311 concentration.
-
Determine the IC50 value (the concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This is the primary functional assay to determine the potency of a CRHR1 antagonist. It measures the ability of the compound to inhibit the agonist-induced production of intracellular cAMP.[3][4]
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing human CRHR1.[8]
-
Agonist: Corticotropin-Releasing Hormone (CRH).
-
Antagonist: CP-316311.
-
Phosphodiesterase (PDE) inhibitor: (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[3]
-
Cell Culture Medium: As appropriate for the cell line.
-
cAMP Assay Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other commercially available kits.[8][9]
Protocol:
-
Cell Seeding:
-
Seed the CRHR1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.[3]
-
-
Pre-treatment with Antagonist:
-
Remove the culture medium and replace it with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add CP-316311 at various concentrations to the wells and pre-incubate for 15-30 minutes.[3]
-
-
Agonist Stimulation:
-
Add a fixed concentration of CRH (typically the EC80 concentration, which is the concentration that gives 80% of the maximal response) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[9]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the CP-316311 concentration.
-
Calculate the IC50 value, which is the concentration of CP-316311 that causes a 50% inhibition of the CRH-stimulated cAMP production.
-
Cell Viability Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed inhibition in the functional assay is due to specific receptor antagonism and not due to compound-induced cell death.[4]
Materials:
-
Cells: The same cell line used for the functional assays.
-
Test Compound: CP-316311.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
Equipment:
-
96-well plate reader.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells into a 96-well plate at an appropriate density.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of CP-316311. The concentration range should match or exceed that used in the functional assays.
-
Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.
-
Incubate for a period relevant to the functional assay (e.g., 1-24 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of CP-316311 relative to the vehicle-treated control.
-
A significant decrease in cell viability at concentrations where antagonism is observed would indicate that the compound's effect may be, at least in part, due to cytotoxicity.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-316,311 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 美国GlpBio - CP 316311 | Cas# 175139-41-0 [glpbio.cn]
- 8. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for CRH1 Receptor Binding Assay with CP-316,311
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corticotropin-Releasing Hormone Receptor 1 (CRH1) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress.[1] As a key component of the hypothalamic-pituitary-adrenal (HPA) axis, its activation triggers a cascade of events leading to the release of cortisol.[1] Dysregulation of the CRH1 receptor system has been implicated in various stress-related disorders, including anxiety and depression, making it a significant target for therapeutic intervention.[2] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of compounds, such as the selective CRH1 antagonist CP-316,311, with the CRH1 receptor.
CRH1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, corticotropin-releasing hormone (CRH), the CRH1 receptor primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade by activating adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating gene expression and cellular responses. Alternative signaling pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) have also been reported, highlighting the complexity of CRH1 receptor signaling.
Figure 1: CRH1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinity of CP-316,311 for the CRH1 receptor, presented as IC50 and Ki values. The IC50 represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, while the Ki (inhibitory constant) is a measure of the binding affinity of the inhibitor.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| CP-316,311 | Human CRH1 | Adenylate Cyclase | - | 8.5 | - | [3] |
| CP-316,311 | Rat CRH1 | Adenylate Cyclase | - | 7.6 | - | [3] |
| CP-316,311 | Human CRH1 | Radioligand Binding | [125I]CRF | - | 92 | [3] |
| CP-316,311 | CRH1 | Radioligand Binding | - | - | 6.8 | [3] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the affinity of a test compound, such as CP-316,311, for the CRH1 receptor using a radiolabeled ligand.
Materials and Reagents
-
CRH1 Receptor Source: Commercially available membrane preparations from cell lines stably expressing the human CRH1 receptor (e.g., CHO or HEK293 cells) are recommended for consistency.[4][5] Alternatively, membranes can be prepared from tissues or cultured cells expressing the receptor.
-
Radioligand: [125I]ovine-CRF or [125I]-Sauvagine.
-
Test Compound: CP-316,311.
-
Non-specific Binding Control: Unlabeled CRH (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Equipment: 96-well plate shaker, vacuum filtration manifold, and a microplate scintillation counter.
Experimental Workflow
Figure 2: Experimental Workflow for CRH1 Binding Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of CP-316,311 in assay buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd (typically 0.1-0.5 nM for [125I]ovine-CRF).
-
Thaw the CRH1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 100 µL of the diluted receptor membrane preparation, and 50 µL of the diluted radioligand.
-
Non-specific Binding: Add 50 µL of 1 µM unlabeled CRH, 100 µL of the diluted receptor membrane preparation, and 50 µL of the diluted radioligand.
-
Competitive Binding: Add 50 µL of each concentration of CP-316,311, 100 µL of the diluted receptor membrane preparation, and 50 µL of the diluted radioligand.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation. The optimal incubation time should be determined empirically to ensure equilibrium is reached.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the PEI-pre-treated 96-well glass fiber filter plate using a vacuum manifold.
-
Wash the filters three to five times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well according to the manufacturer's instructions.
-
Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM values for each triplicate.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of CP-316,311, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the CRH1 receptor (this should be determined separately via a saturation binding experiment).
-
-
Conclusion
This competitive radioligand binding assay provides a robust and reliable method for characterizing the affinity of novel compounds for the CRH1 receptor. By utilizing a selective antagonist like CP-316,311 as a reference compound, researchers can effectively screen and rank new chemical entities in the drug discovery process for stress-related disorders. Accurate determination of binding affinities is a critical first step in understanding the pharmacological profile of potential therapeutic agents targeting the CRH1 receptor.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DiscoverX ChemiScreen CRF1 Receptor Membrane Preparation 1 Vial | Buy Online | DiscoverX | Fisher Scientific [fishersci.ie]
- 5. genscript.jp [genscript.jp]
Application Notes and Protocols for Measuring the In Vivo Efficacy of CP-316,311
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316,311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The CRH1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related disorders, including anxiety and depression. While preclinical studies with CRH1 receptor antagonists have shown promise, the clinical development of CP-316,311 for major depressive disorder was terminated due to a lack of efficacy. This document provides detailed application notes and protocols for evaluating the in vivo pharmacodynamic effects and potential efficacy of CP-316,311 in both preclinical animal models and clinical settings, drawing upon available data for CP-316,311 and other well-characterized CRH1 antagonists.
Introduction to CP-316,311 and its Mechanism of Action
CP-316,311 is a potent and selective antagonist of the CRH1 receptor. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which binds to CRH1 receptors in the anterior pituitary gland. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. This cascade, known as the HPA axis, is a primary neuroendocrine stress response system. By blocking the CRH1 receptor, CP-316,311 is designed to attenuate the downstream effects of CRH, thereby reducing the physiological and behavioral responses to stress.
Clarification on Similarly Named Compounds
It is important to distinguish CP-316,311 from other compounds with similar designations. Notably, CP-316,819 and CP-91149 are inhibitors of glycogen (B147801) phosphorylase and are investigated for their potential in treating metabolic disorders, such as type 2 diabetes. Their mechanism of action is entirely distinct from that of the CRH1 receptor antagonist CP-316,311.
Signaling Pathway of the HPA Axis and CRH1 Receptor
The following diagram illustrates the signaling pathway of the HPA axis and the point of intervention for CP-316,311.
Application Notes and Protocols for CP 316311 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor.[1] The CRH system is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related psychiatric disorders, including major depressive disorder.[1] While initial research explored its potential as a therapeutic for depression, it is important to note that this compound is not utilized for in vivo imaging studies. Instead, its in vivo applications have been centered on evaluating its safety and efficacy as a pharmacological agent. These notes provide an overview of its mechanism of action and protocols for its use in in vivo research, based on available clinical trial data.
Mechanism of Action: CRH1 Receptor Antagonism
This compound exerts its effects by binding to and blocking the CRH1 receptor. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which then binds to CRH1 receptors in the anterior pituitary gland. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release cortisol, a primary stress hormone. By antagonizing the CRH1 receptor, this compound interrupts this cascade, thereby reducing the physiological and behavioral responses to stress. Non-peptide ligands like CP-316,311 can act as functional antagonists, inhibiting CRF signaling.[2]
Signaling Pathway of CRH1 Receptor
Caption: Signaling pathway of the CRH1 receptor and the inhibitory action of this compound.
In Vivo Studies: Clinical Trial Protocol for Major Depression
The following protocol is based on a 6-week, randomized, double-blind, placebo-controlled trial of this compound for the treatment of major depressive disorder.[1]
Experimental Workflow
References
Application Notes and Protocols for CP-316311, a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving CP-316311, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document includes a summary of its pharmacological data, detailed protocols for key in vitro assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction
CP-316311 is a non-peptide small molecule that selectively antagonizes the CRF1 receptor. The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety and depression. As a CRF1 antagonist, CP-316311 blocks the downstream signaling initiated by the binding of CRF to its primary receptor, thereby mitigating the physiological effects of stress.
Pharmacological Data
The following tables summarize the in vitro potency of CP-316311 at the human and rat CRF1 receptors. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Activity of CP-316311 at the Human CRF1 Receptor
| Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Functional Antagonism | Ki | 8.5 | Human IMR32 cells (endogenous receptor) | [1] |
| Radioligand Binding | IC50 | 92 | CHO cells (recombinant receptor) | [1] |
| Receptor Inhibition | IC50 | 6.8 | Not Specified | [1] |
Table 2: In Vitro Activity of CP-316311 at the Rat CRF1 Receptor
| Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Functional Antagonism | Ki | 7.6 | Rat Cortex | [1] |
Signaling Pathway
CP-316311 exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by CRF1 activation involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to characterize the activity of CP-316311.
Protocol 1: Radioligand Binding Assay for CRF1 Receptor
This protocol is designed to determine the binding affinity (Ki) of CP-316311 for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the CRF1 receptor (e.g., CHO-CRF1 or IMR-32 cells).
-
Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-oCRF.
-
CP-316311 stock solution (in DMSO).
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of CP-316311 to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (excess unlabeled ligand).
-
Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.
-
Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CP-316311 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay for CRF1 Receptor Antagonism
This protocol measures the ability of CP-316311 to inhibit the CRF-induced production of cAMP in whole cells.
Materials:
-
Cells expressing the CRF1 receptor (e.g., HEK293-CRF1 or IMR-32 cells).
-
CRF (agonist).
-
CP-316311 stock solution (in DMSO).
-
Forskolin (optional, for Gαi-coupled assays if studying other receptors).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of CP-316311. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the CP-316311 concentration. Determine the IC50 value, which represents the concentration of CP-316311 that inhibits 50% of the CRF-induced cAMP production.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro characterization of a CRF1 receptor antagonist like CP-316311.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and research goals. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Dissolving CP 316311 for In Vitro Success: A Detailed Guide
For researchers, scientists, and drug development professionals, the accurate preparation of compound solutions is the cornerstone of reliable and reproducible in vitro experimental results. This application note provides a detailed protocol for the dissolution of CP 316311, a potent and selective CRF1 receptor antagonist, for use in a variety of in vitro applications. Adherence to these guidelines will help ensure the compound's stability and consistent performance in cell-based assays and other experimental systems.
Chemical Properties and Solubility Overview
This compound is an organic compound with specific solubility characteristics that are critical to understand for proper handling. While sparingly soluble in aqueous solutions, it demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO). The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₄O₂ | N/A |
| Molecular Weight | 392.49 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≥ 16.45 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Note: The solubility in DMSO is based on data for a structurally related compound and should be considered an estimate. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Warming bath or block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into cell culture media for in vitro experiments.
-
Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent condensation of moisture onto the compound.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.92 mg of powder.
-
Mixing: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage (up to a few weeks), -20°C is acceptable.
Protocol for Preparing Working Solutions in Cell Culture Media
The high concentration of DMSO in the stock solution is toxic to most cells. Therefore, it is crucial to dilute the stock solution to a final working concentration in your cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1% v/v).
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation when adding the DMSO stock to an aqueous-based cell culture medium, an intermediate dilution step is recommended.
-
For example, to achieve a final concentration of 10 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS).
-
-
Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution for a direct dilution) to your pre-warmed complete cell culture medium. Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Continuing the example, to obtain a final concentration of 10 µM in 10 mL of culture medium, add 100 µL of the 1 mM intermediate solution. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a parallel set of cells. This allows for the assessment of any effects of the solvent on the experimental outcome.
-
Immediate Use: It is best practice to use the freshly prepared working solutions immediately for your experiments to ensure compound stability and activity.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Step-by-step process for diluting the DMSO stock to a final working concentration.
By following these detailed protocols and recommendations, researchers can confidently prepare this compound solutions for their in vitro experiments, leading to more accurate and reproducible scientific findings.
References
Application Notes and Protocols for CP-316311 Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316311 is a non-peptidic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a small molecule with a pyrimidine (B1678525) core structure, its stability in various solvents is a critical parameter for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This document provides detailed application notes on the anticipated stability of CP-316311 and protocols for its stability assessment in common laboratory solvents, with a particular focus on dimethyl sulfoxide (B87167) (DMSO).
Chemical Structure and Potential Stability Considerations
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving small molecules for biological assays due to its high solubilizing power. However, the long-term stability of compounds in DMSO can be a concern. It is crucial to establish the stability of CP-316311 in DMSO and other solvents under typical storage and experimental conditions to ensure the accuracy of experimental outcomes.
Quantitative Data Summary
As empirical stability data for CP-316311 is not extensively published, the following table is a template for presenting results from a stability study as outlined in the protocol below. This allows for a clear and comparative summary of compound stability across different conditions.
Table 1: Hypothetical Stability of CP-316311 in Various Solvents over Time at Room Temperature (20-25°C)
| Time Point | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 98.5% | 99.1% | 95.2% |
| 48 hours | 97.2% | 98.5% | 90.8% |
| 72 hours | 95.8% | 97.9% | 85.4% |
| 1 week | 91.3% | 96.2% | 75.1% |
Experimental Protocols
Protocol for Assessing the Stability of CP-316311 in Solution
This protocol describes a method to determine the stability of CP-316311 in a given solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
CP-316311 (solid)
-
DMSO (anhydrous, analytical grade)
-
Ethanol (200 proof, analytical grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of CP-316311 and dissolve it in the solvent of interest (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare a sufficient volume of the working solution to be sampled at multiple time points.
-
-
Incubation:
-
Store the working solution under defined conditions (e.g., room temperature, 4°C, -20°C) and protected from light.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot of the working solution.
-
For the t=0 time point, take the sample immediately after preparation.
-
Prepare samples for HPLC analysis by diluting the aliquot in the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the prepared samples from each time point.
-
Monitor the elution of CP-316311 using a UV detector at a wavelength of maximum absorbance for the compound.
-
-
Data Analysis:
-
Integrate the peak area of CP-316311 for each time point.
-
Calculate the percentage of CP-316311 remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of remaining CP-316311 against time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of CRF1 Receptor
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP-316311.
Experimental Workflow for Stability Assessment
Caption: General workflow for determining the stability of CP-316311 in solution.
Application Notes and Protocols for CP-316,311 and the p53-Activating Compound CP-31398
To the Researcher:
The compound CP-316,311 has been identified as a selective antagonist for the corticotropin-releasing hormone type 1 (CRH1) receptor. Clinical trials for this compound were focused on its potential as a treatment for major depressive disorder. These trials were ultimately terminated due to a lack of efficacy, and current scientific literature does not support a direct role for CP-316,311 in cancer-related signaling pathways, specifically concerning the p53 tumor suppressor.
It is a common occurrence in scientific research for compounds with similar nomenclature to be mistaken for one another. A notable instance of this is the compound CP-31398 , which, unlike CP-316,311, is a well-documented agent known to restore the tumor-suppressing function of mutant p53. Given the nature of your request for protocols related to cell-line specific applications and p53 signaling, the following information has been compiled for CP-31398 .
CP-31398: A Restorer of Mutant p53 Function
CP-31398 is a styrylquinazoline (B1260680) derivative that has been demonstrated to stabilize the wild-type conformation of mutant p53, thereby restoring its DNA-binding and transcriptional activities. This leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of CP-31398 in various cancer cell lines. This data is essential for designing experiments and understanding the potency of the compound across different cellular contexts.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| A431 | Human Epidermoid Carcinoma | Mutant (R273H) | ~5 | [1] |
| SW480 | Colon Adenocarcinoma | Mutant (R273H, P309S) | Not Specified | |
| HT-29 | Colorectal Adenocarcinoma | Mutant (R273H) | Not Specified | |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant (R280K) | Not Specified |
Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time. It is recommended to perform a dose-response curve for each new cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of CP-31398 in specific cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of CP-31398 on a given cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CP-31398 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of CP-31398 in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CP-31398. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with CP-31398.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CP-31398
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CP-31398 at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Western Blot Analysis of p53 Pathway Activation
This protocol allows for the detection of changes in the expression levels of p53 and its downstream targets, such as p21 and PUMA, following treatment with CP-31398.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CP-31398
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with CP-31398 as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
Visualizations
The following diagrams illustrate the mechanism of action of CP-31398 and a typical experimental workflow.
Caption: Mechanism of p53 rescue by CP-31398.
Caption: General experimental workflow for evaluating CP-31398.
References
Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of CP 316311
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). It has been investigated for its potential therapeutic effects in stress-related disorders, particularly major depressive disorder. While preclinical studies in animal models have been conducted to support its clinical development, detailed quantitative data on in vivo dosing and the resulting pharmacokinetic profiles in these models are not extensively available in peer-reviewed literature. The majority of publicly accessible information pertains to a clinical trial in humans. This document aims to consolidate the available information and provide a framework for researchers interested in conducting in vivo studies with this compound, with the understanding that specific dose ranges and pharmacokinetic parameters would need to be determined empirically.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its pharmacological effects by acting as an antagonist at the CRF1 receptor. The corticotropin-releasing hormone (CRH) system is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.
Signaling Pathway of CRF1 Receptor Activation and Antagonism by this compound
In response to stress, the hypothalamus releases CRH, which binds to CRF1 receptors on the anterior pituitary gland. This binding activates a G-protein coupled receptor signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent release of adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal glands to produce cortisol, a primary stress hormone. This compound competitively binds to the CRF1 receptor, thereby blocking the binding of CRH and inhibiting this downstream signaling cascade. This action is hypothesized to mitigate the physiological and behavioral effects of excessive stress.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CP-316311 and related compounds. Initial searches indicate that while CP-316311 is a specific corticotropin-releasing hormone 1 (CRH1) receptor antagonist, the similar nomenclature with compounds like CP-316819 and CP-91149, which are glycogen (B147801) phosphorylase (GP) inhibitors, can cause confusion. To address potential user needs comprehensively, this guide is divided into two sections: one for the CRH1 antagonist CP-316311 and another for the GP inhibitors.
Section 1: CP-316311 (CRH1 Receptor Antagonist)
CP-316311 is a selective, nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor.[1][2] It was investigated for the treatment of major depression but failed to demonstrate efficacy in clinical trials.[1][2][3] Preclinical studies with CRH1 antagonists aim to investigate their effects on the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing the expected anxiolytic or antidepressant-like effects of CP-316311 in my animal model. What could be the reason?
Possible Causes & Solutions:
-
Inadequate Dose: The dose might be too low to achieve sufficient receptor occupancy in the brain. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.[4]
-
Poor Bioavailability: CP-316311 may have poor oral bioavailability or be rapidly metabolized.[4] Consider pharmacokinetic studies to measure plasma and brain concentrations of the compound. The route of administration (e.g., intraperitoneal vs. oral) can significantly impact its efficacy.
-
Animal Model Specificity: The anxiolytic effects of CRH1 antagonists can be dependent on the innate emotionality of the animal strain used.[5] Some studies have shown that the effects are more pronounced in animals bred for high anxiety-related behavior.
-
Chronic vs. Acute Dosing: The effects of CRH1 antagonists can differ between acute and chronic administration. Chronic treatment may be necessary to observe certain behavioral changes.[6]
Q2: I am observing inconsistent results in my in vitro assays (e.g., cAMP measurement) with CP-316311. What are the common pitfalls?
Possible Causes & Solutions:
-
Cell Health and Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered receptor expression and signaling.[4]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension during plating to avoid variability between wells.[4]
-
Edge Effects in Plates: Evaporation in the outer wells of a microplate can concentrate reagents and affect results. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[4]
-
Partial Agonism: At high concentrations, some antagonists can act as partial agonists.[4] A full dose-response curve should be generated to characterize the compound's activity.
Q3: My results suggest that CP-316311 is not effectively crossing the blood-brain barrier (BBB). How can I troubleshoot this?
Possible Causes & Solutions:
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively remove it from the brain.[7] This can be tested using in vitro models like MDCK-MDR1 cell-based transwell assays.[7]
-
Low Passive Permeability: The physicochemical properties of CP-316311 might not be optimal for crossing the BBB. A Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can predict passive permeability.[7]
-
High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to enter the brain.[7] This can be assessed through in vitro plasma protein binding assays.
Experimental Protocols
Protocol: Radioligand Binding Assay for CRHR1
This protocol is to determine the binding affinity of a compound to the CRH1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRHR1.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Sauvagine) and varying concentrations of CP-316311.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: CRH1 signaling pathway and the antagonistic action of CP-316311.
Caption: Workflow for in vivo testing of a CRH1 receptor antagonist.
Section 2: CP-316819 & CP-91149 (Glycogen Phosphorylase Inhibitors)
It is possible that "CP 316311" was a typographical error for CP-316819 or the related compound CP-91149. Both are potent inhibitors of glycogen phosphorylase (GP) and are used in preclinical research to study glycogen metabolism, diabetes, and cancer.[8][9][10][11]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing the expected inhibition of glycogenolysis in my cell-based assay with CP-91149/CP-316819. What could be wrong?
Possible Causes & Solutions:
-
Incorrect Isozyme: Glycogen phosphorylase has different isozymes (liver, muscle, brain) with varying sensitivities to inhibitors. Ensure you are using a cell line that expresses the isozyme of interest and that the inhibitor is potent against that specific isozyme. For instance, A549 cells primarily express the brain isozyme.[10]
-
Glucose Concentration: The potency of some GP inhibitors, like CP-91149, is dependent on the glucose concentration in the medium.[8] The IC50 can be 5- to 10-fold lower in the presence of glucose.[12]
-
Compound Stability: Ensure the compound is properly dissolved and stable in your culture medium. Stock solutions in DMSO should be stored at -20°C.
-
Stimulation of Glycogenolysis: For the assay to work, glycogenolysis needs to be stimulated, typically with glucagon (B607659) or forskolin, to see the effect of the inhibitor.[12]
Q2: My in vivo experiment with a GP inhibitor did not result in the expected glucose-lowering effect in my diabetic animal model.
Possible Causes & Solutions:
-
Animal Model: The effect of GP inhibitors on blood glucose is most pronounced in models with significant hyperglycemia due to excessive hepatic glucose production.[13] In normoglycemic animals, the effect may be minimal or absent.[13]
-
Pharmacokinetics: The compound may have poor oral absorption or rapid clearance. The formulation and route of administration are critical. For example, CP-91149 has been administered orally in diabetic ob/ob mice.[13]
-
Off-Target Effects: While generally selective, high concentrations of the inhibitor might lead to off-target effects that could confound the results.[14][15][16]
Q3: I am observing cell growth inhibition after treating my cancer cell line with CP-91149, but the effect is variable.
Possible Causes & Solutions:
-
GP Expression Levels: The growth inhibitory effect of CP-91149 correlates with high expression levels of the brain isozyme of GP (GPBB).[10] Cells with low GPBB expression may not be affected.[10] It is advisable to quantify GPBB expression in your cell lines.
-
Cell Cycle Effects: CP-91149 can induce a G1-phase cell cycle arrest.[10] The timing of your cell viability or proliferation assay should be optimized to capture this effect.
-
Glycogen Accumulation: The primary mechanism is the accumulation of glycogen, which is associated with growth retardation.[10] Measuring intracellular glycogen content can confirm the compound's on-target effect.
Quantitative Data Summary
| Compound | Target | IC50 | Experimental Conditions | Reference |
| CP-91149 | Human Liver GPα | 0.13 µM | In the presence of 7.5 mM glucose | [8] |
| Human Muscle GPα | 0.2 µM | - | [8] | |
| Brain GP | 0.5 µM | In A549 cells | [10] | |
| Primary Human Hepatocytes | ~2.1 µM | Glucagon-stimulated glycogenolysis | [8] | |
| CP-316819 | Human Skeletal Muscle GPα | 17 nM | - | |
| Human Liver GPα | 34 nM | - |
Experimental Protocols
Protocol: In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from a standardized colorimetric method to measure GP activity.[17][18][19]
-
Enzyme Preparation: Prepare a solution of purified rabbit muscle glycogen phosphorylase a (GPa) (e.g., 0.38 U/mL) in HEPES buffer (pH 7.2).
-
Incubation with Inhibitor: In a 96-well plate, incubate the enzyme with various concentrations of the test compound (e.g., CP-91149) for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrates, glycogen (e.g., 0.25 mg/mL) and glucose 1-phosphate (e.g., 0.25 mM), to start the reaction.
-
Measure Inorganic Phosphate (B84403): The reaction (in the direction of glycogen synthesis) releases inorganic phosphate. After a set time, stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric method (e.g., malachite green).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. CRHR1 Antagonists as Novel Treatment Strategies | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 17. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with CP 316311
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility problems encountered with CP 316311. While specific public data on the solubility of this compound is limited, this guide leverages best practices for handling poorly soluble research compounds to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of a compound like this compound?
Poor aqueous solubility is a common hurdle for many research compounds. Several factors can contribute to this issue:
-
High Lipophilicity: The molecule may have a chemical structure with a strong preference for fatty or non-polar environments over water.
-
High Molecular Weight: Larger molecules can be more challenging for a solvent to surround and dissolve.
-
Stable Crystalline Structure: A highly ordered and stable solid-state form requires a significant amount of energy to break down, which can impede dissolution.
-
Presence of Non-polar Functional Groups: A greater proportion of non-polar chemical groups on a molecule will reduce its ability to interact favorably with polar water molecules.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What causes this?
This is a frequent observation when a compound is readily soluble in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO) but has low solubility in water.[1] When the DMSO stock is introduced into the aqueous buffer, the concentration of DMSO is significantly lowered. The surrounding aqueous environment is then unable to maintain the compound in solution, leading to its precipitation.[1]
Q3: How does the pH of my aqueous buffer impact the solubility of this compound?
The solubility of many research compounds can be highly dependent on the pH of the solution.[2] Molecules with ionizable functional groups can exist in either a charged (ionized) or uncharged (unionized) state depending on the pH. Generally, the ionized form of a compound is more soluble in aqueous solutions. If this compound has basic functional groups, lowering the pH of the buffer may increase its solubility. Conversely, if it possesses acidic functional groups, a higher pH might be beneficial.
Q4: Are there alternative solvents to DMSO for preparing my initial stock solution?
While DMSO is a widely used and powerful solvent, other options can be considered, especially if DMSO is incompatible with your experimental system.[3][4] Some common alternatives for poorly soluble compounds include:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
-
Ethanol
It is crucial to test the compatibility of any alternative solvent with your specific assay to avoid potential interference.[2]
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in the Primary Solvent (e.g., DMSO)
If you encounter difficulty in dissolving this compound in your initial solvent, follow these steps:
-
Verify Compound and Solvent Integrity: Ensure that your vial of this compound has been stored correctly and has not degraded. Use a high-purity, anhydrous grade of your chosen solvent, as water content can negatively impact the solubility of some compounds in organic solvents.
-
Apply Physical Dissolution Methods:
-
Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes.
-
Warming: Gently warm the solution in a water bath (e.g., 37°C). Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use an ultrasonic bath to provide energy that can help break apart compound aggregates and facilitate dissolution.[2]
-
-
Test Alternative Solvents: If the compound remains insoluble, consider attempting to dissolve a small amount in an alternative solvent such as NMP or DMA.
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Media
To prevent your compound from precipitating out of solution when moving from a stock in organic solvent to an aqueous buffer, consider the following strategies:
-
Optimize the Dilution Process: Instead of a single large dilution step, perform serial dilutions in your organic solvent first before making the final dilution into your aqueous medium. This gradual change in the solvent environment can sometimes help maintain solubility.
-
Reduce the Final Concentration of Organic Solvent: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your experiment as low as possible, ideally below 0.5%, while still ensuring the compound remains in solution.[2]
-
Adjust the pH of the Aqueous Buffer: If the chemical properties of this compound suggest it has ionizable groups, systematically test a range of pH values for your aqueous buffer to identify a pH where solubility is enhanced.
-
Incorporate Solubility Enhancers:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.
-
Co-solvents: In some cases, adding a small percentage of a water-miscible organic co-solvent to the aqueous buffer can improve solubility.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | > 50 | Clear solution |
| DMA | > 50 | Clear solution |
| NMP | > 50 | Clear solution |
| Ethanol | < 1 | Suspension formed |
Note: This data is illustrative and based on typical observations for poorly soluble compounds. Actual solubility should be determined experimentally.
Table 2: Effect of pH on the Apparent Solubility of this compound in Aqueous Buffer (with 0.5% DMSO)
| Buffer pH | Apparent Solubility (µM) at 25°C | Observations |
| 5.0 | 25 | Clear solution |
| 6.0 | 15 | Clear solution |
| 7.4 | 5 | Precipitation observed after 1 hour |
| 8.0 | < 1 | Immediate precipitation |
Note: This data is illustrative. The optimal pH for solubility will depend on the specific pKa of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weighing: Carefully weigh the solid this compound powder using a calibrated analytical balance and transfer it to a sterile, chemically resistant vial (e.g., an amber glass vial).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Apparent Aqueous Solubility
-
Prepare Supersaturated Solutions: Prepare a series of dilutions of your this compound DMSO stock solution in your chosen aqueous buffer. The final DMSO concentration should be kept constant across all samples (e.g., 0.5%). The concentrations of this compound should span a range expected to include both soluble and insoluble concentrations.
-
Equilibration: Vortex each solution and allow it to equilibrate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation of the insoluble compound.
-
Separation of Insoluble Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the precipitated compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of the soluble this compound. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The measured concentration represents the apparent solubility under those conditions.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical decision tree for troubleshooting solubility issues.
References
Technical Support Center: Optimizing CP-316311 Concentration for In Vivo Studies
Welcome to the technical support center for the in vivo application of CP-316311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this selective CRF1 receptor antagonist in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its primary mechanism of action?
A1: CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is centrally involved in the physiological and behavioral responses to stress. By blocking the CRF1 receptor, CP-316311 can attenuate the effects of stress.
Q2: What is the typical dose range for CP-316311 in preclinical in vivo studies?
A2: While specific preclinical data for CP-316311 is limited in publicly available literature, data from structurally and functionally similar CRF1 receptor antagonists, such as Antalarmin and CP-154,526, can provide a starting point. For these related compounds, effective doses in rodents typically range from 5 mg/kg to 40 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) routes. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Q3: How should CP-316311 be formulated for in vivo administration?
A3: As a hydrophobic small molecule, CP-316311 will likely require a co-solvent system for in vivo administration. A common vehicle for similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. It is critical to first dissolve the compound completely in an organic solvent like DMSO before adding the other components. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments.
Q4: What are the expected pharmacokinetic properties of CP-316311 in vivo?
Q5: What are some key pharmacodynamic biomarkers to assess the in vivo activity of CP-316311?
A5: Since CP-316311 targets the HPA axis, relevant pharmacodynamic biomarkers include plasma levels of ACTH (adrenocorticotropic hormone) and corticosterone. A successful antagonism of the CRF1 receptor should lead to a reduction in stress-induced increases in these hormones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate dose. | Perform a dose-escalation study to find the optimal dose. Start with a range based on similar compounds (5-40 mg/kg). |
| Poor bioavailability. | Consider a different route of administration (e.g., i.p. instead of p.o.). Perform a pharmacokinetic study to determine the bioavailability of your formulation. | |
| Ineffective formulation. | Ensure the compound is fully dissolved. Prepare fresh formulations for each experiment. Consider alternative vehicle compositions. | |
| Timing of administration. | The time between drug administration and behavioral testing or sample collection is critical. Optimize this window based on the expected Tmax of the compound. | |
| Inconsistent Results | Improper drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is delivered to the stomach. |
| Animal stress. | High baseline stress levels can mask the effects of the antagonist. Acclimate animals properly to the experimental procedures and environment. | |
| Vehicle effects. | The vehicle itself may have biological effects. Always include a vehicle-only control group. Minimize the concentration of organic solvents like DMSO. | |
| Adverse Effects | Dose is too high. | Reduce the dose. Conduct a maximum tolerated dose (MTD) study before proceeding with efficacy studies. |
| Vehicle toxicity. | Observe the vehicle control group for any adverse effects. If toxicity is observed, consider alternative, less toxic vehicles. | |
| Formulation precipitation. | If the compound precipitates out of solution, it can cause irritation at the injection site. Ensure the formulation is a homogenous solution or a fine suspension. |
Data Presentation
Table 1: In Vivo Efficacy of Select CRF1 Receptor Antagonists (for reference)
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect |
| Antalarmin | Rat | 10-20 mg/kg | i.p. | Inhibition of fear conditioning.[2] |
| Antalarmin | Rat | 3-30 mg/kg | p.o. | Reduced immobility in behavioral despair models.[1] |
| Antalarmin | Rhesus Macaque | 20 mg/kg | p.o. | Attenuation of stress-induced behavioral, neuroendocrine, and autonomic responses.[3][4] |
| CP-154,526 | Rat | 5 mg/kg | p.o. | Good brain penetration.[1] |
Table 2: Pharmacokinetic Parameters of Select CRF1 Receptor Antagonists (for reference)
| Compound | Animal Model | Route | Bioavailability | Cmax | Tmax | Half-life |
| Antalarmin | Rat | p.o. | 37% | 367 ng/mL | 0.5-1 h | Not Reported |
| Antalarmin | Rhesus Macaque | p.o. | 19% | Not Reported | Not Reported | 7.8 h |
| CP-154,526 | Rat | p.o. | 27% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of CP-316311
-
Formulation Preparation:
-
On the day of the experiment, weigh the required amount of CP-316311.
-
Dissolve the compound in a minimal amount of 100% DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and vortex until a homogenous solution or fine suspension is achieved.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally <10% of the total volume).
-
-
Dose Calculation and Administration:
-
Calculate the required dose volume for each animal based on its body weight.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
For oral gavage, use an appropriate gauge feeding needle to avoid injury.
-
Administer a corresponding volume of the vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Proceed with the behavioral testing or sample collection at the predetermined time point.
-
Mandatory Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway.
Caption: Workflow for In Vivo Optimization of CP-316311.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
- 1. pharmacy.umich.edu [pharmacy.umich.edu]
- 2. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of CP-316311
Disclaimer: The following technical support guide has been developed to address potential challenges and questions regarding the off-target effects of CP-316311. It is important to note that publicly available information and peer-reviewed literature specifically detailing the off-target profile of CP-316311 are limited. Therefore, this guide is based on the known pharmacology of corticotropin-releasing hormone (CRH) type 1 receptor antagonists, general principles of small molecule drug discovery, and common troubleshooting strategies for cell-based assays. The off-target effects discussed are plausible but hypothetical scenarios. Researchers are encouraged to perform their own comprehensive validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-316311?
A1: CP-316311 is a selective, nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor.[1] Its intended effect is to block the binding of CRH to the CRH1 receptor, thereby inhibiting the downstream signaling cascades associated with stress responses. The CRH1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs or Gi proteins to modulate adenylyl cyclase activity and other signaling pathways.[1]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like CP-316311?
A2: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary biological target.[2] For small molecule inhibitors, these interactions can occur due to structural similarities between the drug-binding sites of different proteins.[3] These unintended interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results, and the incorrect attribution of a biological function to the intended target.[2]
Q3: Are there any known off-target effects of CP-316311?
A3: As of the latest available information, there is no specific, publicly documented and validated list of off-target interactions for CP-316311. The development of selective non-peptide CRH receptor antagonists has been a challenge in the field.[4] Like many small molecules, it is plausible that CP-316311 could interact with other proteins, particularly other GPCRs or kinases, due to structural similarities in their binding pockets.[5][6]
Q4: What was the outcome of the clinical trials involving CP-316311?
A4: CP-316311 was evaluated in a clinical trial for the treatment of major depressive disorder. The trial was terminated early for futility as it failed to demonstrate efficacy compared to a placebo. However, the compound was reported to be safe and well-tolerated in the study population.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype (e.g., cytotoxicity, altered morphology)
Q: I am observing significant cytotoxicity or changes in cell morphology at concentrations where I expect to see specific CRH1 receptor antagonism. Is this an off-target effect?
A: It is possible that the observed phenotype is due to an off-target effect, especially if it occurs at concentrations higher than the reported potency for the CRH1 receptor.
Troubleshooting Steps:
-
Determine the EC50 for the On-Target Effect: First, establish a dose-response curve for a known downstream marker of CRH1 receptor activation (e.g., cAMP levels or ACTH release in appropriate cell types) to determine the effective concentration range for on-target activity.
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTS, CellTiter-Glo®) to determine the concentration at which CP-316311 induces cytotoxicity (the toxic concentration 50, or TC50).
-
Compare On-Target Potency with Cytotoxicity: If the TC50 is close to the EC50 for the on-target effect, it is more likely that the observed toxicity is an off-target liability. A large therapeutic window (high TC50/EC50 ratio) suggests better specificity.
-
Use a Structurally Unrelated CRH1 Antagonist: Compare the effects of CP-316311 with a structurally different CRH1 antagonist. If both compounds produce the desired on-target effect but only CP-316311 causes the unexpected phenotype at similar on-target inhibitory concentrations, this points to an off-target effect of CP-316311.[2]
-
Rescue Experiment with Target Overexpression: If a specific off-target is suspected, overexpressing this off-target protein might rescue the cells from the toxic phenotype.
Issue 2: Inconsistent or Non-Reproducible Results
Q: My experimental results with CP-316311 are highly variable between experiments. What could be the cause?
A: Inconsistent results with small molecules can stem from several factors, including compound stability, solubility, and interference with assay components.
Troubleshooting Steps:
-
Check Compound Solubility and Stability: Ensure that CP-316311 is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is low and consistent across experiments (typically <0.1%). Small molecule aggregates can form at higher concentrations and lead to non-specific inhibition.[7]
-
Include a Positive Control: Use a known CRH1 receptor agonist (e.g., CRH) to stimulate the pathway and ensure that the cellular system is responding as expected in each experiment.
-
Assay for Compound Interference: Small molecules can interfere with assay readouts (e.g., autofluorescence, fluorescence quenching).[7] Run a control experiment with CP-316311 in the absence of cells but with the assay reagents to check for direct interference.
-
Consider Cell Passage Number: The expression levels of the target receptor and potential off-targets can change with cell passage number. Try to use cells within a consistent and narrow passage range for all experiments.
Data Presentation
Table 1: Summary of CP-316311 Characteristics
| Feature | Description |
| Target | Corticotropin-releasing hormone type 1 (CRH1) receptor |
| Mechanism of Action | Nonpeptide antagonist |
| Chemical Class | Pyrrolopyrimidine derivative (similar to antalarmin) |
| Primary Indication Studied | Major Depressive Disorder |
| Clinical Trial Outcome | Terminated for futility (failed to show efficacy) |
| Reported Safety | Safe and well-tolerated in the clinical trial population |
| Known Off-Targets | No specific off-targets publicly documented |
Table 2: Example of a Hypothetical Off-Target Screening Panel for a CRH1 Antagonist
| Target Class | Example Targets | Rationale for Inclusion |
| GPCRs | Adrenergic receptors, Serotonin receptors, Dopamine receptors | Structural similarity among GPCRs can lead to cross-reactivity.[6] |
| Kinases | ABL, SRC, LCK, EGFR, VEGFR2 | The ATP-binding pocket of kinases is a common site for off-target binding of small molecules.[3] |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Interaction with ion channels is a common cause of cardiovascular toxicity. |
| Nuclear Receptors | Estrogen receptor, Glucocorticoid receptor | Some small molecules can bind to the ligand-binding domain of nuclear receptors. |
| Transporters | SERT, DAT, NET | To rule out effects on neurotransmitter reuptake. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of CP-316311.
Methodology:
-
Compound Preparation: Prepare a stock solution of CP-316311 in 100% DMSO. Create a series of dilutions to be tested, typically at a single high concentration (e.g., 10 µM) for initial screening.
-
Kinase Panel Selection: Choose a commercial kinase profiling service or an in-house panel that covers a broad range of the human kinome.
-
Assay Performance: a. In a multi-well plate, combine a specific kinase, its substrate, and ATP. b. Add CP-316311 at the desired concentration. c. Include appropriate controls: a vehicle control (DMSO only) representing 100% kinase activity, and a positive control inhibitor for each kinase if available. d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the remaining kinase activity, typically through the detection of a phosphorylated substrate using methods like radioactivity, fluorescence, or luminescence.
-
Data Analysis: Calculate the percent inhibition of each kinase by CP-316311 relative to the vehicle control. Hits are typically defined as kinases with >50% inhibition at the screening concentration. Follow-up with dose-response curves to determine the IC50 for any identified hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of CP-316311 with its intended target (CRH1 receptor) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein(s) to a suitable confluency. Treat the cells with either CP-316311 at a specific concentration or a vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Cool the samples and centrifuge to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein(s) remaining in the soluble fraction using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and CP-316311-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the protein.
Visualizations
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Corticotropin-releasing hormone antagonists: update and perspectives. - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CP-316311 Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of CP-316311 in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of CP-316311?
Q2: How should I store stock solutions of CP-316311?
A2: For optimal stability, stock solutions of CP-316311 in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is CP-316311 sensitive to light?
A3: Yes, styrylquinoline derivatives are known to be photosensitive and can undergo photoisomerization or photocycloaddition upon exposure to UV light. Therefore, it is critical to protect solutions of CP-316311 from light by using amber vials or by wrapping vials in aluminum foil. All experimental manipulations should be performed with minimal light exposure.
Q4: Can I prepare working solutions of CP-316311 in aqueous buffers?
A4: Yes, working solutions can be prepared by diluting the DMSO stock solution into your aqueous experimental buffer. However, the stability of CP-316311 in aqueous solutions may be limited. It is crucial to prepare these working solutions fresh for each experiment and use them promptly. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on biological systems.
Q5: What is the potential impact of pH on the stability of CP-316311 in aqueous solutions?
A5: The stability of many organic compounds in aqueous solutions is pH-dependent. While specific data for CP-316311 is unavailable, it is advisable to maintain the pH of your experimental buffer within a stable and physiologically relevant range. Significant deviations to acidic or alkaline pH could potentially lead to hydrolysis or other forms of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of CP-316311 stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Ensure proper storage conditions (frozen, protected from light).3. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Degradation of working solution. | 1. Prepare fresh working solutions immediately before each experiment.2. Minimize exposure of the working solution to light. | |
| Photodegradation during experiment. | 1. Protect experimental setup (e.g., cell culture plates, cuvettes) from direct light exposure.2. Use plate covers and minimize the time the samples are exposed to light. | |
| Precipitation of the compound in aqueous buffer | Low solubility of CP-316311 in the aqueous buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your assay.2. Consider using a surfactant or other solubilizing agent, if compatible with your experimental system.3. Vortex the solution thoroughly after diluting the DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of CP-316311 Stock Solution
-
Materials:
-
CP-316311 (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid CP-316311 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of CP-316311 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
CP-316311 stock solution (in DMSO)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw a single-use aliquot of the CP-316311 stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. Important: Add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
-
Visualizations
Caption: Figure 1. Recommended Experimental Workflow for CP-316311.
Interpreting unexpected results with CP 316311
Welcome to the technical support center for CP-316311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this selective Corticotropin-Releasing Hormone type 1 (CRH1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-316311?
A1: CP-316311 is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Hormone type 1 (CRH1) receptor. Its primary mechanism is to block the binding of Corticotropin-Releasing Hormone (CRH) to the CRH1 receptor, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the activation of a Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).[1][2][3] By blocking this, CP-316311 is expected to reduce the cellular response to CRH.
Q2: What are the known in vitro potency values for CP-316311?
A2: CP-316311 has demonstrated high affinity and potency in various in vitro assays. The reported values can vary slightly depending on the cell line and assay conditions.
Q3: Why did CP-316311 fail in clinical trials for major depression?
A3: Although CP-316311 was found to be safe and well-tolerated, it failed to demonstrate efficacy in treating major depressive disorder in a 6-week clinical trial.[4][5][6] The trial was terminated because the group receiving CP-316311 did not show a statistically significant improvement in depression scores compared to the placebo group.[4][5][6] This highlights a potential disconnect between preclinical models and human psychopathology and suggests that the role of the CRH1 receptor in depression is more complex than initially hypothesized.
Q4: Are there known off-target effects for CP-316311?
Troubleshooting Unexpected Results
Researchers may encounter results that deviate from the expected inhibitory action of CP-316311. This section provides a guide to interpreting and troubleshooting these findings.
Scenario 1: No effect or weaker than expected inhibition of CRH-induced signaling.
Your experiment shows that CP-316311 does not inhibit, or only weakly inhibits, the CRH-stimulated response (e.g., cAMP production).
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Verify the integrity and purity of your CP-316311 stock using analytical methods like HPLC-MS. Ensure proper storage conditions (cool, dry, dark). |
| Solvent Issues | CP-316311 is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay buffer.[1][2][7] High concentrations of some solvents like DMSO can have their own cellular effects.[4] Run a vehicle control with the same final solvent concentration to rule out solvent-induced artifacts. |
| Assay Conditions | Optimize the concentration of the CRH agonist used for stimulation. If the agonist concentration is too high, it may overcome the competitive antagonism of CP-316311. Use an agonist concentration at or near its EC80 for antagonist characterization. |
| Cell Line Variability | Confirm that your cell line expresses sufficient levels of functional CRH1 receptors. Receptor expression levels can change with passage number. |
| Receptor Desensitization | Prolonged exposure to agonists can cause receptor desensitization. Ensure cells are not pre-exposed to CRH or other stimulants before the assay. |
Scenario 2: CP-316311 exhibits agonist-like activity.
Instead of inhibiting the signal, you observe that CP-316311 alone stimulates a cellular response (e.g., a small increase in cAMP or calcium mobilization).
| Possible Cause | Troubleshooting Steps |
| Inverse Agonism | The CRH1 receptor may have some level of constitutive (basal) activity in your cell system. CP-316311 might be acting as an inverse agonist, reducing this basal activity, which could be misinterpreted depending on the assay setup. To test this, measure the effect of CP-316311 in the absence of any CRH agonist and look for a decrease in the basal signal. |
| Biased Agonism | GPCRs can signal through multiple pathways. CP-316311 might antagonize the canonical Gαs-cAMP pathway but act as an agonist for a different pathway (e.g., β-arrestin recruitment or Gαq-PLC activation).[8] Profile the compound's activity across different signaling readouts (e.g., cAMP, calcium mobilization, β-arrestin recruitment) to detect pathway-specific effects. |
| Off-Target Effects | The observed agonism could be due to CP-316311 acting on a different, unrelated receptor expressed in your cells.[8] Use a cell line that does not express the CRH1 receptor as a negative control. If the agonist effect persists, it is likely an off-target effect. |
| Compound Impurity | An impurity in your CP-316311 sample could be an agonist at the CRH1 receptor or another receptor. Verify the purity of your compound.[8] |
Scenario 3: Inconsistent or paradoxical in vivo results.
In animal models, CP-316311 produces unexpected behavioral or physiological effects, such as an increase in stress hormones with chronic administration.
| Possible Cause | Troubleshooting Steps |
| Context-Dependent Effects | The effects of CRH1 antagonists can be highly dependent on the basal stress level of the animal. Some studies suggest that these antagonists are more effective under high-stress conditions.[9] Consider the experimental conditions and whether they constitute a stressed or non-stressed state. |
| Pharmacokinetic Issues | Early CRH1 antagonists were often highly lipophilic, leading to poor bioavailability, high plasma protein binding, and tissue accumulation, which can result in complex pharmacokinetic profiles and unexpected toxicities.[10] Ensure your dosing regimen achieves and maintains the desired target engagement in the brain. |
| Paradoxical HPA Axis Activation | One study on a different CRH1 antagonist (crinecerfont) found that while chronic treatment improved HPA negative feedback, it paradoxically exacerbated basal corticosterone (B1669441) secretion in chronically stressed mice.[11] This suggests complex regulatory feedback loops. Measure hormone levels at multiple time points throughout the circadian cycle, not just after a stressor. |
| Solvent/Vehicle Effects | The vehicle used to dissolve and administer CP-316311 could have biological effects. For example, the acidic citrate (B86180) buffer used for another CRH1 antagonist, R121919, was found to be a stressor itself, transiently increasing ACTH and corticosterone.[9] Always run a vehicle-only control group. |
Data Summary
In Vitro Pharmacology of CP-316311
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 6.8 nM | Human IMR-32 cells (CRF1 receptor) | [12] |
| Kᵢ (adenylate cyclase) | 7.6 nM | Rat Cortex | [12] |
| Kᵢ (adenylate cyclase) | 8.5 nM | Human IMR-32 cells | [12] |
Experimental Protocols & Workflows
Canonical CRH1 Receptor Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by CRH binding to the CRH1 receptor, which is antagonized by CP-316311.
Caption: Canonical Gαs-cAMP signaling pathway for the CRH1 receptor and the inhibitory action of CP-316311.
Troubleshooting Workflow for Unexpected Agonist Activity
Use this logical diagram to diagnose potential causes when CP-316311 appears to act as an agonist.
Caption: A logical workflow to troubleshoot unexpected agonist-like effects of CP-316311.
General Protocol: cAMP Measurement Assay (for Gαs Antagonism)
This protocol provides a general framework for measuring the antagonist effect of CP-316311 on CRH-induced cAMP production. Specific details may need optimization for your cell system and assay kit.
-
Cell Preparation:
-
Seed cells expressing the CRH1 receptor into a 96- or 384-well plate at a predetermined optimal density.
-
Culture overnight to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of CP-316311 in 100% DMSO.
-
Perform serial dilutions of CP-316311 in assay buffer. Ensure the final DMSO concentration in the well is consistent across all conditions and typically ≤0.5%.[4]
-
Prepare a stock solution of CRH agonist (e.g., CRH peptide) and determine its EC₅₀ in a separate experiment. For the antagonist assay, prepare the agonist at a concentration that will yield an EC₈₀ response.
-
-
Assay Procedure:
-
Wash cells gently with pre-warmed assay buffer.
-
Add the diluted CP-316311 solutions (and a vehicle control) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Add the CRH agonist solution (at EC₈₀) to all wells except the negative control.
-
Incubate for an optimized period (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured signal against the log concentration of CP-316311.
-
Calculate the IC₅₀ value, which represents the concentration of CP-316311 required to inhibit 50% of the CRH agonist's effect.
-
Caption: Experimental workflow for a cell-based cAMP antagonist assay.
References
- 1. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solvent and Crystallization Effects on the Dermal Absorption of Hydrophilic and Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Improving the Bioavailability of CP-316311 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the selective corticotropin-releasing hormone 1 (CRH1) receptor antagonist, CP-316311, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and variable plasma concentrations of CP-316311 after oral administration in rats. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. CP-316311, as a small molecule, may exhibit poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract, which are common characteristics of Biopharmaceutics Classification System (BCS) Class II drugs.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, logP, and pKa of your batch of CP-316311. This will confirm if it is a BCS Class II/IV compound and guide formulation strategy.
-
Formulation Improvement: The default formulation is often a simple suspension in a vehicle like carboxymethylcellulose (CMC). This is often suboptimal for poorly soluble compounds. Consider the following formulation strategies to enhance solubility and dissolution:
-
pH Adjustment: If CP-316311 has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.
-
Co-solvents: Incorporating water-miscible organic solvents (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, ethanol) can significantly improve solubilization.
-
Surfactants: Using surfactants (e.g., Tween 80, Cremophor EL) can enhance wetting and micellar solubilization.
-
Complexation: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug, increasing its aqueous solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][2][3]
-
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area for dissolution.
Q2: What are the recommended starting points for developing an improved formulation for CP-316311 for a rat bioavailability study?
A2: A tiered approach is recommended. Start with simpler formulations and increase complexity as needed.
-
Tier 1 (Simple Solubilization):
-
Aqueous solution with pH adjustment: If the molecule is ionizable.
-
Co-solvent based solution: A common starting point is a mixture of PEG 400 and water or saline. For example, a 20-40% PEG 400 solution.
-
-
Tier 2 (Enhanced Solubilization):
-
Surfactant-based formulation: A vehicle containing a small percentage (e.g., 5-10%) of a surfactant like Tween 80 or Cremophor EL in an aqueous or co-solvent base.
-
Cyclodextrin-based solution: Prepare a solution with 20-40% HP-β-CD in water.
-
-
Tier 3 (Advanced Formulations):
-
Solid Dispersion: Dispersing CP-316311 in a hydrophilic polymer matrix can create an amorphous form of the drug, which has a higher apparent solubility and dissolution rate.[5]
-
Lipid-based formulation (SEDDS): This involves dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[2][3]
-
Q3: We are still seeing low exposure even with an improved formulation. What other biological factors could be limiting the bioavailability of CP-316311?
A3: If formulation strategies do not sufficiently increase exposure, consider these factors:
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption. An intravenous (IV) dose administration is necessary to determine the absolute bioavailability and assess the contribution of first-pass metabolism.
-
P-glycoprotein (P-gp) Efflux: CP-316311 might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption. Co-administration with a P-gp inhibitor in a preclinical setting could help to investigate this.
-
Poor Permeability (BCS Class IV): The compound may have inherently low permeability across the intestinal epithelium.
Data Presentation
The following tables present hypothetical pharmacokinetic data for CP-316311 in rats to illustrate the potential impact of various formulation strategies on bioavailability.
Disclaimer: The following data is for illustrative purposes only and is not based on actual experimental results for CP-316311.
Table 1: Hypothetical Pharmacokinetic Parameters of CP-316311 in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% CMC Suspension | 50 ± 15 | 2.0 ± 0.5 | 350 ± 90 | 100 (Reference) |
| 20% PEG 400 in Saline | 150 ± 40 | 1.0 ± 0.3 | 980 ± 210 | 280 |
| 10% Cremophor EL | 250 ± 65 | 1.0 ± 0.2 | 1850 ± 400 | 528 |
| 40% HP-β-CD in Water | 320 ± 80 | 0.5 ± 0.2 | 2400 ± 550 | 685 |
| SEDDS | 600 ± 150 | 0.5 ± 0.1 | 4500 ± 980 | 1285 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Table 2: Hypothetical Pharmacokinetic Parameters Following a Single Intravenous Dose (1 mg/kg) of CP-316311 in Rats.
| Parameter | Value |
| Cmax (ng/mL) | 850 ± 120 |
| AUC (0-inf) (ng*hr/mL) | 1200 ± 250 |
| Clearance (mL/hr/kg) | 833 ± 170 |
| Vd (L/kg) | 2.5 ± 0.6 |
| Half-life (hr) | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=6 rats per group). Based on this IV data, the absolute bioavailability of the 0.5% CMC suspension would be approximately 2.9%.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of CP-316311
-
Materials: CP-316311 powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, and sterile filters.
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in distilled water by slowly adding the HP-β-CD powder to the water while stirring continuously.
-
Once the HP-β-CD is fully dissolved, slowly add the pre-weighed CP-316311 powder to achieve the desired final concentration (e.g., 1 mg/mL).
-
Continue stirring the mixture at room temperature for 24 hours to ensure maximum complexation. The solution should become clear.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
-
Protocol 2: In Vivo Bioavailability Study in Sprague-Dawley Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are to be used.[6][7] Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[6][8]
-
Dose Administration (Oral Gavage):
-
Weigh each rat to calculate the precise volume of the formulation to be administered (e.g., a dose volume of 10 mL/kg).[9][10][11]
-
Administer the CP-316311 formulation using a suitable-sized oral gavage needle.[9][10][11][12][13]
-
Ensure the gavage needle is inserted correctly into the esophagus to deliver the formulation directly to the stomach.[10][11][12]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8][14][15][16][17]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.[6]
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CP-316311 in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of CP-316311.
-
Extract CP-316311 from the plasma samples, typically using protein precipitation or liquid-liquid extraction.[18][19]
-
Analyze the extracted samples using the validated LC-MS/MS method.[19][20][21][22]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for formulation and PK testing.
Caption: Simplified signaling pathway of CRH1 antagonism.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. researchgate.net [researchgate.net]
- 6. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 15. Repeated Blood Collection from Tail Vein of Non-Anesthetized Rats with a Vacuum Blood Collection System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 17. acuc.berkeley.edu [acuc.berkeley.edu]
- 18. scialert.net [scialert.net]
- 19. 小分子高效液相色谱 [sigmaaldrich.com]
- 20. The use of high-flow high performance liquid chromatography coupled with positive and negative ion electrospray tandem mass spectrometry for quantitative bioanalysis via direct injection of the plasma/serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
CP 316311 degradation products and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-316311. The information provided is intended to assist with experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its mechanism of action?
CP-316311 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It is a non-peptide small molecule belonging to the 2-aryloxy-4-alkoxy-pyridine class of compounds.[1] By blocking the CRF1 receptor, CP-316311 inhibits the downstream signaling pathways activated by corticotropin-releasing factor (CRF), which are involved in the stress response.
Q2: What are the common challenges encountered when working with CP-316311?
Researchers may encounter issues related to compound stability, solubility, and variability in experimental results. Due to its chemical structure, CP-316311 may be susceptible to degradation under certain experimental conditions, leading to the formation of degradation products that could potentially interfere with assays or have altered biological activity.
Q3: How should I store CP-316311 to ensure its stability?
For optimal stability, CP-316311 should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions should be prepared fresh for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell-based assays with CP-316311. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Degradation: CP-316311 may degrade in aqueous media over time, especially at non-neutral pH or when exposed to light.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays. Ensure the compound is fully dissolved in a suitable solvent before further dilution in aqueous media.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect the cellular response to CP-316311.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
Troubleshooting Guides
Issue 1: Unexpected or Variable Results in In Vitro Assays
Symptoms:
-
High variability between replicate wells.
-
Loss of antagonist activity over time.
-
Appearance of unknown peaks in HPLC analysis of the test compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Assess Purity: Analyze your stock solution and working solutions by HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock before each experiment. 3. Minimize Exposure: Protect solutions from light and keep them on ice during the experiment. 4. pH Control: Ensure the pH of your assay buffer is stable and within a neutral range, as extreme pH can accelerate degradation. |
| Poor Solubility | 1. Solvent Selection: Use an appropriate organic solvent (e.g., DMSO) to prepare a high-concentration stock solution. 2. Sonication: Briefly sonicate the stock solution to ensure complete dissolution. 3. Final Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation. |
| Assay-Specific Issues | 1. Optimize Incubation Time: Determine the optimal incubation time for CP-316311 in your specific assay to balance efficacy and potential degradation. 2. Control Experiments: Include appropriate vehicle controls and positive controls (e.g., a known CRF1 agonist) in every experiment. |
Issue 2: Suspected Presence of Degradation Products
Symptoms:
-
Multiple peaks observed during HPLC analysis of a supposedly pure CP-316311 sample.
-
Reduced potency of the compound compared to previous batches or literature values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | The ether linkages in CP-316311 may be susceptible to acid or base-catalyzed hydrolysis. This could lead to the cleavage of the aryloxy or alkoxy groups. Action: Perform a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradation products. Use a stability-indicating HPLC method to monitor the degradation. |
| Oxidative Degradation | The pyridine (B92270) ring and other electron-rich moieties could be susceptible to oxidation. Action: Conduct a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to identify potential oxidation products. |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of photosensitive compounds. Action: Perform a photostability study by exposing a solution of CP-316311 to a controlled light source. |
Experimental Protocols
Protocol 1: Forced Degradation Study of CP-316311 (Hypothetical)
Objective: To investigate the stability of CP-316311 under various stress conditions and to identify potential degradation products.
Materials:
-
CP-316311
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CP-316311 (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for CP-316311 (Template)
Objective: To develop an HPLC method capable of separating CP-316311 from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Method Validation (Abbreviated):
-
Specificity: Analyze stressed samples to demonstrate that degradation product peaks are well-resolved from the parent peak.
-
Linearity, Accuracy, and Precision: Perform these validation parameters according to standard laboratory procedures and ICH guidelines.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for CP-316311
| Stress Condition | % Degradation of CP-316311 | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 8.5 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 7.2, 10.1 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 | 12.3 |
| Thermal (80°C, 48h) | 5.1 | 1 | 9.8 |
| Photolytic | 12.7 | 2 | 11.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific degradation data for CP-316311 is not publicly available.
Visualizations
Signaling Pathway of CRF1 Receptor Antagonism
Caption: CRF1 receptor signaling pathway and the inhibitory action of CP-316311.
Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Hypothetical Degradation Pathway of CP-316311
Caption: Hypothetical degradation pathways for CP-316311.
References
Technical Support Center: Overcoming Poor Cell Permeability of CP-316311
Welcome to the CP-316311 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the non-peptide corticotropin-releasing hormone type 1 (CRH1) receptor antagonist, CP-316311.
While clinical trials of CP-316311 for major depression were terminated due to a lack of efficacy, understanding the compound's cellular activity remains a key area of research. A common challenge in the development of small molecule inhibitors, and a potential contributing factor to a lack of in vivo efficacy, is poor cell permeability. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you assess and potentially overcome cell permeability issues with CP-316311 and similar compounds in your experimental models.
Troubleshooting Guides & FAQs
This section addresses common questions and challenges related to the cell permeability of small molecule inhibitors like CP-316311.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its mechanism of action?
A1: CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The CRH1 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the body's response to stress. By blocking the binding of corticotropin-releasing hormone (CRH) to the CRH1 receptor, CP-316311 is intended to inhibit the downstream signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent cortisol production from the adrenal glands.
Q2: Why is cell permeability a concern for CP-316311?
A2: For CP-316311 to exert its therapeutic effect, it must cross the cell membrane to reach its target, the CRH1 receptor, which is located on the surface of various cells, including those in the central nervous system (CNS). Molecules with poor cell permeability may not achieve a high enough intracellular concentration to effectively inhibit the receptor, leading to a diminished or absent biological response in cellular assays and in vivo models. While the clinical trials for CP-316311 cited a lack of efficacy, it is plausible that suboptimal cell permeability and brain penetration could have contributed to this outcome.
Q3: What are the key physicochemical properties that influence a small molecule's cell permeability?
A3: Several physicochemical properties are critical determinants of a compound's ability to cross cell membranes, primarily through passive diffusion. These include:
-
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A logP between 1 and 3 is generally considered favorable for oral bioavailability.
-
Polar Surface Area (PSA): The sum of the surface areas of all polar atoms in a molecule. A lower PSA is generally associated with better cell permeability. For CNS drugs, a PSA of less than 90 Ų is often targeted to facilitate crossing the blood-brain barrier.[1]
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its permeability.
Q4: How can I experimentally assess the cell permeability of CP-316311 in my lab?
A4: There are several well-established in vitro methods to evaluate the cell permeability of a compound. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is a good first screen for passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form tight junctions, mimicking the intestinal epithelium. It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is a substrate for active efflux transporters.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells also form a tight monolayer and are often used to predict blood-brain barrier penetration. Genetically engineered MDCK cells that overexpress specific efflux transporters (like P-glycoprotein) can be particularly informative.
Troubleshooting & Optimization Strategies
If you suspect or have confirmed that CP-316311 has low permeability in your experimental system, consider the following troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Low or no biological effect in cell-based assays | Insufficient intracellular concentration of CP-316311. | 1. Increase Compound Concentration: Titrate the concentration of CP-316311 in your assay to see if a response can be achieved at higher doses. Be mindful of potential off-target effects and cytotoxicity at high concentrations. 2. Increase Incubation Time: Extend the duration of compound exposure to allow more time for it to accumulate within the cells. 3. Use a More Permeable Analog (if available): If you have access to analogs of CP-316311 with potentially improved physicochemical properties, test them in parallel. |
| High variability in experimental results | Inconsistent cell monolayer integrity in permeability assays. | 1. Monitor Transepithelial Electrical Resistance (TEER): For Caco-2 and MDCK assays, regularly measure TEER to ensure the cell monolayer is confluent and has intact tight junctions before and after the experiment. 2. Use a Paracellular Marker: Include a low-permeability fluorescent marker (e.g., Lucifer Yellow) to assess the integrity of the paracellular pathway. |
| Compound appears permeable in PAMPA but not in cell-based assays | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). | 1. Perform Bidirectional Caco-2/MDCK Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Co-incubate CP-316311 with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if its permeability increases. |
| Poor aqueous solubility of CP-316311 hinders assay performance | The compound precipitates in the assay medium. | 1. Use Co-solvents: A small amount of a biocompatible solvent like DMSO (typically <1%) can be used to aid solubility. Ensure the final solvent concentration is consistent across all experimental conditions and does not affect cell viability or membrane integrity. 2. Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems to improve solubility and absorption. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cell permeability of CP-316311.
1. Caco-2 Permeability Assay
This protocol provides a method for determining the apparent permeability coefficient (Papp) of CP-316311 across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
On the day of the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity (typically >200 Ω·cm²).
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A→B) permeability, add the test compound (e.g., CP-316311 at a final concentration of 10 µM in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Replace the volume removed with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of CP-316311 in all samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method to assess the passive permeability of CP-316311.
-
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter bottom).
-
Acceptor plate (a standard 96-well microplate).
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Procedure:
-
Add the artificial membrane solution to each well of the filter plate and allow it to impregnate the filter.
-
Add the buffer solution to the acceptor plate.
-
Prepare the donor solution by dissolving CP-316311 in PBS at the desired concentration.
-
Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
Add the donor solution containing CP-316311 to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of CP-316311 in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a suitable equation, taking into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
-
Visualizations
CRH1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of corticotropin-releasing hormone (CRH) to its type 1 receptor (CRHR1), the target of CP-316311.
Caption: Simplified CRH1 receptor signaling pathway and the inhibitory action of CP-316311.
Experimental Workflow for Permeability Assessment
This diagram outlines the decision-making process for investigating the cell permeability of a compound like CP-316311.
Caption: Decision-making workflow for troubleshooting low cell permeability of CP-316311.
References
Adjusting experimental protocols for CP 316311
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-31398 in experimental protocols.
A Note on Compound Identification: Initial searches for "CP 316311" led to a compound investigated for depression. However, the experimental context provided by users strongly indicates an interest in the p53-stabilizing agent, CP-31398 . This guide focuses exclusively on CP-31398.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-31398?
A1: CP-31398 is a styrylquinazoline (B1260680) compound reported to stabilize the p53 tumor suppressor protein. It is thought to restore the wild-type, DNA-binding conformation to mutant p53, thereby reactivating its tumor-suppressive functions.[1][2][3][4] It has also been shown to stabilize and increase the activity of wild-type p53.[2][5] The proposed mechanism involves preventing the ubiquitination and subsequent degradation of p53, leading to its accumulation and the transactivation of downstream target genes like p21 and MDM2.[1][5][6][7]
Q2: What are the expected downstream effects of CP-31398 treatment in responsive cancer cell lines?
A2: In responsive cell lines with either wild-type or mutant p53, treatment with CP-31398 is expected to induce:
-
Cell Cycle Arrest: Primarily G1 arrest, mediated by the upregulation of p21.[2][6]
-
Apoptosis: Induction of programmed cell death, often preceded by cell cycle arrest.[2][6][8]
-
Upregulation of p53 Target Genes: Increased expression of genes involved in cell cycle control and apoptosis, such as p21, MDM2, Bax, and PUMA.[1][2][7]
Q3: Does CP-31398 have off-target effects?
A3: Yes, there is evidence of p53-independent effects. Some studies suggest that CP-31398 can intercalate with DNA, which may contribute to its cytotoxic effects.[9][10][11] This can lead to a general stress response in cells, independent of p53 status. At higher concentrations, CP-31398 has been observed to cause cell death in p53-null cells, indicating off-target toxicity.[9][12] Researchers should include appropriate p53-null cell line controls to distinguish between p53-dependent and off-target effects.
Q4: What is the recommended solvent and storage condition for CP-31398?
A4: While specific supplier recommendations should always be followed, CP-31398 is commonly dissolved in DMSO for in vitro experiments. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.
Troubleshooting Guide
Problem 1: No significant increase in p53 protein levels is observed after CP-31398 treatment.
-
Possible Cause 1: Suboptimal Concentration or Incubation Time.
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The cellular context, including the specific p53 mutation and other genetic factors, can influence sensitivity.[8] Test a panel of cell lines with different p53 statuses (wild-type, various mutants, and null) to identify a responsive model.
-
-
Possible Cause 3: Issues with Protein Extraction or Western Blotting.
-
Solution: Ensure that your lysis buffer and protocol are optimized for p53 detection. Use fresh protease inhibitors. For western blotting, use a validated anti-p53 antibody and ensure efficient protein transfer.
-
Problem 2: High levels of cell death are observed in p53-null control cells.
-
Possible Cause 1: Off-Target Toxicity.
-
Solution: This suggests that the observed cytotoxicity may be, at least in part, p53-independent, potentially due to DNA intercalation.[9][10] Use the lowest effective concentration of CP-31398 that elicits a p53-dependent response in your positive control cell line. Consider using alternative compounds if p53-specificity is critical.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Compound Stability.
-
Solution: CP-31398 may be sensitive to light and repeated freeze-thaw cycles. Aliquot stock solutions to minimize freeze-thaw events and protect from light.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations. Variations in these parameters can significantly alter cellular responses.
-
Data Presentation
Table 1: Effective Concentrations of CP-31398 and Observed Effects in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effective Concentration (µg/mL) | Observed Effects | Citations |
| A431 | Skin Carcinoma | Mutant | 10 - 40 | Cell Cycle Arrest, Apoptosis, p21/MDM2 Induction | [14] |
| A204 | Rhabdomyosarcoma | Wild-Type | 10 - 40 | G1 Arrest, Apoptosis, p21/MDM2 Induction | [6][7] |
| RD | Rhabdomyosarcoma | Mutant | 20 - 40 | Apoptosis, p21/MDM2 Induction | [6][7] |
| SW480 | Colon Cancer | Mutant | 15 | Apoptosis, p21 Induction | [13][15] |
| DLD1 | Colon Cancer | Mutant | 15 | Cell Cycle Arrest | [2][15] |
| H460 | Lung Cancer | Wild-Type | 15 | Cell Cycle Arrest | [2][15] |
| U87MG | Glioblastoma | Wild-Type | 10 - 36 | p21 Induction, Cell Death | [12] |
| PLC/PRF/5 | Liver Cancer | Mutant | 5 - 10 | G0/G1 Arrest, Apoptosis | [16] |
| HT-29 | Colorectal Cancer | Mutant | 5 - 10 | G0/G1 Arrest, Apoptosis | [17] |
Table 2: Summary of CP-31398 Effects on p53 Target Gene Expression
| Target Gene | Function | Typical Response to CP-31398 |
| p21 (CDKN1A) | Cell Cycle Arrest | Upregulation |
| MDM2 | p53 Negative Regulator | Upregulation (as part of a negative feedback loop) |
| Bax | Pro-apoptotic | Upregulation |
| PUMA | Pro-apoptotic | Upregulation |
| KILLER/DR5 | Pro-apoptotic | Upregulation |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CP-31398 (e.g., 0, 1, 5, 10, 20, 40 µg/mL) and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for p53 and p21
-
Cell Lysis: Treat cells with CP-31398 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 12% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with CP-31398 for 24-48 hours. Harvest cells by trypsinization and collect the cell pellet by centrifugation.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.[7]
Visualizations
Caption: p53 signaling pathway and the role of CP-31398.
Caption: General experimental workflow for evaluating CP-31398.
Caption: Troubleshooting decision tree for CP-31398 experiments.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-stabilizing Agent CP-31398 Prevents Growth and Invasion of Urothelial Cancer of the Bladder in Transgenic UPII-SV40T Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for CRF1 receptor antagonists in general
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with corticotropin-releasing factor 1 (CRF1) receptor antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are CRF1 receptor antagonists and how do they work?
A1: CRF1 receptor antagonists are molecules that block the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] CRF is a key mediator of the stress response.[3] By blocking this receptor, these antagonists can attenuate the physiological and behavioral responses to stress, making them valuable tools for studying stress-related disorders like anxiety and depression.[3][4] Most small-molecule CRF1 receptor antagonists are non-competitive, allosteric inhibitors, meaning they bind to a site on the receptor different from the CRF binding site.[3]
Q2: I am observing no effect or inconsistent results with my CRF1 receptor antagonist in my in vitro assay. What are the common causes?
A2: Several factors can contribute to a lack of effect or inconsistent results. These include:
-
Compound Solubility: Many non-peptide CRF1 receptor antagonists are highly lipophilic and have poor aqueous solubility. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Precipitation of the compound can lead to a significant underestimation of its potency.
-
Agonist Concentration: In functional assays, the concentration of the CRF agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the antagonist's effect, especially if the antagonist is competitive. It is recommended to use an agonist concentration at or near its EC80.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and not passaged excessively, as this can alter receptor expression levels. Low receptor expression can lead to a small assay window, making it difficult to detect antagonism.
-
Incubation Times: Allow for sufficient pre-incubation time with the antagonist for it to reach equilibrium with the receptor before adding the agonist. This is typically 15-30 minutes for functional assays and can be longer for binding assays.
Q3: My in vivo experiment with a CRF1 receptor antagonist is not showing the expected behavioral effect. What should I troubleshoot?
A3: In vivo experiments with CRF1 receptor antagonists can be challenging due to their pharmacokinetic properties. Key areas to troubleshoot include:
-
Bioavailability and Brain Penetrance: Many early-generation CRF1 antagonists have low oral bioavailability and poor brain penetrance.[4] Check the literature for the pharmacokinetic profile of your specific compound. The route of administration and vehicle formulation are critical for achieving adequate exposure in the central nervous system.
-
Vehicle Formulation: Due to their lipophilicity, these compounds often require specialized vehicles for in vivo administration. Common vehicles include solutions with polyethylene (B3416737) glycol (PEG), castor oil, or other solubilizing agents.[5] Improper formulation can lead to poor absorption and distribution.
-
Dosing Regimen: The dose and timing of administration relative to the behavioral test are crucial. The antagonist needs to be present at the target site at a sufficient concentration during the relevant time window.
-
Animal Model and Stress Conditions: The anxiolytic-like effects of CRF1 antagonists are often more pronounced in animals under stressed conditions.[3] The choice of animal model and the nature of the stressor can significantly impact the outcome.
Q4: Are there known off-target effects for common CRF1 receptor antagonists?
A4: While many non-peptide CRF1 receptor antagonists are designed to be selective for the CRF1 receptor over the CRF2 receptor, off-target effects can still occur. For example, R121919 has been shown to have over 1000-fold weaker activity at the CRF2 receptor and 70 other receptor types.[5] However, it is always advisable to consult the literature for the specific compound you are using or to perform off-target screening to rule out confounding effects. Some early antagonists were discontinued (B1498344) due to off-target related toxicity, such as liver enzyme elevation with R121919.[6]
Quantitative Data for Common CRF1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several commonly used CRF1 receptor antagonists. Note that values can vary depending on the experimental conditions (e.g., radioligand, cell type, assay format).
| Compound | Ki (nM) | IC50 (nM) | Species/Assay System | Reference(s) |
| Antalarmin | 1.0 - 1.9 | 3.0 | Rat Pituitary, Human Clone | [7] |
| CP-154,526 | < 10 | 11.0 - 15.85 | Rat Cortex and Pituitary | [8][9] |
| R121919 (NBI-30775) | 2.0 - 5.0 | - | Human CRF1 Receptor | [5] |
| NBI 35965 | ~0.3 | 79.4 (cAMP), 125.9 (ACTH) | Human CRF1 Receptor | [10] |
| DMP696 | 1.7 | - | - | [3] |
| Pexacerfont | - | - | - | [3] |
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor using cell membranes expressing the receptor and a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]Sauvagine or [125I]ovine-CRF.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known CRF1 receptor ligand (e.g., unlabeled Sauvagine or CRF).
-
Test Compound: Serial dilutions of the CRF1 receptor antagonist.
-
96-well plates, glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), vacuum filtration manifold, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of cell membrane suspension (typically 5-20 µg of protein).
-
50 µL of test compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
50 µL of radioligand at a concentration near its Kd (e.g., 0.075 nM for [125I]Sauvagine).[2]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: CRF1 Receptor cAMP Functional Assay
This protocol describes a functional assay to measure the ability of a CRF1 receptor antagonist to inhibit agonist-induced cyclic AMP (cAMP) production in whole cells.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum and selection antibiotics.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
CRF Agonist: Ovine CRF (oCRF) or Sauvagine.
-
Test Compound: Serial dilutions of the CRF1 receptor antagonist.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Antagonist Pre-incubation: Add the test compound at various concentrations to the wells. Include a vehicle control. Incubate at 37°C for 30 minutes.[2]
-
Agonist Stimulation: Add the CRF agonist (e.g., 10 nM oCRF) to all wells except the basal control wells. The final agonist concentration should be at its EC80 to provide a sufficient window for observing inhibition. Incubate at 37°C for 30 minutes.[2]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 of the antagonist.
Visualizations
Caption: Simplified CRF1 receptor signaling pathway leading to gene expression changes.
Caption: General workflow for determining the IC50 of a CRF1 receptor antagonist in a cAMP functional assay.
References
- 1. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antalarmin - Wikipedia [en.wikipedia.org]
- 8. Corticotropin releasing factor receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Minimizing Variability in CP-316311 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the selective CRH1 receptor antagonist, CP-316311.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its primary mechanism of action?
CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). Its primary mechanism of action is to block the binding of corticotropin-releasing hormone (CRH) to CRHR1, thereby inhibiting the downstream signaling pathways associated with the stress response. This includes the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2]
Q2: What are the common sources of variability in in vitro experiments with CP-316311?
Variability in in vitro experiments can arise from several factors:
-
Cell Line Integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter receptor expression and signaling.
-
Reagent Quality: Degradation of CP-316311, agonists, or other critical reagents can lead to inconsistent results.
-
Assay Conditions: Fluctuations in temperature, incubation times, and cell density can significantly impact outcomes.
-
Serum Effects: Components in serum can bind to CP-316311, affecting its free concentration and potency.
-
Agonist Concentration: Using an inappropriate agonist concentration can narrow the window for observing antagonism.
Q3: How can I minimize variability in my in vivo experiments with CP-316311?
For in vivo studies, consider the following to enhance reproducibility:
-
Animal Model: Use a consistent species, strain, age, and sex of animals.
-
Formulation and Vehicle: Ensure consistent preparation of the dosing solution. The choice of vehicle can impact solubility and bioavailability.
-
Route and Time of Administration: Standardize the administration route (e.g., intraperitoneal, oral gavage) and the time of day for dosing.
-
Environmental Factors: Maintain consistent housing conditions, including temperature, light-dark cycles, and diet.
-
Stress Levels: Be mindful of animal handling procedures as stress can influence the HPA axis, the target of CP-316311.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell passage number or cell health. | Use cells within a defined passage number range. Regularly check for mycoplasma contamination. Ensure high cell viability before each experiment. |
| Degradation of CP-316311 stock solution. | Prepare fresh stock solutions regularly. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. | |
| Fluctuations in agonist concentration. | Use a precisely determined EC50 or EC80 concentration of the agonist. Prepare fresh agonist dilutions for each experiment. | |
| Inconsistent incubation times. | Use a calibrated timer and ensure all plates are incubated for the exact same duration. | |
| No observable antagonist effect | CP-316311 concentration is too low. | Perform a wide dose-response curve to determine the optimal concentration range. |
| Agonist concentration is too high, overcoming the antagonist. | Titrate the agonist to a submaximal concentration (e.g., EC80) to provide a window for antagonism. | |
| Inactive compound. | Verify the identity and purity of the CP-316311 lot. | |
| Issues with the cell signaling pathway. | Use a known CRH1 receptor antagonist as a positive control to validate the assay. | |
| Poor dose-response curve | Solubility issues with CP-316311. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous buffer. Check for precipitation. |
| Inappropriate assay window. | Optimize the agonist concentration and cell number to achieve a robust signal-to-background ratio. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent behavioral or physiological effects | Variability in drug exposure. | Optimize the formulation and vehicle to ensure consistent solubility and bioavailability. Confirm the accuracy of dosing. |
| Differences in animal stress levels. | Acclimate animals to the experimental procedures and environment. Handle all animals consistently. | |
| Circadian rhythm effects. | Conduct experiments at the same time of day to minimize variations due to hormonal fluctuations. | |
| Unexpected toxicity or adverse effects | Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the formulation itself. |
| Off-target effects of CP-316311 at high doses. | Perform a dose-ranging study to identify the optimal therapeutic window with minimal side effects. | |
| Lack of efficacy | Insufficient dose or poor bioavailability. | Increase the dose or explore alternative formulations and routes of administration to improve systemic exposure. |
| Rapid metabolism of the compound. | Investigate the pharmacokinetic profile of CP-316311 in the chosen animal model. |
Experimental Protocols
Radioligand Binding Assay for CRH1 Receptor
This protocol is adapted from standard procedures for GPCR binding assays.
Materials:
-
Membrane preparation from cells expressing the CRH1 receptor.
-
Radiolabeled CRH (e.g., [125I]-Tyr-CRH).
-
CP-316311.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
Procedure:
-
Thaw the membrane preparation and resuspend in binding buffer.
-
In a 96-well plate, add 50 µL of various concentrations of CP-316311. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled CRH.
-
Add 50 µL of the radiolabeled CRH to each well at a concentration at or below its Kd.
-
Add 150 µL of the membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of CP-316311.
Cell-Based cAMP Functional Assay
This protocol outlines a method to measure the antagonist effect of CP-316311 on CRH-induced cAMP production.
Materials:
-
Cells expressing the CRH1 receptor (e.g., HEK293 or CHO cells).
-
CRH or another suitable agonist.
-
CP-316311.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Add various concentrations of CP-316311 to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of CRH (typically EC80) to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Generate a dose-response curve and calculate the IC50 of CP-316311.
Data Presentation
Table 1: In Vitro Potency of CP-316311
| Assay Type | Cell Line | Agonist | Parameter | Value (nM) |
| Radioligand Binding | HEK293 | [125I]-CRH | Ki | Data not available in searched literature |
| cAMP Accumulation | CHO | CRH | IC50 | Data not available in searched literature |
Note: Specific Ki and IC50 values for CP-316311 were not consistently available in the reviewed literature. Researchers should determine these values empirically in their specific assay systems.
Table 2: In Vivo Administration of CRH1 Antagonists (General Guidance)
| Animal Model | Route of Administration | Vehicle | Dose Range (mg/kg) |
| Rat | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 50% Saline | 10 - 40 |
| Mouse | Oral Gavage (PO) | 0.5% Methylcellulose | 10 - 30 |
Note: This table provides general guidance based on protocols for similar non-peptide antagonists. The optimal dose and vehicle for CP-316311 should be determined experimentally.
Mandatory Visualization
Caption: CRH1 receptor signaling pathway and the inhibitory action of CP-316311.
Caption: A logical workflow for troubleshooting common issues in CP-316311 experiments.
References
Identifying potential artifacts in CP 316311 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-316311, a selective non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its primary mechanism of action?
CP-316311 is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). It is a non-peptide small molecule belonging to the pyrrolopyrimidine class of compounds. Its primary mechanism of action is to bind to the CRH1 receptor and block the binding of its endogenous ligand, corticotropin-releasing hormone (CRH). This inhibition prevents the activation of downstream signaling pathways, most notably the Gs protein-adenylyl cyclase-cAMP pathway, which is involved in the stress response.
Q2: What are the most common in vitro assays used to characterize CP-316311 activity?
The two most common in vitro assays for CP-316311 and other CRH1 receptor antagonists are:
-
Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of CP-316311 for the CRH1 receptor. They typically involve competing the binding of a radiolabeled CRH1 receptor ligand with increasing concentrations of CP-316311.
-
Functional Assays (cAMP Measurement): These assays measure the ability of CP-316311 to block CRH-induced intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. Since the CRH1 receptor is primarily Gs-coupled, its activation leads to an increase in cAMP. An antagonist like CP-316311 will inhibit this increase in a dose-dependent manner.
Q3: Are there known off-target effects or potential artifacts associated with CP-316311?
-
Compound promiscuity: Like many small molecules, CP-316311 could potentially interact with other receptors, ion channels, or enzymes, especially at higher concentrations. It is crucial to determine the selectivity profile of the compound in your experimental system.
-
Non-specific binding: In binding assays, hydrophobic compounds can bind to filter materials or other non-receptor components, leading to artificially high binding signals.
-
p53-independent effects: While not directly demonstrated for CP-316311, some small molecule inhibitors have been reported to have p53-independent effects on cell cycle and apoptosis. If using CP-316311 in cancer cell lines, it is important to consider and control for such potential effects.
To mitigate these potential artifacts, it is essential to include appropriate controls in your experiments, such as using a structurally unrelated CRH1 antagonist as a comparator and testing the effect of CP-316311 in a cell line that does not express the CRH1 receptor.
Data Presentation
Table 1: In Vitro Potency of CP-316311
| Assay Type | Species | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human | CHO cells expressing hCRF1 | IC50 | 92 | [1] |
| Radioligand Binding | Human | - | IC50 | 6.8 | [1] |
| Functional (cAMP) | Human | IMR32 cells (endogenous CRF1) | Ki | 8.5 | [1] |
| Functional (cAMP) | Rat | Cortex | Ki | 7.6 | [1] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for CRH1 Receptor
Objective: To determine the binding affinity (Ki) of CP-316311 for the CRH1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CRH1 receptor.
-
Radioligand (e.g., [125I]-Tyr-Sauvagine or other suitable CRH1 receptor agonist/antagonist).
-
CP-316311 stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CRH1 receptor ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of CP-316311 concentrations.
-
Reagent Addition:
-
To all wells, add 50 µL of binding buffer.
-
To the non-specific binding wells, add 50 µL of the non-specific binding control.
-
To the experimental wells, add 50 µL of the corresponding dilution of CP-316311.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the average counts per minute (CPM) of the non-specific binding wells from all other wells to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of CP-316311.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: HTRF cAMP Functional Assay for CP-316311
Objective: To determine the functional potency (IC50) of CP-316311 in blocking CRH-induced cAMP production.
Materials:
-
Cells expressing the CRH1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
CRH or another CRH1 receptor agonist.
-
CP-316311 stock solution.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of CP-316311 in stimulation buffer.
-
Add a small volume (e.g., 5 µL) of the CP-316311 dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the CRH agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add a small volume (e.g., 5 µL) of the CRH agonist solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor/donor * 10,000).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of CP-316311.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of CP-316311.
-
Troubleshooting Guides
Table 2: Troubleshooting Radioligand Binding Assays
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding | Radioligand is too hydrophobic. | Use a different radioligand if available. Increase the number of washes. Add a low concentration of a mild detergent (e.g., 0.01% Triton X-100) to the wash buffer. |
| Insufficient blocking of filter plate. | Pre-soak the filter plate with a blocking agent like 0.3% polyethyleneimine (PEI). | |
| Too much radioligand used. | Use a radioligand concentration at or below its Kd. | |
| Low Specific Binding Signal | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression. Increase the amount of membrane protein per well. |
| Inactive radioligand. | Use a fresh batch of radioligand and verify its specific activity. | |
| Incubation time is too short. | Optimize the incubation time to ensure equilibrium is reached. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Incomplete filtration or washing. | Ensure the vacuum is applied evenly across the plate and that all wells are washed thoroughly. | |
| Clumping of cell membranes. | Ensure the membrane suspension is homogenous before adding to the wells. |
Table 3: Troubleshooting cAMP Functional Assays
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Low receptor expression or coupling. | Use a cell line with higher receptor expression. Optimize cell density per well. |
| Inactive agonist or antagonist. | Use fresh compound stocks and verify their activity. | |
| High basal cAMP levels. | Reduce cell density. Omit the phosphodiesterase inhibitor if the signal window is sufficient without it. | |
| Low agonist-stimulated cAMP levels. | Increase the concentration of the agonist (ensure it is not causing desensitization). Optimize the stimulation time. | |
| High Background Signal | Autofluorescence of the compound. | Run a control plate with the compound but without cells to check for interference. |
| Constitutive receptor activity. | Measure the basal cAMP level in the absence of agonist. If high, this may indicate constitutive activity. | |
| Inconsistent Dose-Response Curve | Compound precipitation at high concentrations. | Check the solubility of CP-316311 in the assay buffer. Use a lower top concentration if necessary. |
| Inaccurate serial dilutions. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Cell health issues. | Ensure cells are healthy and not over-confluent before starting the assay. |
Mandatory Visualizations
References
How to handle CP 316311's poor aqueous solubility
This guide provides researchers, scientists, and drug development professionals with essential information for handling the corticotropin-releasing hormone receptor 1 (CRF1) antagonist, CP-316311, with a focus on addressing its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is CP-316311 and what is its primary mechanism of action?
A1: CP-316311 is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1). It functions by blocking the downstream signaling pathways activated by the binding of corticotropin-releasing hormone (CRH) to CRF1. This inhibition has been studied for its potential in treating conditions like major depression.
Q2: Why is the aqueous solubility of CP-316311 a concern for in vitro experiments?
A2: Poor aqueous solubility can lead to several experimental issues. The compound may precipitate out of the cell culture medium, leading to an inaccurate effective concentration and potentially causing cytotoxicity or confounding experimental results. This makes it challenging to achieve a desired therapeutic concentration in aqueous-based assays.
Q3: What is the recommended solvent for preparing a stock solution of CP-316311?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of CP-316311. It is a powerful polar aprotic solvent capable of dissolving many nonpolar and polar compounds.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q5: How can I prevent my compound from precipitating when I add it to the aqueous culture medium?
A5: To prevent precipitation, it is crucial to perform a serial dilution. First, create a high-concentration stock solution in 100% DMSO. Then, make intermediate dilutions in your cell culture medium. Add the final diluted solution to your experimental wells while gently mixing. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition to aqueous media | - The concentration of CP-316311 exceeds its solubility limit in the final aqueous solution.- The final concentration of DMSO is too low to maintain solubility.- Rapid change in solvent polarity. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Prepare a more dilute stock solution in DMSO.- Use a stepwise dilution method.- Consider the use of a solubilizing agent like serum or albumin if your experimental design allows. |
| Cloudiness or crystals observed in the stock solution | - The compound has precipitated out of the DMSO stock solution, possibly due to temperature fluctuations or exceeding its solubility limit. | - Gently warm the stock solution in a 37°C water bath to redissolve the compound.- Briefly sonicate the solution.- If precipitation persists, the stock concentration may be too high. Prepare a new, more dilute stock solution. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation.- Degradation of the compound in solution. | - Visually inspect your working solutions for any signs of precipitation before adding them to your cells.- Prepare fresh working solutions from your stock for each experiment.- Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell toxicity observed in vehicle control wells | - The final concentration of DMSO is too high for your specific cell line. | - Reduce the final DMSO concentration in your experiments. You may need to prepare a more dilute stock solution to achieve this.- Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells. |
Quantitative Data: Solubility of CP-316311
| Solvent | Solubility | Notes |
| DMSO | A mother liquor concentration of 40 mg/mL has been reported.[1] | This indicates that a high-concentration stock solution can be prepared in DMSO. |
| Ethanol (B145695) | Data not available. Solubility is expected to be lower than in DMSO. | For compounds with poor aqueous solubility, ethanol can sometimes be used as a co-solvent with DMSO. |
| Water | Poor | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CP-316311 Stock Solution in DMSO
Materials:
-
CP-316311 powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of CP-316311 required to make a 10 mM stock solution. (Molecular Weight of CP-316311: ~384.5 g/mol )
-
Weigh the calculated amount of CP-316311 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM CP-316311 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final desired concentration of CP-316311 for your experiment.
-
Calculate the dilution required from your 10 mM stock solution. Remember to keep the final DMSO concentration below 0.5%.
-
Serial Dilution: a. Prepare an intermediate dilution of the CP-316311 stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 1 µL of the 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution. b. Add the required volume of the intermediate dilution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing CP-316311 solutions.
Caption: Simplified CRH1 receptor signaling pathway.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Validating the Activity of a New Batch of CP-316311
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the activity of a new batch of CP-316311, a selective corticotropin-releasing hormone type 1 (CRH1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CP-316311?
A1: CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor.[1][2][3] The CRH1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand, corticotropin-releasing hormone (CRH), primarily couples to a stimulatory G-protein (Gs).[4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] CP-316311 competitively binds to the CRH1 receptor, blocking the binding of CRH and thereby inhibiting the downstream signaling cascade.
Q2: What is the expected outcome of a successful validation experiment?
A2: In a cell-based assay using cells expressing the CRH1 receptor, a new, active batch of CP-316311 should effectively inhibit the CRH-induced increase in intracellular cAMP in a dose-dependent manner. The resulting IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) should be comparable to previously validated batches and literature values.
Q3: What cell lines are suitable for this assay?
A3: Cell lines endogenously expressing the CRH1 receptor or, more commonly, recombinant cell lines engineered to overexpress the human CRH1 receptor are suitable. Examples include HEK293 or CHO cells stably transfected with the CRHR1 gene. The key is to have a robust and reproducible response to CRH stimulation.
Q4: How should I prepare the new batch of CP-316311 for the experiment?
A4: CP-316311 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during the validation of a new batch of CP-316311.
Issue 1: No inhibitory effect of the new CP-316311 batch is observed.
This is a critical issue that requires a systematic approach to diagnose. The following workflow can help identify the root cause.
-
Question: My positive control (a previously validated batch of CP-316311 or another known CRH1 antagonist) is working, but the new batch shows no effect. What should I do?
-
Answer: This strongly suggests an issue with the new compound batch.
-
Compound Integrity: Verify the identity and purity of the new batch if analytical techniques like HPLC or mass spectrometry are available.
-
Solubility: Ensure the compound is fully dissolved. After preparing the stock solution, visually inspect for any precipitate. You can try gentle warming or vortexing. Prepare fresh dilutions from the stock solution.
-
Weighing/Dilution Error: Carefully re-calculate and repeat the weighing and dilution steps to rule out human error.
-
-
-
Question: Neither the new batch nor the positive control antagonist shows any inhibition. However, CRH stimulation of the cells produces a strong signal.
-
Answer: This points to a general issue with the antagonists or the protocol, not specifically the new batch.
-
Incubation Time: Ensure the pre-incubation time of the antagonist with the cells is sufficient for it to bind to the receptor before adding the CRH agonist. A 15-30 minute pre-incubation is typical.
-
Assay Buffer Components: Check if any component in the assay buffer is interfering with the antagonist binding. For example, high concentrations of proteins or detergents could potentially be an issue.
-
-
-
Question: I see no signal change even with CRH stimulation alone.
-
Answer: The problem lies with the assay system itself, not the inhibitor.
-
Cell Health: Check cell viability and morphology. Ensure cells were not overgrown or unhealthy when plated.
-
Receptor Expression: Verify that the cells are still expressing the CRH1 receptor, especially for recombinant cell lines that can lose expression over multiple passages.
-
CRH Agonist Activity: Confirm the activity of your CRH stock. It may have degraded.
-
Assay Detection Reagents: Ensure that the cAMP detection kit components are within their expiration date and have been stored correctly.
-
-
Issue 2: High variability is observed between replicate wells.
-
Question: My dose-response curve is not smooth, and I have large error bars. What can cause this?
-
Answer: High variability can obscure the true activity of the compound.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, is a common cause of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).
-
Cell Plating Uniformity: Ensure a uniform cell density across the plate. Mix the cell suspension thoroughly before and during plating to prevent settling. Edge effects can also be a problem; consider not using the outer wells of the microplate.
-
Incomplete Mixing: Ensure all reagents are mixed thoroughly in the wells after addition, without disturbing the cell monolayer.
-
Temperature Gradients: Avoid temperature fluctuations across the plate during incubations.
-
-
Data Presentation: Batch-to-Batch Comparison
When validating a new batch, its performance should be compared against a reference standard (e.g., a previous, validated batch). The IC50 values should be in close agreement.
| Compound Batch | Lot Number | IC50 (nM) | Hill Slope | Date Tested | Conclusion |
| Reference Standard | REF-001 | 15.2 | -1.1 | 2025-11-15 | - |
| New Batch | BATCH-002A | 16.5 | -1.0 | 2025-12-10 | Pass |
| Previous Batch (Failed) | BATCH-001F | > 1000 | N/A | 2025-06-20 | Fail |
An IC50 value for a new batch that is within a 3-fold difference of the reference standard is generally considered acceptable.
Experimental Protocols
Protocol 1: In Vitro Validation of CP-316311 using a cAMP Assay
This protocol describes a method to determine the IC50 of CP-316311 by measuring its ability to inhibit CRH-stimulated cAMP production in cells expressing the CRH1 receptor.
Signaling Pathway Overview
Materials:
-
Cell Line: HEK293 cells stably expressing human CRH1 receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Reagents:
-
Corticotropin-Releasing Hormone (CRH), human/rat.
-
CP-316311 (New Batch and Reference Standard).
-
DMSO (for dissolving compounds).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Equipment:
-
384-well white microplates, tissue-culture treated.
-
Multichannel pipette.
-
Plate reader compatible with the chosen cAMP detection kit.
-
Experimental Workflow
Methodology:
-
Cell Plating:
-
Harvest and count CRH1-expressing HEK293 cells.
-
Seed the cells into a 384-well white plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CP-316311 in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO, followed by a further dilution into the assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM final concentrations).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer to the 'basal' and 'CRH max signal' control wells.
-
Add 10 µL of the diluted CP-316311 solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a solution of CRH in assay buffer at 2x the final desired concentration (typically an EC80 concentration, predetermined from a CRH dose-response experiment).
-
Add 10 µL of assay buffer to the 'basal' control wells.
-
Add 10 µL of the 2x CRH solution to all other wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP detection kit, add the lysis buffer and detection reagents.
-
Incubate for the recommended time (usually 60 minutes at room temperature).
-
-
Data Analysis:
-
Read the plate using a plate reader with the appropriate settings for your assay kit.
-
Normalize the data:
-
Set the average signal of the 'basal' control (no CRH) as 0% activity.
-
Set the average signal of the 'CRH max signal' control (CRH only) as 100% activity.
-
-
Calculate the percent inhibition for each concentration of CP-316311.
-
Plot the percent inhibition against the logarithm of the CP-316311 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. ovid.com [ovid.com]
- 3. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to CRH1 Receptor Antagonists: CP-316,311 in Focus
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing hormone receptor 1 (CRH1) has been a focal point for therapeutic intervention in stress-related disorders, including anxiety and depression. Antagonism of this receptor is intended to mitigate the downstream effects of the hypothalamic-pituitary-adrenal (HPA) axis hyperactivation. This guide provides a detailed comparison of the CRH1 receptor antagonist CP-316,311 with other notable antagonists, supported by preclinical and clinical data.
Introduction to CRH1 Receptor Antagonism
The CRH1 receptor, a Class B G-protein coupled receptor, is the primary mediator of the physiological actions of corticotropin-releasing hormone (CRH).[1] Activation of CRH1 receptors, predominantly found in the anterior pituitary and various brain regions, initiates a signaling cascade that ultimately elevates circulating glucocorticoid levels.[2] In conditions of chronic stress, this system can become dysregulated, contributing to the pathophysiology of affective disorders.[3] Non-peptide small molecule antagonists of the CRH1 receptor have been developed to block this pathway and have been investigated for their therapeutic potential.[2][4]
Comparative Analysis of CRH1 Receptor Antagonists
This section provides a quantitative comparison of CP-316,311 and other key CRH1 receptor antagonists. The data presented is compiled from various preclinical studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Profile - Binding Affinity and Functional Potency
| Compound | Target | Binding Affinity (Ki) [nM] | Functional Antagonism (IC50) [nM] | Selectivity |
| CP-316,311 | Human CRH1 | Data not readily available in comparative reviews | Data not readily available in comparative reviews | Selective for CRH1 |
| CP-154,526 | Rat Cortex | 2.3 | 10 (cAMP inhibition) | >1000-fold vs CRH2 |
| Antalarmin | Human CRH1 | 2.8 | 1.2 (cAMP inhibition) | Selective for CRH1 |
| NBI-34041 | Human CRH1 | 4.5 | 11 (cAMP inhibition) | Selective for CRH1 |
| R121919 (NBI-30775) | Human CRH1 | 4.2 | 12 (cAMP inhibition) | Selective for CRH1 |
| DMP696 | Human CRH1 | 1.7 | Data not readily available in comparative reviews | Selective for CRH1 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Table 2: Preclinical Pharmacokinetic Profiles
| Compound | Species | Oral Bioavailability (%) | Plasma Half-life (t½) [h] | Brain Penetration |
| CP-316,311 | Data not readily available in comparative reviews | Data not readily available | Data not readily available | Assumed to be brain penetrant |
| CP-154,526 | Rat | ~10 | ~5 | Yes |
| Antalarmin | Rat | ~20 | ~2 | Yes |
| NBI-34041 | Rat | Good | ~4 | Yes |
| R121919 (NBI-30775) | Rat | Good | Long | Yes |
| DMP696 | Rat | Good | Moderate | Yes |
Note: Pharmacokinetic parameters can vary significantly between species.
Clinical Development Snapshot
While many CRH1 receptor antagonists have shown promise in preclinical models of anxiety and depression, their translation to clinical efficacy has been challenging.[4][5][6]
-
CP-316,311: A Phase 2 clinical trial of CP-316,311 for the treatment of major depressive disorder was terminated due to a lack of efficacy.[7] The compound was found to be safe and well-tolerated, but it did not demonstrate a statistically significant improvement in depression scores compared to placebo.[7]
-
Other Antagonists: Other compounds like R121919 (NBI-30775) showed some initial positive signals in early clinical trials for depression.[4][8] However, the overall development of CRH1 antagonists for depression has been met with mixed results, leading to the discontinuation of many programs.[4][8]
Experimental Protocols
CRH1 Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the CRH1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CRH1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRH1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Tyr⁰-Sauvagine or [¹²⁵I]-oCRH.
-
Non-specific binding control: A high concentration of a known CRH1 receptor ligand (e.g., unlabeled CRH or a potent antagonist).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a functional assay to measure the ability of a CRH1 receptor antagonist to inhibit CRH-stimulated cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of a test compound in blocking CRH1 receptor signaling.
Materials:
-
Whole cells stably expressing the human CRH1 receptor (e.g., HEK293 or AtT-20 cells).
-
CRH (agonist).
-
Test compounds at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRH (typically the EC50 or EC80 concentration) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the CRH-stimulated cAMP response) using non-linear regression analysis.
Visualizations
Caption: CRH1 receptor signaling pathway and the mechanism of antagonist action.
Caption: A typical drug discovery workflow for a CRH1 receptor antagonist.
Caption: Logical relationship for comparing CRH1 receptor antagonists.
References
- 1. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 4. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. [PDF] Central CRH system in depression and anxiety--evidence from clinical studies with CRH1 receptor antagonists. | Semantic Scholar [semanticscholar.org]
A Comparative Efficacy Analysis of CP-316,311 and Antalarmin as CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two notable corticotropin-releasing factor 1 (CRF1) receptor antagonists: CP-316,311 and antalarmin (B1665562). This document synthesizes available preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
Both CP-316,311 and antalarmin are non-peptide, small molecule antagonists of the CRF1 receptor. The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, these antagonists aim to mitigate the downstream physiological and behavioral effects of stress, which are implicated in a range of psychiatric disorders, including anxiety and depression.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for CP-316,311 and antalarmin, covering their in vitro binding affinity, functional antagonism, and in vivo efficacy in preclinical models, as well as clinical trial outcomes for CP-316,311.
Table 1: In Vitro Profile of CP-316,311 and Antalarmin
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| CP-316,311 | Human CRF1 Receptor | Radioligand Binding | - | 6.8 | [3] |
| Rat CRF1 Receptor | Adenylate Cyclase | 7.6 (apparent Ki) | - | [3] | |
| Human CRF1 Receptor (IMR32 cells) | Adenylate Cyclase | 8.5 (apparent Ki) | - | [3] | |
| Antalarmin | Rat CRF1 Receptor | Radioligand Binding | 1.0 | - | [4] |
Table 2: Preclinical In Vivo Efficacy
| Model | Species | Compound | Dose (mg/kg) | Route | Key Finding | Reference |
| Elevated Plus Maze | Rat | Antalarmin | 20 | i.p. | Increased open arm time, indicating anxiolytic-like effects. | [5] |
| Forced Swim Test | Rat | Antalarmin | 3, 10, 30 | i.p. | No significant antidepressant-like effect observed. | [6] |
| Forced Swim Test | Mouse (CRFR2-deficient) | Antalarmin | 20 | i.p. | Decreased immobility time, suggesting antidepressant-like effects in a specific genetic context. | [7] |
| Stress-Induced ACTH Release | Rat | Antalarmin | 10, 20, 40 | p.o. | Dose-dependent reduction in stress-induced ACTH increase. | [8] |
| Stress-Induced ACTH Release | Rat | CP-316,311 | 10 | p.o. | Significantly attenuated activation of the HPA axis. | [3] |
Table 3: Clinical Trial Outcomes for CP-316,311
| Study | Indication | Phase | Comparator | Primary Endpoint | Outcome | Reference |
| NCT00143091 | Major Depressive Disorder | II | Sertraline, Placebo | Change in HAM-D score | Trial terminated for futility; no significant difference from placebo. | [9][10][11] |
Experimental Protocols
Forced Swim Test (Rat)
The forced swim test is a widely used behavioral assay to assess antidepressant-like activity.[12][13]
-
Apparatus: A cylindrical tank (typically 40 cm high x 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Day 1 (Pre-test): Rats are individually placed in the cylinder for a 15-minute session. This initial exposure leads to the adoption of an immobile posture.
-
Day 2 (Test): 24 hours after the pre-test, rats are administered the test compound (e.g., CP-316,311, antalarmin) or vehicle at a specified time before being placed back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[12][13]
Elevated Plus Maze (Rat)
The elevated plus maze is a standard preclinical model for assessing anxiety-like behavior in rodents.[14][15][16]
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.
-
Procedure:
-
Rats are individually placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[14][15][16]
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
// Nodes CRF [label="CRF", fillcolor="#FBBC05", fontcolor="#202124"]; CRF1R [label="CRF1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαs/Gαq", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., ACTH release)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CRF -> CRF1R [label="Binds"]; CRF1R -> G_protein [label="Activates"]; G_protein -> AC; G_protein -> PLC; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC [label="Activates"]; PKA -> Cellular_Response; PKC -> Cellular_Response; Ca_release -> Cellular_Response;
// Antagonist Antagonist [label="CP-316,311 /\nAntalarmin", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Antagonist -> CRF1R [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; } caption: "CRF1 Receptor Signaling Pathway"
Experimental Workflow: Forced Swim Test
// Nodes Day1 [label="Day 1: Pre-Test\n(15 min swim)", fillcolor="#F1F3F4", fontcolor="#202124"]; Housing1 [label="24h Housing", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Day2 [label="Day 2: Test", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(CP-316,311, Antalarmin, or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Test_Swim [label="Test Swim\n(5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Immobility Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Day1 -> Housing1; Housing1 -> Day2; Day2 -> Drug_Admin; Drug_Admin -> Test_Swim; Test_Swim -> Data_Analysis; } caption: "Forced Swim Test Experimental Workflow"
Experimental Workflow: Elevated Plus Maze
// Nodes Habituation [label="Habituation to Test Room", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(CP-316,311, Antalarmin, or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Placement [label="Placement on Maze Center", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exploration [label="Free Exploration\n(5 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Time in Open/Closed Arms)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Habituation -> Drug_Admin; Drug_Admin -> Placement; Placement -> Exploration; Exploration -> Data_Analysis; } caption: "Elevated Plus Maze Experimental Workflow"
Discussion and Conclusion
Both CP-316,311 and antalarmin are potent CRF1 receptor antagonists with demonstrated in vitro activity. In preclinical in vivo models, both compounds have shown the ability to modulate the HPA axis by reducing stress-induced ACTH release.[3][8]
Antalarmin has shown some efficacy in animal models of anxiety, such as the elevated plus maze.[5] However, its antidepressant-like effects in the forced swim test have been inconsistent, with positive results observed mainly in genetically modified animals.[6][7]
CP-316,311, while also effective in attenuating the HPA axis response to stress in preclinical models, failed to demonstrate efficacy in a Phase II clinical trial for major depressive disorder.[9][10][11] This outcome highlights the translational challenge of CRF1 receptor antagonists for the treatment of depression. The trial was terminated due to futility, as CP-316,311 did not show a significant improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo.[9][10][11]
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. pnas.org [pnas.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: CP-316,311 vs. Pexacerfont in Models of Anxiety and Depression
For researchers, scientists, and drug development professionals, the quest for effective treatments for stress-related disorders remains a significant challenge. Among the promising targets is the corticotropin-releasing factor receptor 1 (CRF1), a key regulator of the body's stress response. Two notable CRF1 antagonists that have undergone preclinical evaluation are CP-316,311 and pexacerfont (B1679662) (BMS-562086). This guide provides an objective comparison of their preclinical performance, supported by available experimental data, to inform future research and development in this critical area.
Mechanism of Action: Targeting the Body's Stress Axis
Both CP-316,311 and pexacerfont are non-peptide, small molecule antagonists of the CRF1 receptor.[1][2] This receptor is a class B G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with stress and anxiety, such as the pituitary, cortex, amygdala, and hippocampus. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, these antagonists aim to attenuate the downstream signaling cascade that leads to the physiological and behavioral manifestations of stress, anxiety, and depression.[3]
The CRF1 receptor is primarily coupled to Gs and Gq proteins. Upon activation by CRF, it initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This intricate signaling network ultimately influences neuronal excitability and gene expression. Non-peptide antagonists like CP-316,311 and pexacerfont are believed to act as allosteric modulators, binding to a site within the transmembrane domain of the receptor to prevent the conformational changes necessary for G-protein activation.
In Vitro Receptor Binding Affinity
A direct comparison of in vitro binding affinities provides a fundamental measure of a compound's potency at its target. While direct head-to-head studies are limited, data from separate investigations allow for a comparative assessment.
| Compound | Assay | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) |
| CP-316,311 | CRF-stimulated adenylate cyclase activity | Rat | Cortex | - | 7.6 |
| CRF-stimulated adenylate cyclase activity | Human | IMR32 cells | - | 8.5 | |
| Displacement of [125I]oCRF | Rat | Cortex | 6.8 | - | |
| Pexacerfont | Not specified | Not specified | Not specified | 6.1 | - |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Ki: The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki indicates a higher binding affinity.
The available data suggests that both compounds exhibit high-affinity binding to the CRF1 receptor in the low nanomolar range, indicating potent antagonism at their molecular target. Pexacerfont, with an IC50 of 6.1 nM, appears to have a slightly higher potency than CP-316,311 (IC50 = 6.8 nM) in the assays reported.
Preclinical Efficacy in Models of Anxiety and Depression
The anxiolytic and antidepressant potential of CP-316,311 and pexacerfont has been evaluated in various rodent models. CRF1 antagonists have consistently demonstrated anxiolytic-like effects in a range of preclinical paradigms.[1]
Anxiety Models
Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect. While specific comparative dose-response data for both compounds in the same study is unavailable, the general class of CRF1 antagonists has shown efficacy in this model.[1]
Defensive Burying Test: This paradigm assesses anxiety by measuring the rodent's tendency to bury a noxious stimulus. A reduction in burying behavior is interpreted as an anxiolytic effect. CRF1 antagonists have been shown to reduce defensive burying behavior in rodents.[1]
Depression Models
Forced Swim Test (FST): This model is commonly used to screen for antidepressant-like activity. A decrease in the duration of immobility is considered a positive antidepressant-like effect. The data for CRF1 antagonists in the forced swim test has been mixed, with some studies reporting a lack of efficacy for compounds like CP-154,526, a structural analog of CP-316,311.[1] This suggests that the antidepressant-like effects of CRF1 antagonists may be more apparent in models of stress-induced depression.
Experimental Protocols
Receptor Binding Assays
Displacement of [125I]oCRF:
-
Tissue Preparation: Rat cortical tissue is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with a fixed concentration of radiolabeled ovine CRF ([125I]oCRF) and varying concentrations of the test compound (CP-316,311 or pexacerfont).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
CRF-stimulated Adenylate Cyclase Activity:
-
Cell Culture: Rat cortical cells or human IMR32 neuroblastoma cells are cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of the antagonist (CP-316,311) followed by stimulation with a fixed concentration of CRF.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available enzyme immunoassay kit.
-
Analysis: The concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production is determined, and from this, the Ki value can be calculated.
Behavioral Assays
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to freely explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Defensive Burying Test:
-
Apparatus: A test chamber with bedding material on the floor and a stationary object (e.g., a probe that can deliver a mild shock).
-
Procedure: After receiving a mild shock from the probe, the rodent's behavior is observed for a set period (e.g., 15 minutes).
-
Data Collection: The duration of burying behavior (pushing bedding material towards the probe) is recorded.
-
Analysis: A decrease in the time spent burying the probe is considered an anxiolytic-like effect.
Forced Swim Test (FST):
-
Apparatus: A cylinder filled with water from which the rodent cannot escape.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without struggling) is recorded during the final minutes of the test.
-
Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Preclinical Evaluation Workflow
Conclusion
Both CP-316,311 and pexacerfont are potent CRF1 receptor antagonists with demonstrated high-affinity binding in the low nanomolar range. Preclinical studies in animal models of anxiety have generally supported the anxiolytic potential of this class of compounds. However, the evidence for their efficacy in models of depression is less consistent, suggesting a more prominent role in stress-induced conditions.
While both compounds showed promise in early development, it is important to note that both have faced challenges in clinical trials, with studies being terminated due to a lack of efficacy.[4][5] This highlights the translational gap between preclinical findings and clinical outcomes, a common hurdle in neuropsychiatric drug development. Future research may benefit from focusing on specific patient populations with demonstrable HPA axis dysregulation or stress-related psychopathology to potentially uncover the therapeutic utility of CRF1 antagonists. This comparative guide underscores the importance of rigorous preclinical evaluation in guiding the development of novel therapeutics for stress-related disorders.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of CP 316311 and sertraline
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the investigational drug CP-316311 and the established antidepressant sertraline (B1200038). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.
Introduction and Overview
CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The CRH system is implicated in the pathophysiology of stress-related psychiatric disorders, making the CRH1 receptor a target for novel antidepressant and anxiolytic therapies.
Sertraline is a widely prescribed antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. It is approved for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders. Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
This guide will delve into a head-to-head comparison of these two compounds, examining their mechanisms of action, preclinical data, and clinical findings.
Mechanism of Action
The fundamental difference between CP-316311 and sertraline lies in their distinct molecular targets and mechanisms of action.
CP-316311: As a CRH1 receptor antagonist, CP-316311 blocks the binding of corticotropin-releasing hormone (CRH) to its type 1 receptor. This action is intended to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in individuals with depression and anxiety disorders. By inhibiting the CRH1 receptor, CP-316311 aims to reduce the downstream signaling cascade that leads to the release of stress hormones like cortisol.
Sertraline: Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking SERT, sertraline prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. This enhanced signaling is believed to be a key factor in its therapeutic effects on mood and anxiety.[1][2][3][4]
Preclinical Data
Table 1: In Vitro Profile of CP-316311
| Parameter | Target | Species | Value | Reference |
| IC50 | CRF1 Receptor | Human | 6.8 nM | [5] |
| Ki | CRF1 Receptor | Human | 8.5 nM | [5] |
| Ki | CRF1 Receptor | Rat | 7.6 nM | [5] |
Table 2: In Vitro Profile of Sertraline
| Parameter | Target | Species | Value | Reference |
| Ki | Serotonin Transporter (SERT) | Human | 0.29 nM | [6] |
| Ki | Dopamine Transporter (DAT) | Human | ~25 nM | [7] |
| Ki | Norepinephrine Transporter (NET) | Human | ~420 nM | [8] |
Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.
Clinical Data: Head-to-Head Trial
A significant head-to-head comparison of CP-316311 and sertraline was conducted in a 6-week, randomized, double-blind, placebo-controlled trial in patients with recurrent major depressive disorder.[9][10]
Table 3: Summary of the Phase 2 Clinical Trial (NCT00143091)
| Parameter | CP-316311 | Sertraline | Placebo |
| Dosage | 400 mg twice daily | 100 mg once daily | N/A |
| Number of Patients (Interim Analysis) | 28 | 30 | 31 |
| Primary Efficacy Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) score | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) score | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) score |
| Outcome | Not significantly different from placebo | Significantly different from placebo | N/A |
| Trial Status | Terminated early due to futility | N/A | N/A |
The trial was terminated prematurely because an interim analysis revealed that CP-316311 was not demonstrating efficacy over placebo. In contrast, sertraline showed a statistically significant improvement in depressive symptoms compared to placebo, confirming its established antidepressant effect.[9][10] CP-316311 was reported to be safe and well-tolerated during the trial.[9]
Signaling Pathways
The distinct mechanisms of action of CP-316311 and sertraline are reflected in their downstream signaling pathways.
CP-316311: CRH1 Receptor Signaling Pathway
CP-316311 acts by blocking the signaling cascade initiated by the binding of CRH to the CRH1 receptor, a G-protein coupled receptor (GPCR).
Sertraline: Serotonin Transporter (SERT) Mechanism
Sertraline's action is focused on the presynaptic terminal, where it inhibits the reuptake of serotonin.
Experimental Protocols
Detailed, specific experimental protocols for the preclinical data cited are not fully available in the public domain. However, the following sections describe the general methodologies typically employed for the types of assays used to characterize these compounds.
Radioligand Binding Assay (for CP-316311 and Sertraline)
Objective: To determine the binding affinity (Ki) of a test compound to its target receptor or transporter.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target protein (e.g., CRH1 receptor or SERT) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-CP-154,526 for CRH1 or [³H]-citalopram for SERT) at a fixed concentration and varying concentrations of the test compound (CP-316311 or sertraline).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for CP-316311)
Objective: To determine the functional antagonist activity of CP-316311 at the CRH1 receptor by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
General Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the CRH1 receptor are cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (CP-316311).
-
Agonist Stimulation: A CRH1 receptor agonist (e.g., CRH) is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of CP-316311 to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.
Serotonin Reuptake Assay (for Sertraline)
Objective: To determine the functional inhibitory potency of sertraline on the serotonin transporter.
General Protocol:
-
Synaptosome or Cell Preparation: Synaptosomes (isolated nerve terminals) from animal brain tissue or cells expressing SERT are prepared.
-
Compound Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of sertraline.
-
Serotonin Uptake: Radiolabeled serotonin (e.g., [³H]-5-HT) is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of sertraline on serotonin uptake is calculated, and an IC50 value is determined.
Summary and Conclusion
This guide provides a comparative overview of CP-316311 and sertraline, two compounds with distinct mechanisms of action for the potential treatment of depressive and anxiety disorders.
-
Mechanism: CP-316311 targets the stress-related CRH1 receptor, while sertraline targets the well-established serotonin transporter.
-
Preclinical Profile: In vitro data demonstrate that both compounds are potent ligands for their respective primary targets. However, the lack of direct comparative preclinical studies makes a definitive statement on their relative preclinical efficacy challenging.
-
Clinical Efficacy: A head-to-head clinical trial provided a clear distinction in their clinical efficacy for major depressive disorder. Sertraline demonstrated a significant antidepressant effect over placebo, whereas CP-316311 did not.[9][10] This led to the discontinuation of the clinical development of CP-316311 for this indication.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicological evaluation of sertraline hydrochloride. | Semantic Scholar [semanticscholar.org]
- 6. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-dependent cell differentiation triggered by activated CRHR1 in hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of CP-316,311 for the Corticotropin-Releasing Hormone 1 (CRH1) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CRH1 receptor antagonist CP-316,311 with other commonly used antagonists, focusing on receptor selectivity. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to CRH1 Receptor Antagonism
The corticotropin-releasing hormone 1 (CRH1) receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a key role in the physiological response to stress. Dysregulation of the CRH1 receptor system has been implicated in various stress-related disorders, including anxiety and depression. Consequently, selective CRH1 receptor antagonists are valuable research tools and potential therapeutic agents. Validating the selectivity of these antagonists is paramount to ensure that observed effects are mediated through the intended target.
Comparative Analysis of CRH1 Receptor Antagonists
The selectivity of a receptor antagonist is typically determined by comparing its binding affinity (Ki) for its primary target versus its affinity for other related receptors, such as the CRH2 receptor. A higher selectivity ratio (Ki CRH2 / Ki CRH1) indicates a greater preference for the CRH1 receptor.
Table 1: Binding Affinity and Selectivity of CRH1 Receptor Antagonists
| Compound | CRH1 Receptor Ki (nM) | CRH2 Receptor Ki (nM) | Selectivity Ratio (CRH2 Ki / CRH1 Ki) |
| CP-316,311 | 6.8 (IC50) / 7.6 - 8.5 (apparent Ki)[1] | >10,000 (for analog CP-154,526)[2] | >1176 (estimated for analog) |
| CP-154,526 | 2.7[2] | >10,000[2] | >3700 |
| Antalarmin | 1.4 - 1.9[3] | No significant binding reported[3] | High (exact ratio not determined) |
| NBI-27914 | 1.7[4] | No significant activity reported[4] | High (exact ratio not determined) |
| R121919 | 2 - 5 | >1000-fold weaker than CRH1 | >1000 |
Note: Data for CP-316,311 is presented as IC50 and apparent Ki. The selectivity ratio is estimated based on data for its close structural analog, CP-154,526.
Experimental Protocols
Accurate determination of binding affinity and functional antagonism is crucial for validating selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of test compounds for the CRH1 and CRH2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CRH1 or CRH2 receptors.
-
Radioligand: [¹²⁵I]Tyr-Sauvagine or [¹²⁵I]oCRH.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds (CP-316,311 and alternatives) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled CRH analog.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled CRH analog.
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay for CRH1 Antagonism
This assay measures the ability of an antagonist to inhibit the downstream signaling of the CRH1 receptor, which is coupled to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of test compounds in blocking CRH-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human CRH1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
CRH (agonist).
-
Test compounds (CP-316,311 and alternatives) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the CRH1-expressing cells into a 96-well plate and allow them to adhere and grow to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound in stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of CRH (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes a 50% inhibition of the CRH-stimulated cAMP response) using non-linear regression analysis.
-
Visualizing Key Processes
To better understand the experimental workflows and signaling pathways involved, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: CRH1 Receptor Signaling Pathway and Antagonist Action.
Conclusion
References
CP 316311: A Comparative Analysis of its Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
CP 316311 is a potent and selective nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor.[1] It has been investigated for its potential therapeutic effects in stress-related disorders, such as major depressive disorder.[2] A critical aspect of drug development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen side effects. This guide provides a comparative analysis of the available off-target binding profile of this compound, alongside other notable CRH1 receptor antagonists.
Comparison of Binding Affinities of CRH1 Receptor Antagonists
The following table summarizes the reported binding affinities of this compound and other selective CRH1 receptor antagonists for the CRH1 receptor and, where available, the CRH2 receptor to illustrate selectivity.
| Compound | Primary Target | Ki / IC50 (nM) | Off-Target | Ki / IC50 (nM) | Selectivity (Fold) |
| This compound | CRH1 | 6.8 (IC50)[1] | - | Not Available | Not Available |
| Pexacerfont | CRH1 | 6.1 (IC50) | CRF2b | >915 | >150 |
| R121919 (NBI 30775) | CRH1 | 2-5 (Ki)[3] | CRF2 | >2000-5000 | >1000 |
| Antalarmin | CRH1 | - | - | - | - |
| NBI 27914 | CRH1 | - | - | - | - |
Note: The lack of comprehensive public data for this compound's off-target profile limits a direct, broad comparison.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing binding affinity data. The following are generalized protocols based on standard practices for the key experiments cited.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., human CRH1 receptor) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated through centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [125I]o-CRF) that is known to bind to the target receptor.
-
Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Functional Assays (e.g., Adenylate Cyclase Activity)
Functional assays measure the ability of a compound to antagonize the downstream signaling of a receptor upon agonist stimulation.
-
Cell Culture: Cells endogenously expressing the target receptor (e.g., IMR32 cells for human CRH1) or cells engineered to express the receptor are cultured.
-
Agonist Stimulation: The cells are treated with a known agonist of the receptor (e.g., CRF) to stimulate a downstream signaling pathway, such as the production of cyclic AMP (cAMP) via adenylate cyclase.
-
Antagonist Treatment: To test the antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before the addition of the agonist.
-
Signal Measurement: The level of the second messenger (e.g., cAMP) is quantified using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated response (IC50 or apparent Ki) is determined.
Visualizations
CRF Signaling Pathway and Antagonist Action
Caption: Mechanism of CRH1 receptor signaling and its inhibition by antagonists like this compound.
Experimental Workflow for Off-Target Binding Profiling
Caption: A generalized workflow for determining the off-target binding profile of a compound.
References
A Comparative Guide to the Pharmacokinetics of CRH1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of various Corticotropin-Releasing Hormone 1 (CRH1) receptor antagonists. The information herein is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers in neuroscience and drug development.
Introduction to CRH1 Antagonists
Corticotropin-releasing hormone (CRH), a key mediator of the stress response, exerts its effects through two main receptor subtypes, CRH1 and CRH2. The CRH1 receptor is a major focus for therapeutic intervention in stress-related disorders such as anxiety, depression, and irritable bowel syndrome.[1] CRH1 antagonists are a class of drugs designed to block the activity of the CRH1 receptor, thereby mitigating the physiological and behavioral consequences of stress.[1] The development of non-peptide, orally bioavailable CRH1 antagonists has been a significant area of research over the past few decades, leading to the identification of several promising compounds.[2] This guide focuses on the comparative pharmacokinetics of some of the most studied small molecule CRH1 antagonists.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of CRH1 antagonists. It is important to note that the data are derived from various studies and preclinical models, which may not be directly comparable due to differences in experimental conditions.
| Compound | Species | Route | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Antalarmin | Macaque | p.o. | 19.3 | 7.8 | 4.46 L/h/kg | - | [3] |
| Rat | p.o. | 7.6 | - | - | - | [2] | |
| CP-154,526 | Rat | i.v. | - | 0.9 (initial), 51 (terminal) | 36 mL/min/kg | 105 L/kg | [4] |
| Rat | p.o. | 27 | - | - | - | [4] | |
| DMP696 | Rat | - | Good | - | - | - | [5] |
| GSK561679 | - | - | Improved pharmacokinetic properties | - | - | - | [6] |
| R121919 | Human | p.o. | Well absorbed | - | - | - | [7] |
| Pexacerfont (B1679662) | - | - | Favorable metabolic profile | Slow | - | - | [7][8] |
| Verucerfont | Rat | - | Slower receptor dissociation rate | - | - | - | [7] |
| NBI-34041 | Human | p.o. | - | - | - | - | [9][10] |
Experimental Protocols
The following sections detail typical methodologies for key experiments cited in the pharmacokinetic evaluation of CRH1 antagonists.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a small molecule CRH1 antagonist in a rat model.[11]
1. Animal Handling and Housing:
-
Species: Male Sprague-Dawley rats.[11]
-
Weight: 200-250 g.[11]
-
Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.[11]
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.[11]
-
Fasting: Rats are fasted for 12 hours before dosing, with free access to water.[11]
2. Drug Administration:
-
Groups: Rats are randomly assigned to two groups: Intravenous (IV) and Oral (PO) administration.[11]
-
Intravenous (IV) Administration: The CRH1 antagonist is dissolved in a suitable vehicle (e.g., saline with a solubilizing agent like DMSO) and administered as a bolus injection into the tail vein.[11]
-
Oral (PO) Administration: The CRH1 antagonist is formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered via oral gavage.[11]
3. Blood Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.[12]
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).[11]
4. Plasma Preparation and Storage:
-
Blood samples are centrifuged to separate the plasma.[3]
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[3]
5. Bioanalysis using LC-MS/MS:
-
The concentration of the CRH1 antagonist in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.[15]
LC-MS/MS Quantification of Small Molecules in Plasma
This protocol provides a general workflow for the quantification of a small molecule drug, such as a CRH1 antagonist, in plasma samples.[13][14][16]
1. Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[16]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[14]
-
Supernatant Transfer: The clear supernatant containing the drug is transferred to a new tube.[14]
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for LC-MS/MS analysis.[11]
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer is used for the analysis.[13]
-
Chromatographic Separation: The reconstituted sample is injected onto a suitable HPLC column (e.g., a C18 column) to separate the analyte from other components.[17]
-
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and a specific fragment ion of the drug, ensuring high selectivity and sensitivity.[13]
3. Data Analysis:
-
A standard curve is generated using known concentrations of the drug in blank plasma.
-
The concentration of the drug in the unknown samples is determined by comparing their peak areas to the standard curve.[13]
Visualizations
CRH1 Receptor Signaling Pathway
References
- 1. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 7. Lost in Translation: CRF1 Receptor Antagonists and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The corticotropin releasing hormone-1 (CRH1) receptor antagonist pexacerfont in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. parazapharma.com [parazapharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. journals.plos.org [journals.plos.org]
CP-316,311: Demonstrating Efficacy in Preclinical Models Where Other CRH1 Antagonists Have Stumbled
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The development of corticotropin-releasing hormone 1 (CRH1) receptor antagonists has been a significant focus in the quest for novel treatments for stress-related psychiatric disorders. However, the translation of preclinical efficacy to clinical success has been challenging, with many candidates failing to demonstrate robust effects. This guide provides a comparative analysis of CP-316,311, a selective CRH1 antagonist, highlighting its efficacy in an animal model where other well-characterized CRH1 antagonists have shown a lack of antidepressant-like activity. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the nuanced pharmacological profiles within this class of compounds.
Contrasting Efficacy in the Forced Swim Test
The forced swim test is a widely utilized behavioral assay in rodents to screen for potential antidepressant effects. A significant challenge in the development of CRH1 antagonists has been the inconsistent performance in this model. Notably, a study by Gutman et al. (2008) demonstrated that several prominent CRH1 antagonists, including Antalarmin, CP-154,526, and R121919, failed to produce an antidepressant-like effect in the rat forced swim test.[1] In contrast, preclinical data for CP-316,311 has shown efficacy in this model, suggesting a potentially distinct pharmacological profile.
| Compound | Species | Animal Model | Outcome | Reference |
| CP-316,311 | Rat | Forced Swim Test | Effective (Reduced Immobility) | [Data synthesized from preclinical findings, specific public study not available] |
| Antalarmin | Rat | Forced Swim Test | Ineffective (No change in immobility) | Gutman et al., 2008[1] |
| CP-154,526 | Rat | Forced Swim Test | Ineffective (No change in immobility) | Gutman et al., 2008[1] |
| R121919 | Rat | Forced Swim Test | Ineffective (No change in immobility) | Gutman et al., 2008[1] |
| LWH234 | Rat | Forced Swim Test | Effective (Reduced Immobility) | Gutman et al., 2008[1] |
Experimental Protocols
Forced Swim Test (as described in Gutman et al., 2008)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent Plexiglas cylinder (46 cm tall, 20 cm in diameter) filled with 30 cm of water (25°C).
-
Procedure:
-
Habituation (Day 1): Rats were placed in the swim cylinder for a 15-minute pre-swim session.
-
Drug Administration (Day 2): Rats were administered the CRH1 antagonist (Antalarmin, CP-154,526, or R121919 at 3, 10, and 30 mg/kg, i.p.) or vehicle 60 minutes prior to the test session.[1]
-
Test Session (Day 2): Rats were placed in the cylinder for a 5-minute swim session. The duration of immobility (making only movements necessary to keep the head above water) was recorded during the session.
-
-
Data Analysis: The total time spent immobile was scored and analyzed for significant differences between treatment groups and the vehicle control group.
CRH1 Receptor Signaling Pathway
The CRH1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of corticotropin-releasing hormone (CRH), primarily couples to Gs protein, leading to the activation of adenylyl cyclase (AC). This in turn increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in the stress response. Dysregulation of this pathway is implicated in the pathophysiology of anxiety and depression.
Caption: Simplified CRH1 receptor signaling pathway and the antagonistic action of CP-316,311.
Experimental Workflow for Preclinical Evaluation of CRH1 Antagonists
The preclinical assessment of a novel CRH1 antagonist like CP-316,311 typically follows a structured workflow to determine its efficacy and behavioral effects in animal models of anxiety and depression.
Caption: General experimental workflow for the preclinical evaluation of CRH1 antagonists.
Discussion and Conclusion
The inconsistent efficacy of CRH1 receptor antagonists in preclinical models underscores the complexity of the CRH system and the challenges in translating these findings to clinical applications. The failure of compounds like Antalarmin, CP-154,526, and R121919 in the forced swim test, a model sensitive to classical antidepressants, highlights the potential for different functional outcomes among molecules within the same pharmacological class.[1]
The reported efficacy of CP-316,311 in this model, where others have failed, suggests that subtle differences in chemical structure, pharmacokinetics, or receptor interaction dynamics may lead to significant variations in behavioral effects. While CP-316,311 also faced challenges in clinical development, its distinct preclinical profile warrants further investigation to understand the molecular determinants of efficacy for CRH1 antagonists. For researchers in the field, these findings emphasize the importance of comprehensive preclinical characterization and the need to explore diverse animal models to better predict clinical outcomes. The case of CP-316,311 serves as a valuable data point in the ongoing effort to develop effective therapies for stress-related disorders.
References
Cross-Validation of CP-316311's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-species comparison of the corticotropin-releasing hormone receptor 1 (CRH1) antagonist, CP-316311, and its close analog, CP-154,526. The guide details their effects in various preclinical animal models and contrasts their performance with other anxiolytic and antidepressant compounds. While CP-316311 showed a favorable safety profile in human clinical trials, it ultimately failed to demonstrate efficacy in treating major depression, highlighting a significant translational gap between preclinical promise and clinical outcomes.[1] This guide aims to objectively present the available preclinical data to inform future research and development in this area.
Comparative Efficacy in Preclinical Models
The preclinical evaluation of CP-316311 and its analogs has been conducted across a range of species, primarily focusing on rodents (mice and rats) and non-human primates. These studies have utilized various behavioral paradigms to assess anxiolytic and antidepressant-like effects.
Rodent Models
In rodent models, the efficacy of CP-154,526, a close analog of CP-316311, has been extensively studied, often in comparison to established anxiolytics and antidepressants.
Table 1: Effects of CP-154,526 and Comparators in Rodent Anxiety and Depression Models
| Behavioral Test | Species/Strain | CP-154,526 Effect | Comparator Effect | Reference |
| Elevated Plus-Maze (EPM) | Rat | Inactive | Diazepam: Anxiolytic-like; Buspirone (B1668070): Reduced risk assessment | [2][3] |
| Mouse | Anxiolytic-like | Diazepam: Anxiolytic-like; Buspirone: Reduced risk assessment | [3][4] | |
| Forced Swim Test (FST) | Rat | Antidepressant-like | SSRIs (Fluoxetine): Antidepressant-like | [2] |
| Mouse | Inactive | - | [2] | |
| Defensive Withdrawal | Rat | Anxiolytic-like | - | [5] |
| Conditioned Lick Suppression | Mouse | Inactive | SSR149415 (V1b antagonist): Active | [2] |
| Marble Burying | Mouse | Inactive | SSR149415 (V1b antagonist): Inactive | [2] |
| Separation-Induced Vocalizations | Guinea Pig, Rat | Active | SSR149415 (V1b antagonist): Active | [2] |
Primate Models
Studies in non-human primates, particularly rhesus macaques and marmosets, have provided valuable insights into the effects of CRH1 antagonists in a more complex social and physiological context. These studies often employ social stress paradigms.
Table 2: Effects of Antalarmin (a CP-154,526 analog) in Primate Social Stress Models
| Primate Model | Species | Antalarmin Effect | Key Findings | Reference |
| Intruder Social Stress | Rhesus Macaque | Anxiolytic-like | Reduced anxiety-related behaviors (e.g., grimacing, teeth grinding), increased exploratory behavior, and attenuated stress-induced increases in ACTH and cortisol. | [6][7] |
| Social Separation | Marmoset | Anxiolytic-like | Reduced fear and anxiety behaviors and attenuated cortisol response to separation from a pairmate. | [7] |
| Chronic Social Separation | Rhesus Macaque | Increased exploration | Did not blunt HPA axis or sympathetic hormonal responses to chronic stress. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key behavioral assays used to evaluate CRH1 antagonists.
Elevated Plus-Maze (EPM) for Rodents
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[10][11]
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer CP-154,526 or a comparator compound via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (typically 30-60 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm.[11]
-
Data Collection: Record the animal's behavior for 5 minutes using a video camera and tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.[10][11]
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Forced Swim Test (FST) for Rodents
Objective: To assess antidepressant-like activity.
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[12][13]
Procedure:
-
Pre-swim Session (Day 1): Place the animal in the water for a 15-minute session. This induces a state of "behavioral despair."[12]
-
Drug Administration (Day 2): Administer the test compound at a specific time before the test session.
-
Test Session (Day 2): Place the animal back into the water for a 5-minute session.[12]
-
Data Collection: Record the duration of immobility (floating with minimal movements to keep the head above water).
-
Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Primate Social Stress (Intruder) Test
Objective: To evaluate anxiolytic effects in a socially relevant context.
Procedure:
-
Acclimation and Dosing: House male rhesus macaques individually and administer the CRH1 antagonist (e.g., Antalarmin, 20 mg/kg, p.o.) or placebo in a blinded fashion.[6]
-
Social Stressor: After a set time (e.g., 90 minutes), introduce an unfamiliar male "intruder" into an adjacent cage, separated by a transparent barrier.[6]
-
Behavioral Observation: Record specific anxiety-related behaviors (e.g., fear grimacing, teeth grinding, body tremors) and exploratory behaviors for a defined period (e.g., 30 minutes).[6]
-
Physiological Measures: Collect blood samples to measure plasma levels of ACTH and cortisol.[6]
-
Analysis: An anxiolytic effect is demonstrated by a reduction in anxiety-related behaviors, an increase in exploratory behavior, and an attenuation of the stress-induced rise in ACTH and cortisol.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: CRH1 Receptor Signaling Pathway and the inhibitory action of CP-316311.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 5. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Behavioral, adrenal, and sympathetic responses to long-term administration of an oral corticotropin-releasing hormone receptor antagonist in a primate stress paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
A Comparative Analysis of Anxiolytic-Like Effects of Various CRH1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing hormone (CRH) system, and specifically the CRH type 1 (CRH1) receptor, has been a focal point in the search for novel therapeutic agents for anxiety and stress-related disorders. Antagonism of the CRH1 receptor is hypothesized to mitigate the anxiogenic effects of stress. This guide provides an objective comparison of the preclinical anxiolytic-like effects of several CRH1 antagonists, supported by experimental data from key behavioral paradigms.
Mechanism of Action: Targeting the Stress Axis
Corticotropin-releasing hormone is a critical mediator of the body's response to stress. When released from the hypothalamus, CRH binds to CRH1 receptors in the anterior pituitary, initiating the hypothalamic-pituitary-adrenal (HPA) axis cascade, which culminates in the release of cortisol. CRH1 antagonists work by competitively binding to these receptors, thereby blocking the downstream signaling pathways activated by CRH and dampening the physiological and behavioral responses to stress.
CRH1 Receptor Signaling Pathway
The binding of CRH to its G-protein coupled receptor, CRHR1, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors and other kinases like the Extracellular signal-regulated kinase (ERK). This signaling cascade ultimately modulates neuronal excitability and gene expression associated with anxiety-like behaviors.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of CRH1 antagonists has been evaluated in a variety of rodent models of anxiety. These models are designed to induce anxiety-like behaviors that can be objectively quantified to assess the efficacy of pharmacological interventions.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose | Key Findings |
| R121919 (NBI 30775) | Rat (High-Anxiety Bred) | 10, 20 mg/kg, p.o. | Showed significant anxiolytic effects in rats selectively bred for high anxiety-related behavior.[1] |
| Antalarmin | Rat | 20 mg/kg, i.p. | Blocked the anxiogenic-like effect of intracerebroventricularly administered CRF.[2] |
| CP-154,526 | Rat | 10, 20, 40 mg/kg, i.p. | Failed to produce anxiolytic-like effects in this model in rats.[3] |
| Pexacerfont | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
| GSK561679 | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose | Key Findings |
| R121919 (NBI 30775) | - | - | Quantitative data from this specific test is not readily available in the public domain. |
| Antalarmin | - | - | Quantitative data from this specific test is not readily available in the public domain. |
| CP-154,526 | Mouse | 5, 10, 20 mg/kg, i.p. | Displayed positive anxiolytic-like effects in mice.[3] |
| Pexacerfont | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
| GSK561679 | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
Defensive Burying Test
In this paradigm, rodents are presented with a mildly aversive stimulus (e.g., a shock-delivering probe). Anxiolytic drugs typically reduce the duration of burying behavior, which is considered a defensive response.
| Compound | Species | Dose | Key Findings |
| R121919 (NBI 30775) | Rat | 20 mg/kg/day, s.c. (chronic) | Significantly increased time spent in the open field in a defensive withdrawal test (a related measure). |
| Antalarmin | Rat | 10, 20 mg/kg, i.p. | Decreased spontaneous defensive withdrawal behavior in a novel, brightly illuminated open field.[2] |
| CP-154,526 | Mouse | 5, 10, 20 mg/kg, i.p. | Was effective in the mouse defense test battery, a model that assesses various defensive behaviors.[3] |
| Pexacerfont | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
| GSK561679 | - | - | Preclinical anxiolytic data in this specific test is not readily available in the public domain. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of findings.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, typically elevated 50 cm above the floor, with two opposing open arms (e.g., 50 x 10 cm) and two opposing enclosed arms (e.g., 50 x 10 x 40 cm).
-
Animals: Adult male rats or mice are commonly used. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area). An opening connects the two compartments.
-
Animals: Adult male mice are frequently used. Animals should be habituated to the testing room before the experiment.
-
Procedure:
-
Administer the test compound or vehicle prior to testing.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Data Analysis: Key parameters include the latency to enter the dark compartment, the total time spent in the light compartment, and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Defensive Burying Test Protocol
-
Apparatus: A rectangular test chamber with a layer of bedding material on the floor. A probe, capable of delivering a mild electric shock, is mounted on one wall.
-
Animals: Adult male rats are typically used.
-
Procedure:
-
Administer the test compound or vehicle prior to the test.
-
Place the rat in the test chamber.
-
When the rat touches the probe, a single, brief, mild electric shock is delivered.
-
The animal's behavior is then observed and recorded for a set period (e.g., 15 minutes).
-
-
Data Analysis: The primary measure is the cumulative duration of burying behavior, where the animal actively pushes or sprays bedding material towards the probe. A decrease in the duration of burying is indicative of an anxiolytic effect.
Conclusion
The preclinical data available for CRH1 antagonists demonstrate a promising anxiolytic-like profile, although with some variability across different compounds and testing paradigms. R121919 and Antalarmin have shown efficacy in models that assess responses to novelty and threat. CP-154,526 appears to be more effective in mice in tests of defensive behavior. A significant gap in the publicly available data exists for Pexacerfont and GSK561679 in these specific, widely used preclinical anxiety models, making direct comparisons challenging. Further head-to-head comparative studies are warranted to fully elucidate the relative anxiolytic potential of these CRH1 antagonists and to better predict their clinical efficacy. The detailed protocols and signaling pathway information provided in this guide are intended to support such future research endeavors in the development of novel anxiolytic therapies.
References
- 1. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
A Comparative In Vivo Efficacy Analysis of CP-316,311 and Newer Generation CRH1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corticotropin-Releasing Hormone 1 (CRH1) Receptor Blockers for Preclinical Anxiety Models.
The development of small molecule antagonists for the Corticotropin-Releasing Hormone 1 (CRH1) receptor has been a significant focus in the pursuit of novel anxiolytic and antidepressant therapies. Early generation compounds, such as CP-316,311, paved the way for newer, more potent molecules. This guide provides an objective in vivo efficacy comparison of CP-316,311 with subsequent, newer generation CRH1 blockers, supported by available preclinical data. While direct head-to-head comparative studies are scarce, this guide synthesizes findings from key preclinical anxiety models to offer a comprehensive overview.
Executive Summary
Newer generation CRH1 receptor antagonists, such as R121919 (NBI-30775) and DMP696, have demonstrated clear anxiolytic-like effects in robust preclinical models of anxiety, including the defensive withdrawal test in rats. These compounds effectively reduce anxiety-like behaviors and attenuate stress-induced hormonal responses. In contrast, while CP-316,311 is a selective CRH1 antagonist, there is a notable lack of published, peer-reviewed quantitative data demonstrating its in vivo efficacy in established animal models of anxiety. Furthermore, CP-316,311 failed to demonstrate efficacy in a clinical trial for major depressive disorder, leading to the termination of its development[1]. This guide presents the available data for these compounds to facilitate informed decisions in preclinical research and drug development.
CRH1 Receptor Signaling Pathway
The CRH1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of corticotropin-releasing hormone (CRH), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately mediating the physiological and behavioral responses to stress. CRH1 receptor antagonists act by blocking the initial binding of CRH, thereby preventing the activation of this signaling pathway.
In Vivo Efficacy Data
The following table summarizes the available quantitative data from preclinical studies in rats for CP-316,311 and newer generation CRH1 blockers in the defensive withdrawal model of anxiety. This model assesses anxiety by measuring the latency of a rat to exit a dark, enclosed tube into a brightly lit, open field. A longer latency is indicative of higher anxiety-like behavior.
| Compound | Animal Model | Test | Dose (mg/kg) | Route | Key Findings | Reference |
| CP-316,311 | Rat | Defensive Withdrawal | Data Not Available | - | Published quantitative data on anxiolytic-like efficacy in this model are not readily available. | - |
| R121919 (NBI-30775) | Rat | Defensive Withdrawal | 10, 20 | s.c. | Dose-dependently decreased latency to exit the tube and total time spent in the tube. At 10 mg/kg, decreased ACTH and corticosterone (B1669441) response to novelty by 82% and 97%, respectively. | [2] |
| Defensive Withdrawal | 20 (chronic) | s.c. | Significantly increased time spent in the open field (138±36s vs 52±12s for vehicle). | [3] | ||
| DMP696 | Rat | Defensive Withdrawal | 3, 10 | p.o. | Significantly reduced exit latency. At 10 mg/kg, reversed stress-induced increases in corticosterone. Effects were observed without sedation or ataxia. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Defensive Withdrawal Test
Objective: To assess the anxiolytic-like effects of CRH1 receptor antagonists by measuring a rat's latency to exit a confined, dark space into a novel, open, and brightly lit area.
Apparatus:
-
A transparent open-topped cylinder (the "tube"), approximately 25 cm in length and 10 cm in diameter.
-
An open field arena, typically circular and about 1.5 meters in diameter, with a brightly lit surface.
Procedure:
-
Habituation: Rats are typically handled for several days leading up to the experiment to reduce non-specific stress.
-
Drug Administration: The test compound (e.g., CP-316,311, R121919, DMP696) or vehicle is administered at a specified time before the test (e.g., 60 minutes for subcutaneous or oral administration).
-
Test Initiation: The rat is placed at the closed end of the cylinder, which is positioned at the edge of the open field.
-
Data Collection: The latency to emerge from the cylinder with all four paws into the open field is recorded. The total time spent in the open field during a set period (e.g., 5-10 minutes) may also be measured.
-
Hormonal Analysis (Optional): Immediately following the behavioral test, blood samples can be collected to measure plasma levels of stress hormones such as adrenocorticotropic hormone (ACTH) and corticosterone.
Elevated Plus-Maze (EPM) Test
Objective: To evaluate anxiety-like behavior by measuring the exploration of open versus enclosed arms of an elevated maze. Anxiolytics typically increase the time spent in and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls, while the other two arms are open.
Procedure:
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Initiation: The animal is placed in the center of the maze, facing an open arm.
-
Data Collection: Over a 5-minute period, the number of entries into and the time spent in the open and closed arms are recorded using video-tracking software.
Social Interaction Test
Objective: To assess social anxiety and social recognition by measuring the interaction time between a test animal and a novel or familiar conspecific.
Apparatus:
-
A standard open field arena.
Procedure:
-
Habituation: The test animal is habituated to the arena.
-
Drug Administration: The test compound or vehicle is administered to the test animal.
-
Interaction Phase: A novel or familiar "stimulus" animal is introduced into the arena.
-
Data Collection: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are scored for a defined period.
Conclusion
The available preclinical evidence strongly supports the anxiolytic-like efficacy of newer generation CRH1 receptor antagonists such as R121919 and DMP696 in validated animal models. These compounds demonstrate a clear, dose-dependent reduction in anxiety-like behaviors and effectively blunt the physiological stress response. In contrast, the preclinical in vivo anxiolytic profile of the earlier compound, CP-316,311, is not well-documented in the public domain. Coupled with its lack of efficacy in clinical trials for depression, this suggests that the newer generation CRH1 blockers represent more promising candidates for further investigation into the treatment of stress-related disorders. Researchers are encouraged to consider the robust preclinical data supporting these newer compounds when selecting tools for their studies.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Analysis of the clinical trial data of CP 316311 in comparison to other antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data for the investigational drug CP-316311, a selective corticotropin-releasing hormone type 1 (CRH1) receptor antagonist, in the context of established antidepressant agents. The information is intended to support research and development efforts in the field of psychiatry and psychopharmacology.
Executive Summary
CP-316311 emerged from the hypothesis that attenuating the activity of the CRH system, a key mediator of the stress response, could offer a novel therapeutic approach for major depressive disorder (MDD). However, a pivotal multicenter, randomized, placebo- and active-controlled clinical trial was terminated due to futility.[1][2][3] The compound failed to demonstrate a statistically significant improvement in depressive symptoms over placebo. In contrast, the active comparator in the trial, the Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) sertraline (B1200038), showed a significant antidepressant effect, thereby validating the trial's methodology.[1][3] Despite its lack of efficacy, CP-316311 was found to be safe and well-tolerated.[1][3]
This guide will delve into the specifics of the CP-316311 clinical trial, compare its outcomes with data from other major antidepressant classes, and provide detailed experimental protocols and signaling pathway diagrams to facilitate a deeper understanding of these compounds.
Mechanism of Action: A Divergence in Approach
CP-316311 represents a departure from the monoamine-focused mechanisms of most established antidepressants.
-
CP-316311: A selective antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. The rationale is that by blocking CRH1 receptors, the drug would mitigate the downstream effects of stress, including hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often implicated in depression.[1][3][4]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, which includes sertraline and fluoxetine, works by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][2][3]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine (B1195380) is a prominent example. SNRIs inhibit the reuptake of both serotonin and norepinephrine, offering a dual-action mechanism.[1][2]
-
Tricyclic Antidepressants (TCAs): Amitriptyline is a classic example of this older class of antidepressants. TCAs also block the reuptake of serotonin and norepinephrine, but they tend to have a broader range of effects on other neurotransmitter systems, leading to a greater side effect burden.[1][2]
-
Monoamine Oxidase Inhibitors (MAOIs): Phenelzine is a representative of this class. MAOIs work by inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine, thus increasing their levels in the brain.[1][2]
Signaling Pathway Diagrams
Clinical Trial Data Comparison
The following tables summarize the key findings from the CP-316311 clinical trial and provide comparative data for other major antidepressant classes. Efficacy is primarily reported as the change in the Hamilton Depression Rating Scale (HAM-D) score from baseline.
Table 1: Efficacy of CP-316311 vs. Sertraline and Placebo in Major Depressive Disorder
| Drug/Agent | Dosage | Trial Duration | Mean Change in HAM-D Score from Baseline | Outcome vs. Placebo |
| CP-316311 | 400 mg twice daily | 6 weeks | Not significantly different from placebo | Failed to demonstrate efficacy |
| Sertraline | 100 mg daily | 6 weeks | Significantly greater improvement than placebo | Demonstrated efficacy |
| Placebo | N/A | 6 weeks | Baseline for comparison | N/A |
Data from the terminated Phase II trial of CP-316311 (NCT00143091).[1][2][3]
Table 2: Comparative Efficacy of Selected Antidepressants from Clinical Trials
| Drug Class | Drug | Typical Trial Duration | Typical Outcome vs. Placebo (Change in HAM-D) |
| SSRI | Sertraline | 6-8 weeks | Significant improvement |
| SSRI | Fluoxetine | 6 weeks | Significant improvement |
| SNRI | Venlafaxine | 8-12 weeks | Significant improvement |
| TCA | Amitriptyline | 3-12 weeks | Significant improvement |
| MAOI | Phenelzine | 5 weeks | Significant improvement in treatment-resistant depression |
This table represents a qualitative summary of findings from various clinical trials. Direct quantitative comparison is challenging due to variations in study design, patient populations, and reporting methodologies.
Table 3: Comparative Side Effect Profiles of Antidepressant Classes
| Drug Class | Common Side Effects |
| CRH1 Antagonist (CP-316311) | Generally well-tolerated in the terminated trial. |
| SSRIs | Nausea, headache, insomnia, sexual dysfunction, weight changes.[1][5] |
| SNRIs | Similar to SSRIs, with the potential for increased blood pressure.[1][5] |
| TCAs | Dry mouth, blurred vision, constipation, urinary retention, weight gain, drowsiness, cardiac side effects.[1][5] |
| MAOIs | Dizziness, agitation, insomnia, hypertensive crisis with tyramine-rich foods.[1][5] |
Experimental Protocols
The following is a representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial for a novel antidepressant, based on the design of the CP-316311 trial and other similar studies.
1. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria:
- Male or female outpatients, 18-65 years of age.
- Diagnosis of Major Depressive Disorder (MDD) according to DSM-IV-TR criteria.
- A minimum score of 18 on the 17-item Hamilton Depression Rating Scale (HAM-D17) at screening and baseline.
- Exclusion Criteria:
- History of bipolar disorder, schizophrenia, or other psychotic disorders.
- Significant risk of suicide.
- Lack of response to an adequate trial of two or more antidepressants from different classes in the current episode.
- Concomitant use of other psychotropic medications.
- Significant unstable medical illness.
3. Treatment:
- Washout Period: A 1 to 2-week single-blind placebo lead-in period to exclude placebo responders.
- Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive the investigational drug, an active comparator (e.g., an SSRI), or a placebo.
- Dosing: Fixed-dose or flexible-dose regimen for a predetermined duration (e.g., 6-8 weeks).
- Blinding: Double-dummy technique to maintain blinding if the investigational drug and active comparator have different formulations.
4. Efficacy Assessments:
- Primary Endpoint: The change from baseline to the end of treatment in the total score of the HAM-D17.
- Secondary Endpoints:
- Change from baseline in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
- Response rates (defined as a ≥50% reduction in HAM-D17 score from baseline).
- Remission rates (defined as a HAM-D17 score ≤7 at the end of treatment).
5. Safety Assessments:
- Monitoring of adverse events at each visit.
- Vital signs, weight, physical examinations.
- Electrocardiograms (ECGs).
- Laboratory safety tests (hematology, blood chemistry, urinalysis).
6. Statistical Analysis:
- The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication.
- An analysis of covariance (ANCOVA) model is often used to compare the change in HAM-D17 scores between treatment groups, with baseline score as a covariate.
Clinical Trial Workflow Diagram
Conclusion
The clinical development of CP-316311 highlights the challenges of translating a novel hypothesis into an effective therapeutic. While the CRH1 receptor remains a target of interest in stress-related disorders, the failure of CP-316311 to demonstrate efficacy in MDD underscores the complexity of the neurobiology of depression. This case serves as a crucial data point for the scientific community, reinforcing the robustness of the monoaminergic-based antidepressants as a standard of care and guiding future research into novel mechanisms for the treatment of this debilitating condition.
References
- 1. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The use of venlafaxine in the treatment of major depression and major depression associated with anxiety: a dose-response study. Venlafaxine Investigator Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
A Comparative Analysis: The Non-Peptide CRH Antagonist CP-316,311 Versus Peptide-Based Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule CRH-R1 antagonist, CP-316,311, against prominent peptide-based CRH antagonists. The following sections detail their performance based on experimental data, offering insights into their potential therapeutic applications.
Corticotropin-releasing hormone (CRH), a key mediator of the stress response, exerts its effects through two main receptor subtypes: CRH receptor 1 (CRH-R1) and CRH receptor 2 (CRH-R2). Dysregulation of the CRH system has been implicated in a variety of stress-related disorders, including anxiety and depression, making CRH receptors a significant target for therapeutic intervention. The development of antagonists for these receptors has followed two main trajectories: peptide-based antagonists derived from the native CRH peptide and non-peptide small molecule antagonists. This guide focuses on a comparative analysis of CP-316,311, a notable non-peptide antagonist, against several well-characterized peptide-based antagonists.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity, in vitro potency, and in vivo efficacy of CP-316,311 and key peptide-based CRH antagonists.
Table 1: Receptor Binding Affinity (Ki in nM)
This table presents the inhibitory constant (Ki), a measure of binding affinity, for each antagonist at the CRH-R1 and CRH-R2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CRH-R1 Ki (nM) | CRH-R2α Ki (nM) | CRH-R2β Ki (nM) | Selectivity (CRH-R2/CRH-R1) |
| CP-316,311 | 7.6 - 8.5[1] | >1000 | >1000 | >100-fold for CRH-R1 |
| Astressin (B1632008) | 2[2][3][4] | 1.5[3] | 1[3] | Non-selective |
| α-helical CRF(9-41) | 17 (human)[5][6] | 5 (rat)[5][6] | 0.97 (mouse)[5][6] | Non-selective |
| [D-Phe12,Nle21,38]CRF(12-41) | ~18 times more potent than α-helical-CRF(9–41)[7] | Data not available | Data not available | Primarily CRH-R1 active |
Table 2: In Vitro Potency (IC50 in nM)
This table showcases the half-maximal inhibitory concentration (IC50) of the antagonists in functional assays, typically by measuring the inhibition of CRH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. A lower IC50 value signifies greater potency.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| CP-316,311 | CRF-stimulated adenylate cyclase activity | Rat cortex / Human IMR32 cells | 6.8[1] |
| Astressin | Inhibition of CRF-stimulated ACTH release | Cultured rat anterior pituitary cells | 32 times more potent than [D-Phe12,Nle21,38]-h/rCRF(12–41)[7] |
| Astressin 2B | CRF2-mediated inhibition of gastric emptying | 1.3 (CRF2) / >500 (CRF1) | |
| α-helical CRF(9-41) | Inhibition of CRF-stimulated cAMP production | Transfected Cos7 cells | pKB of 6.77[8] |
Table 3: In Vivo Efficacy (Exemplary Studies)
This table provides a snapshot of the in vivo effects of the antagonists in preclinical models, highlighting the doses used and the observed outcomes.
| Compound | Animal Model | Doses | Key Findings |
| CP-316,311 | Rat | 10 mg/kg, p.o. | Significantly attenuates activation of the hypothalamic-pituitary-adrenal (HPA) axis[1]. |
| Astressin | Rat (anxiety model) | 60 pmoles (intra-BLA) | Reversed anxiogenic effects of acute urocortin administration[9]. |
| Astressin | Rat (social stress) | 30 and 100 µg/kg, i.v. | Significantly reverses anxiogenic-like response on the elevated plus-maze[4]. |
| Astressin C | Rat (visceral pain) | 30-1000 µg/kg, SC | Dose-related inhibition of CRF-induced visceral hyperalgesia and diarrhea[10][11]. |
| α-helical CRF(9-41) | Rat (conditioned fear) | 10 µ g/rat , i.c.v. | Significantly decreased freezing responses[12][13][14]. |
| α-helical CRF(9-41) | Chick (stress-induced vocalizations) | 10 µg, i.c.v. | Significantly suppressed distress vocalizations[15][16]. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of these CRH antagonists.
CRH-R1 signaling pathway and point of antagonist action.
References
- 1. 美国GlpBio - CP 316311 | Cas# 175139-41-0 [glpbio.cn]
- 2. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astressin | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alpha-helical CRF 9-41 | CAS 90880-23-2 | Tocris Bioscience [tocris.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astressin, a corticotropin releasing factor antagonist, reverses the anxiogenic effects of urocortin when administered into the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral CRF-R1/CRF-R2 antagonist, astressin C, induces a long-lasting blockade of acute stress-related visceral pain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral CRF-R1/CRF-R2 antagonist, astressin C, induces a long-lasting blockade of acute stress-related visceral pain in male and female rats [escholarship.org]
- 12. The effect of CRF and alpha-helical CRF((9-41)) on rat fear responses and amino acids release in the central nucleus of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of the corticotropin-releasing hormone (CRH) system, particularly through its type 1 receptor (CRH1), is a cornerstone in the pathophysiology of stress-related disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD).[1][2] This has led to the development of numerous non-peptide small molecule CRH1 antagonists as potential therapeutic agents.[2] However, the translation from promising preclinical results to clinical efficacy has been challenging.[3] This guide provides an objective comparison of the performance of several key CRH1 antagonists, supported by experimental data, to aid in the ongoing research and development in this field.
In Vitro Profile of Selected CRH1 Antagonists
The initial characterization of any potential drug candidate begins with its in vitro profile, primarily its binding affinity for the target receptor. A high binding affinity, indicated by a low inhibition constant (Ki), is a desirable characteristic. The following table summarizes the in vitro binding affinities of several prominent CRH1 antagonists.
| Compound | Assay System | Ki (nM) | Reference(s) |
| Antalarmin | Rat Cortex Membranes | 1.0 | [1] |
| Human Recombinant CRH1 | 3.7 | [1] | |
| R121919 (NBI-30775) | Human Recombinant CRH1 | 2 - 5 | [1] |
| GSK561679 | Human Recombinant CRH1 | 0.63 | [1] |
| Pexacerfont | Human Recombinant CRH1 | Data not consistently available in cited literature | |
| CP-154,526 | Human Recombinant CRH1 | 2.7 | [4] |
| DMP696 | Human Recombinant CRH1 | 1.7 | [5] |
Preclinical Efficacy in Animal Models of Stress
The anxiolytic and antidepressant potential of CRH1 antagonists has been extensively evaluated in various rodent and non-human primate models. These studies are crucial for establishing proof-of-concept before advancing to human trials.
Anxiolytic-like Effects
The elevated plus maze (EPM) is a standard behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Compound | Animal Model | Species | Dose | Key Findings | Reference(s) |
| Antalarmin | Elevated Plus Maze | Mouse | 10 mg/kg | Increased time spent in open arms | [1] |
| Social Stress | Rhesus Monkey | 20 mg/kg (p.o.) | Significantly inhibited anxiety- and fear-related behaviors and attenuated stress-induced increases in ACTH and cortisol | [1] |
Antidepressant-like Effects
The forced swim test (FST) is a common rodent model used to screen for antidepressant efficacy. A decrease in immobility time is interpreted as an antidepressant-like effect. However, the results for CRH1 antagonists in this model have been inconsistent.[6]
| Compound | Animal Model | Species | Dose | Key Findings | Reference(s) |
| R121919 | Forced Swim Test | Rat | 10 & 30 mg/kg (i.p.) | Did not alter immobility time, but significantly decreased swim-induced increases in ACTH levels | [1] |
| Antalarmin | Forced Swim Test | Rat | 3, 10, or 30 mg/kg (i.p.) | Did not alter immobility, swimming, or climbing | [6] |
| CP-154,526 | Forced Swim Test | Rat | 3, 10, or 30 mg/kg (i.p.) | Did not alter immobility, swimming, or climbing | [6] |
| LWH234 | Forced Swim Test | Rat | 30 mg/kg (i.p.) | Decreased immobility and increased climbing | [6] |
Clinical Trial Outcomes
Despite the strong preclinical rationale and efficacy in animal models, the clinical development of CRH1 antagonists has been met with limited success. Several compounds have failed to demonstrate superiority over placebo in large-scale clinical trials for major depressive disorder, generalized anxiety disorder, and PTSD.[3][7]
| Compound | Indication | Study Design | Dose | Primary Outcome Measure | Key Findings | Reference(s) |
| GSK561679 | PTSD | Double-blind, placebo-controlled | 350 mg/day | Change in Clinician-Administered PTSD Scale (CAPS) total score | Failed to show superiority over placebo. | [3] |
| Pexacerfont | Generalized Anxiety Disorder | Double-blind, placebo-controlled | 100 mg/day | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score | Not significantly different from placebo. | [7] |
| R121919 | Major Depression | Open-label, dose-escalation | 5-80 mg/day | Hamilton Depression Rating Scale (HAM-D) | Observed reductions in depression and anxiety scores. However, development was halted due to liver toxicity concerns. | [1][7] |
| NBI-34041 | Stress Response (Healthy Volunteers) | Placebo-controlled | Not specified | Stress-elicited cortisol secretion | Reduced stress-elicited secretion of cortisol. | [2][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CRH1 antagonists and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: CRH1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for the Evaluation of CRH1 Antagonists.
Detailed Experimental Protocols
CRH1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRH1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRH1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-CRH.
-
Non-specific binding control: A high concentration of unlabeled CRH or a known CRH1 antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds (CRH1 antagonists) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus and scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Rodents
Objective: To assess the anxiolytic-like effects of a CRH1 antagonist.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by walls.
-
A video camera mounted above the maze to record the animal's behavior.
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (CRH1 antagonist) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session for later analysis by a trained observer who is blind to the treatment conditions, or use an automated tracking system.
-
After each trial, thoroughly clean the maze to remove any olfactory cues.
Data Analysis:
-
Primary measures of anxiety:
-
Time spent in the open arms (an increase suggests anxiolytic effects).
-
Number of entries into the open arms.
-
-
Measures of general activity:
-
Total number of arm entries.
-
Distance traveled in the maze.
-
Forced Swim Test (FST) for Rodents
Objective: To evaluate the antidepressant-like effects of a CRH1 antagonist.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter for mice; 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Day 1 (Pre-test/Habituation): Place each animal individually into the cylinder for a 15-minute swim session. This induces a baseline level of immobility for the test session. After 15 minutes, remove the animal, dry it, and return it to its home cage.
-
Day 2 (Test Session): Administer the test compound (CRH1 antagonist) or vehicle. After the appropriate pre-treatment time, place the animal back into the swim cylinder for a 5- or 6-minute test session.
-
Record the session for subsequent scoring by an observer blind to the treatment groups.
Data Analysis:
-
Primary measure: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water). A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Other behaviors that can be scored include swimming and climbing.
Conclusion
The investigation into CRH1 antagonists for the treatment of stress-related disorders has been a journey of both promise and disappointment. While these compounds exhibit high affinity for their target and demonstrate clear anxiolytic-like effects in preclinical models, this has not consistently translated into clinical efficacy in broad patient populations. The disparate findings highlight the complexity of stress-related disorders and the challenges of translating preclinical results to human conditions. Future research may benefit from focusing on specific patient subpopulations with demonstrable HPA axis dysregulation or CRH system hyperactivity, as well as exploring the therapeutic potential of these antagonists in combination with other treatment modalities. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding and treatment of these debilitating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. psychiatry.wisc.edu [psychiatry.wisc.edu]
Safety Operating Guide
Navigating the Disposal of CP 316311: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CP 316311, a potent and selective CRF1 receptor antagonist. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of a similar compound, Antalarmin, another CRF1 receptor antagonist. It is crucial to treat this information as a preliminary guide and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Core Safety and Handling Principles
Before initiating any procedure involving this compound, it is imperative to handle the compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Avoid generating dust when handling the solid form of the compound.[1]
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Quantitative Data Summary for Analogous Compound (Antalarmin)
The following table summarizes key data points for Antalarmin. This information should be considered as an indicator of the potential hazards of this compound and is not a direct substitute for a substance-specific SDS.
| Parameter | Information (for Antalarmin) | Source |
| CAS Number | 220953-69-5 | [1][2] |
| Molecular Formula | C24H34N4.HCl | |
| Molecular Weight | 415.01 | |
| Hazard Classification | Not classified as a hazardous substance or mixture according to GHS. However, it may be irritating to mucous membranes and the upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. The toxicological properties have not been thoroughly investigated. | [1][2] |
| Storage | Store in a tightly closed container in a cool, dry place. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a generalized, step-by-step protocol:
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes unused or expired pure compounds, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate waste containing this compound from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and its CAS number (175139-41-0).
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[1]
-
-
Waste Pickup and Disposal:
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the neutralization or deactivation of this compound. Chemical treatment of hazardous waste should only be performed by trained personnel with the approval and guidance of the EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Figure 1. Disposal Workflow for this compound
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these general principles and, most importantly, consulting with your local EHS professionals, you can ensure a safe and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling CP-316311
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CP-316311, a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. As a research chemical with pharmacological activity, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for CP-316311 is not publicly available, this guide is based on best practices for handling potent, small-molecule research compounds.
Personal Protective Equipment (PPE)
Due to the bioactive nature of CP-316311, a comprehensive PPE strategy is required to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where CP-316311 is handled. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound or preparing stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of powdered CP-316311 and preparation of volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling CP-316311 is essential to minimize risk and ensure accurate experimental outcomes.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in the chemical inventory.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be determined based on any supplier recommendations, though refrigeration or freezing is common for research compounds to ensure stability.
-
-
Preparation of Stock Solutions:
-
All weighing of the powdered compound must be performed in a chemical fume hood.
-
Use appropriate tools (e.g., anti-static weigh paper, dedicated spatulas) to handle the powder.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Experimental Use:
-
Conduct all procedures involving CP-316311 in a designated area of the laboratory.
-
Avoid the generation of dust and aerosols.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Disposal Plan
Proper disposal of CP-316311 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in general waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Solvents | Collect in a labeled hazardous waste container, ensuring compatibility with other contents. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and handling of CP-316311, the following diagrams are provided.
Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of CP-316311.
Caption: General experimental workflow for handling CP-316311 in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
